3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
Description
Properties
IUPAC Name |
N,N,3-trimethylimidazo[4,5-f]quinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-16(2)13-15-12-9-5-4-8-14-10(9)6-7-11(12)17(13)3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIKYLLSLVQQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145046 | |
| Record name | 3-Methyl-2,2-dimethylaminoimidazo(4,5-f)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102408-27-5 | |
| Record name | N,N,3-Trimethyl-3H-imidazo[4,5-f]quinolin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102408-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-dimethylamino-imidazo(4,5-f)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102408275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2,2-dimethylaminoimidazo(4,5-f)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-2-DIMETHYLAMINO-IMIDAZO(4,5-F)QUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT2M57B64Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
This guide provides a detailed exploration of the synthesis and characterization of the novel heterocyclic compound, 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline. This molecule belongs to the imidazoquinoline class of compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the preparation and analysis of this specific derivative. While direct literature on this exact compound is scarce, the methodologies presented herein are grounded in established synthetic strategies for related imidazo[4,5-f]quinoline scaffolds and are designed to be scientifically rigorous and reproducible.
Introduction and Scientific Rationale
The imidazo[4,5-f]quinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, immunomodulatory, and anticancer properties.[1] A well-known member of this family is 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ), a compound extensively studied for its mutagenic and carcinogenic properties, which is found in cooked meats and tobacco smoke.[3][4][5][6] The biological activity of these compounds is often modulated by the nature and position of substituents on the heterocyclic ring system.
The introduction of a dimethylamino group at the 2-position, in place of the primary amino group in IQ, is hypothesized to significantly alter the electronic and steric properties of the molecule. This modification may influence its interaction with biological targets, potentially leading to novel pharmacological profiles with reduced toxicity or enhanced potency in specific therapeutic areas. The N,N-dimethylation could also impact the metabolic stability of the compound. This guide provides a prospective pathway for the synthesis and definitive characterization of this compound to enable such investigations.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a multi-step process adapted from established methods for constructing the imidazo[4,5-f]quinoline ring system.[7] The general strategy involves the initial construction of a substituted quinoline, followed by the formation of the fused imidazole ring.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Thiourea Intermediate
-
To a solution of 5,6-diaminoquinoline (1 equivalent) in ethanol, add dimethylthiocarbamoyl chloride (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield the N-(6-aminoquinolin-5-yl)-N',N'-dimethylthiourea intermediate.
-
Rationale: This step introduces the dimethylamino-thiocarbonyl moiety, which will ultimately form the C2-N(CH3)2 part of the imidazole ring. The use of 5,6-diaminoquinoline is a common starting point for the synthesis of imidazo[4,5-f]quinolines.
Step 2: S-Methylation of the Thiourea Intermediate
-
Dissolve the thiourea intermediate (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add methyl iodide (1.2 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
The S-methylated intermediate can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
-
Rationale: Methylation of the sulfur atom creates a good leaving group (methylthiol), facilitating the subsequent cyclization to form the imidazole ring.
Step 3: Cyclization to form this compound
-
The S-methylated intermediate is heated in a high-boiling point solvent such as diphenyl ether or Dowtherm A, or treated with a dehydrating agent like polyphosphoric acid (PPA).
-
The reaction is typically carried out at elevated temperatures (180-250 °C) for 1-2 hours.
-
After cooling, the reaction mixture is treated with a suitable workup procedure to isolate the crude product. This may involve dilution with a non-polar solvent and filtration, or extraction.
-
Purification of the final compound is achieved through column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Rationale: This intramolecular cyclization with the elimination of methylthiol and subsequent methylation of the imidazole nitrogen (potentially from the methyl iodide in the previous step or a separate methylation step may be required) leads to the formation of the desired tricyclic imidazo[4,5-f]quinoline scaffold. The specific conditions may require optimization.
Comprehensive Characterization
The definitive identification and purity assessment of the synthesized this compound are crucial. A combination of spectroscopic and chromatographic techniques should be employed.
Caption: Analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for determining the purity of the final compound.
-
Method: A reverse-phase C18 column with a gradient elution system of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile is recommended.
-
Detection: UV detection at multiple wavelengths (e.g., 210, 254, and 262 nm) should be used to ensure no impurities are missed.[4]
-
Expected Outcome: A single major peak with a purity of >95% is desired.
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the target compound.
-
Technique: Electrospray ionization (ESI) in positive ion mode is suitable for this class of compounds.[8][9]
-
Expected Data: The molecular formula of this compound is C₁₃H₁₄N₄.[10] The expected monoisotopic mass is 226.1218 g/mol . The high-resolution mass spectrum should show the [M+H]⁺ ion at m/z 227.1296.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum will provide information on the number and environment of the hydrogen atoms. Expected signals include:
-
Aromatic protons on the quinoline ring system.
-
A singlet for the N-methyl group on the imidazole ring.
-
A singlet for the two methyl groups of the dimethylamino substituent.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for all 13 carbon atoms in the molecule.
-
2D NMR: Techniques such as COSY, HSQC, and HMBC can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms.
Table 1: Predicted Physicochemical Properties and Spectroscopic Data
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₄N₄ |
| Molecular Weight | 226.28 g/mol [10] |
| Exact Mass | 226.1218 g/mol |
| [M+H]⁺ (High Resolution) | 227.1296 m/z |
| Predicted ¹H NMR Signals | Aromatic (quinoline), N-CH₃ (singlet), N(CH₃)₂ (singlet) |
| Predicted ¹³C NMR Signals | ~13 distinct signals |
Potential Applications and Future Directions
Given the pharmacological importance of the imidazoquinoline scaffold, this compound represents a novel compound for biological screening.[1] Potential areas of investigation include:
-
Anticancer Activity: Many quinoline derivatives are known to target pathways involved in cancer progression, such as PI3K/mTOR.[2]
-
Antiviral and Immunomodulatory Effects: The imidazoquinoline class includes compounds that are potent modulators of the immune system.
-
Enzyme Inhibition: The scaffold can be tailored to inhibit specific enzymes of therapeutic interest.
The synthesis and characterization of this compound will enable a thorough investigation of its biological properties and its potential as a lead compound in drug discovery programs.
Conclusion
This technical guide outlines a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By following the proposed synthetic pathway and the detailed analytical workflow, researchers can confidently prepare and validate this novel compound. The successful synthesis of this molecule will open up new avenues for exploring the structure-activity relationships within the imidazo[4,5-f]quinoline class and may lead to the discovery of new therapeutic agents.
References
-
Alaimo, R. J., Spencer, C. F., Sheffer, J. B., & Storrin, R. J. (1978). Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols. Journal of Medicinal Chemistry, 21(3), 298–300. [Link]
-
Barnes, W. S., et al. (1987). 3-methylimidazo[4,5-fjquinoline (IQ). Semantic Scholar. [Link]
-
Bellamri, M., et al. (2009). Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(11), 2065-2075. [Link]
-
El kihel, A., et al. (2010). Condensation of 5-aminobenzimidazoles with β-ketoester. Arabian Journal of Chemistry, 3(1), 9-12. [Link]
-
IARC. (1993). IQ (2-Amino-3-methylimidazo[4,5-f]quinoline). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 56, 165-195. [Link]
-
Lakshmi, V. M., et al. (2009). Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice. Drug Metabolism and Disposition, 37(4), 834-841. [Link]
-
GSRS. (n.d.). 3-METHYL-2-DIMETHYLAMINO-IMIDAZO(4,5-F)QUINOLINE. Global Substance Registration System. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-3-methylimidazo(4,5-f)quinoline. PubChem Compound Database. [Link]
-
OEHHA. (1992). IQ (2-Amino-3-methylimidazo-[4-5-f]quinoline). Office of Environmental Health Hazard Assessment. [Link]
-
Piacente, F., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. [Link]
-
ResearchGate. (2025). Synthesized related quinoline and imidazole drugs. ResearchGate. [Link]
-
Turesky, R. J., et al. (1989). Characterisation of Metabolites of the Food Mutagens 2-amino-3-methylimidazo[4,5-f]quinoline and 2-amino-3,4-dimethylimidazo[4,5-f]quinoline Formed After Incubation With Isolated Rat Liver Cells. Chemico-Biological Interactions, 72(1-2), 125-142. [Link]
-
van den Hoven, J. M., et al. (1987). Mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in the granuloma pouch assay. Carcinogenesis, 8(10), 1445-1449. [Link]8169/]([Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. inchem.org [inchem.org]
- 6. IQ (2-Amino-3-methylimidazo-[4-5-f]quinoline) - OEHHA [oehha.ca.gov]
- 7. Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
chemical properties of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
An In-depth Technical Guide to the Chemical Properties of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
Foreword: As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with a comprehensive understanding of this compound. This document moves beyond a simple recitation of facts, delving into the causality behind its chemical behavior, potential synthetic routes, and the toxicological implications inferred from its structure. The narrative is built upon the foundational knowledge of the well-studied parent compound, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), and the broader class of imidazoquinolines, providing a robust framework for scientific inquiry.
Section 1: Core Molecular Profile
This compound is a heterocyclic aromatic amine belonging to the imidazoquinoline class. Its structure is characterized by a quinoline system fused with an imidazole ring, featuring a methyl group on one of the imidazole nitrogens and a dimethylamino substituent. This substitution pattern, particularly the tertiary amine at the 2-position, distinguishes its properties from the more extensively studied primary amine analogue, IQ.
Chemical Structure and Nomenclature
dot graph "Molecular_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=bold];
// Define nodes with positions N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C7 [label="C", pos="0,0!"]; // Bridgehead 1 C8 [label="C", pos="2.6,0!"]; C9 [label="C", pos="3.9,0.75!"]; C10 [label="C", pos="3.9,-0.75!"]; N11 [label="N", pos="2.6,-1.5!"]; C12 [label="C", pos="0,-2.5!"]; // Attached to C4 C13 [label="C", pos="-2.6,1.5!"]; // Attached to C2 N14 [label="N", pos="-2.6,0!"]; // Attached to C2 C15 [label="C", pos="-3.9,0.75!"]; // Attached to N14 C16 [label="C", pos="-3.9,-0.75!"]; // Attached to N14
// Draw bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C6 -- C7 [style=invis]; // for positioning C4 -- C7 [style=invis]; // for positioning C5 -- C8; C8 -- C9; C8 -- C10; C10 -- N11; N11 -- C5; C9 -- C10 [style=dashed]; // Aromatic bond
// Imidazole part N1 -- C7; N3 -- C7; C2 -- N14; N14 -- C15; N14 -- C16;
// Methyl group on N3 N3 -- C12 [label="CH3", fontcolor="#202124"];
// Dimethylamino group // (Represented by labels for clarity) // C2 -- N14 [label="N(CH3)2", fontcolor="#202124"];
// Aromatic representation (simplified) // This is a conceptual representation; exact drawing of aromaticity is complex in DOT. // We will use labels and dashed lines. } Caption: Molecular structure of this compound.
-
IUPAC Name: N,N,3-trimethylimidazo[4,5-f]quinolin-2-amine[1]
-
CAS Number: 102408-27-5[1]
-
Molecular Formula: C₁₃H₁₄N₄[2]
-
Synonyms: 3-Methyl-2-dimethylamino-imidazo(4,5-f)quinoline
Physicochemical Properties
The following table summarizes key physicochemical properties. It is important to note that many of these values are computationally predicted due to the limited availability of experimental data for this specific compound.
| Property | Value | Source |
| Molecular Weight | 226.28 g/mol | [2] |
| Exact Mass | 226.122 Da | [1] |
| Melting Point | 64-66 °C | [1] |
| Boiling Point (Predicted) | 405.6 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.22 g/cm³ | [1] |
| LogP (Predicted) | 2.1875 | [1] |
| Appearance | Likely a crystalline solid, potentially light tan or yellow, similar to its parent compound IQ.[3][4] | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[3][4] | Inferred |
Section 2: Synthesis and Purification
Proposed Synthetic Pathway
The synthesis logically begins with a substituted quinoline and builds the imidazole ring in subsequent steps. A key intermediate would be a diaminoquinoline.
dot graph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];
// Nodes start [label="5,6-Diaminoquinoline"]; intermediate1 [label="Intermediate A\n(Amide formation)"]; intermediate2 [label="Intermediate B\n(Ring Closure)"]; intermediate3 [label="2-Amino-imidazo[4,5-f]quinoline"]; intermediate4 [label="2-Amino-3-methyl-\nimidazo[4,5-f]quinoline (IQ)"]; product [label="Target Molecule:\nN,N,3-trimethylimidazo\n[4,5-f]quinolin-2-amine", shape=Mdiamond, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges (Reaction Steps) start -> intermediate1 [label="1. (CH3)2NCOCl\n2. Protection"]; intermediate1 -> intermediate2 [label="POCl3 or PPA\n(Cyclization)"]; intermediate2 -> intermediate3 [label="Deprotection"]; intermediate3 -> intermediate4 [label="CH3I, Base\n(N3-Methylation)"]; intermediate4 -> product [label="CH3I, Base (xs)\nor HCHO/HCOOH\n(N-Dimethylation)"]; } Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol (Hypothetical)
This protocol is illustrative, based on common organic chemistry techniques and syntheses of related compounds.[6] Causality: The choice of a strong base and methyl iodide for methylation is standard for N-alkylation of amines and amides. The Eschweiler-Clarke reaction (formaldehyde/formic acid) is a classic method for exhaustive methylation of primary amines to tertiary amines, providing an alternative route from IQ.
-
Step 1: N3-Methylation of 2-Amino-imidazo[4,5-f]quinoline.
-
Suspend commercially available 2-Amino-imidazo[4,5-f]quinoline in a suitable polar aprotic solvent (e.g., DMF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the imidazole nitrogen.
-
Add one equivalent of methyl iodide (CH₃I) and allow the reaction to warm to room temperature, stirring for 12-24 hours. This step selectively methylates the more acidic imidazole nitrogen to yield 2-amino-3-methylimidazo[4,5-f]quinoline (IQ).
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
-
Step 2: N,N-Dimethylation of the Exocyclic Amine.
-
Dissolve the product from Step 1 (IQ) in a suitable solvent.
-
Add a base (e.g., potassium carbonate) and at least two equivalents of methyl iodide.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC/LC-MS). This step performs the exhaustive methylation of the primary amino group.
-
Cool the reaction, filter off the base, and concentrate the solvent under reduced pressure.
-
-
Step 3: Purification.
-
The crude product should be purified using column chromatography on silica gel.[3]
-
A gradient elution system, for example, dichloromethane/methanol, would likely be effective for separating the more nonpolar product from any remaining starting material or mono-methylated byproduct.
-
Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
-
Section 3: Spectroscopic and Analytical Characterization
While specific spectra for this compound are not published in the search results, its spectral characteristics can be reliably predicted based on its structure and data from its parent compound, IQ.[3][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton (¹H) Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic Protons | 7.5 - 9.0 | m | 5H | Protons on the quinoline ring system. |
| N3-CH₃ | ~4.0 | s | 3H | Methyl group on the electron-deficient imidazole ring. |
| N(CH₃)₂ | ~3.2 | s | 6H | Two equivalent methyl groups on the exocyclic nitrogen. |
| Carbon (¹³C) Signal | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic Carbons | 110 - 150 | Multiple peaks for the fused ring system. |
| C2 (Imidazole) | >150 | Carbon attached to three nitrogen atoms. |
| N3-CH₃ | ~30-35 | Alkyl carbon attached to nitrogen. |
| N(CH₃)₂ | ~40-45 | Alkyl carbons attached to nitrogen. |
Mass Spectrometry (MS)
Electrospray Ionization (ESI) in positive mode is the ideal technique.
-
Expected [M+H]⁺: m/z 227.13
-
Fragmentation: Key fragmentation patterns would likely involve the loss of methyl groups or parts of the dimethylamino group. This contrasts with the fragmentation of IQ, which involves the exocyclic amino group.[9]
Infrared (IR) Spectroscopy
-
C-H stretching (aromatic): ~3050-3150 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=N and C=C stretching: ~1500-1650 cm⁻¹ (characteristic of the heterocyclic aromatic system)
-
Absence of N-H stretch: Unlike IQ, there should be no N-H stretching band around 3200-3400 cm⁻¹, confirming the tertiary amine structure.
Section 4: Chemical Reactivity and Stability
The reactivity is governed by the electron-rich nature of the dimethylamino group and the properties of the fused imidazo[4,5-f]quinoline ring system.
-
Basicity: The molecule possesses several basic nitrogen atoms. The quinoline nitrogen is basic, capable of forming salts with acids.[10] The imidazole nitrogens and the exocyclic dimethylamino nitrogen also contribute to the overall basicity.
-
Stability: The parent compound IQ is stable under moderately acidic and alkaline conditions but is sensitive to light and can be rapidly degraded by dilute hypochlorite.[3][11] Similar stability can be expected for this derivative. Storage should be in a cool, dark, and tightly sealed container.
-
Reactivity at Acidic pH: N-nitroso derivatives of IQ become highly reactive electrophiles at acidic pH (≤2.0), capable of binding to nucleophiles like DNA.[12] While this compound is not an N-nitroso derivative, this highlights the potential for the imidazoquinoline core to become reactive under specific conditions.
Potential Metabolic Pathways
Metabolism is a critical aspect of the chemical properties of heterocyclic amines. Based on the known metabolism of IQ, several pathways can be postulated.[7][9][13] The presence of the N,N-dimethyl group introduces pathways not available to IQ while potentially blocking others.
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// Nodes parent [label="Parent Compound\n(C₁₃H₁₄N₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; path1 [label="Phase I: Oxidation\n(CYP450 Enzymes)"]; path2 [label="Phase II: Conjugation"];
metabolite1 [label="N-Demethylation\n(to monomethyl & IQ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; metabolite2 [label="Ring Hydroxylation\n(e.g., 7-hydroxy derivative)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; metabolite3 [label="N-Oxidation", fillcolor="#FBBC05", fontcolor="#202124"];
conjugate1 [label="Glucuronidation", fillcolor="#34A853", fontcolor="#FFFFFF"]; conjugate2 [label="Sulfation", fillcolor="#34A853", fontcolor="#FFFFFF"]; excretion [label="Excretion", shape=ellipse, style="", color="#5F6368"];
// Edges parent -> path1; path1 -> {metabolite1, metabolite2, metabolite3} [color="#EA4335"]; {metabolite1, metabolite2} -> path2; path2 -> {conjugate1, conjugate2} [color="#34A853"]; {conjugate1, conjugate2} -> excretion; metabolite3 -> excretion; // Reactive intermediates may bind to macromolecules } Caption: Potential metabolic pathways for the target molecule.
Causality:
-
N-Demethylation: The dimethylamino group is a prime target for cytochrome P450-mediated N-demethylation, which would yield the N-monomethyl derivative and subsequently the primary amine, IQ. This is a common metabolic route for N,N-dimethylated xenobiotics.
-
Ring Hydroxylation: Aromatic hydroxylation, particularly at the C7 position to form a 7-hydroxy derivative, is a known metabolic pathway for IQ, carried out by both host and microbial enzymes.[7]
-
Conjugation: Hydroxylated metabolites are typically conjugated with glucuronic acid or sulfate to increase water solubility and facilitate excretion.[9]
Section 5: Biological Activity and Toxicological Profile
The primary concern with this class of compounds is their potent biological activity, particularly their mutagenicity.
-
Mutagenicity: It is reported that this compound "exhibits an extraordinarily high mutagenic potency in the Ames test".[1] This is consistent with its parent compound, IQ, which is a powerful mutagen.[14][15] The mechanism likely involves metabolic activation to a reactive electrophile that forms adducts with DNA.
-
Carcinogenicity: IQ is classified as a Group 2A carcinogen ("probably carcinogenic to humans") by IARC and is known to induce tumors in multiple organs in animal models.[3][16][17] Given its structural similarity and high mutagenicity, the N,N-dimethyl derivative should be presumed to be a carcinogen until proven otherwise. It may cause damage to organs through prolonged or repeated exposure.[18]
-
Pharmacological Potential: Despite their toxicity, the imidazoquinoline scaffold is a "privileged structure" in medicinal chemistry. Various derivatives have been developed as potent inhibitors of the PI3K/mTOR signaling pathway, which is crucial in cancer cell growth.[19][20][21] Other quinoline-imidazole hybrids have shown promise as anticancer and antimicrobial agents.[22] This suggests that while the title compound is likely too toxic for therapeutic use, its scaffold is of significant interest in drug discovery.
Section 6: Safety, Handling, and Storage
Given the high mutagenicity and suspected carcinogenicity, this compound must be handled with extreme caution as a hazardous substance.[18]
Hazard Identification
-
Classification: Suspected of causing genetic defects. May cause cancer.[18] May be harmful if swallowed or in contact with skin.[23][24]
-
Signal Word: Danger[18]
Handling Protocol
-
Engineering Controls: All work, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation.
-
Personal Protective Equipment (PPE):
-
Decontamination: All surfaces and equipment should be decontaminated after use. A solution of dilute hypochlorite can be effective for degrading this class of compounds, but this should be done with care and proper quenching.[11]
-
Waste Disposal: All solid and liquid waste must be treated as hazardous chemical waste and disposed of in accordance with institutional and national regulations.
Storage
-
Store locked up in a secure, designated area for carcinogens.[18]
-
Keep the container tightly sealed.
References
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Zenser, T. V., et al. (1999). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. PubMed. Available at: [Link]
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International Agency for Research on Cancer. (1993). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. Available at: [Link]
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National Center for Biotechnology Information. 2-Amino-3-methylimidazo(4,5-f)quinoline. PubChem Compound Database. Available at: [Link]
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Fancelli, D., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]
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Barnes, W. S., et al. (1985). 3-methylimidazo[4,5-flquinoline (IQ). Semantic Scholar. Available at: [Link]
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Kumar, A., et al. (1978). Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols. Journal of Medicinal Chemistry. Available at: [Link]
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Global Substance Registration System. 3-METHYL-2-DIMETHYLAMINO-IMIDAZO(4,5-F)QUINOLINE. Available at: [Link]
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Stauffer, F., et al. (2008). Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. PubMed. Available at: [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. Available at: [Link]
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Diaconu, D., et al. (2022). Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. PubMed Central. Available at: [Link]
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MOLBASE. This compound. Available at: [Link]
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Lakshmi, V. M., et al. (2009). Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice. Drug Metabolism and Disposition. Available at: [Link]
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Fancelli, D., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. Available at: [Link]
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Bheemayya, G., et al. (2024). Synthesized related quinoline and imidazole drugs. ResearchGate. Available at: [Link]
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Luks, H. J., et al. (1988). Fluorometric detection of 2-amino-3-methylimidazo[4,5-f]quinoline, 2-amino-3,4-dimethylimidazo[4,5-f]quinoline and their N-acetylated metabolites excreted by the rat. Sci-Hub. Available at: [Link]
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Hsu, F. F., et al. (2009). Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry. PubMed Central. Available at: [Link]
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Ghorab, M. M., et al. (2022). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. Scientific Reports. Available at: [Link]
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Unknown Author. Preparation and Properties of Quinoline. Available at: [Link]
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Wikipedia. Quinoline. Available at: [Link]
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Le Bon, C., et al. (2010). 1H Nuclear Magnetic Resonance Spectroscopy-Based Studies of the Metabolism of Food-Borne Carcinogen 2-Amino-3-Methylimidazo[4,5-f]Quinoline by Human Intestinal Microbiota. Applied and Environmental Microbiology. Available at: [Link]
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ResearchGate. IR and 1 H NMR spectral data. Available at: [Link]
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van der Wulp, C. J., et al. (1990). Mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in the granuloma pouch assay. Mutation Research Letters. Available at: [Link]
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Inchem. (1993). IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) (IARC Summary & Evaluation, Volume 56, 1993). Available at: [Link]
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Tamura, M., et al. (2004). A 26-week carcinogenicity study of 2-amino-3-methylimidazo[4,5-f]quinoline in rasH2 mice. Cancer Science. Available at: [Link]
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Liu, Z., et al. (2021). 2-Amino-3-methylimidazo[4,5-f]quinoline induced oxidative stress and inflammation via TLR4/MAPK and TLR4/NF-κB signaling pathway in zebrafish (Danio rerio) livers. Food and Chemical Toxicology. Available at: [Link]4563632/)
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An In-Depth Technical Guide to the Potential Biological Activity of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
Foreword: A Strategic Approach to a Novel Imidazoquinoline Derivative
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological activities of the novel compound, 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline. While direct experimental data on this specific molecule is not yet prevalent in public literature, its structural similarity to the well-characterized class of imidazo[4,5-f]quinoline derivatives, particularly the potent mutagen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), allows for the formulation of robust, testable hypotheses.
This document is structured not as a rigid protocol, but as a strategic guide. It will first deconstruct the chemical architecture of this compound to anticipate its reactivity and metabolic fate. Subsequently, it will explore three primary areas of potential biological activity: genotoxicity, modulation of intracellular signaling pathways, and anti-inflammatory effects. For each area, we will present the scientific rationale, detailed experimental protocols, and the necessary controls to ensure data integrity. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, providing not just methods, but the scientific reasoning that underpins them.
I. Compound Profile and Rationale for Investigation
Chemical Structure:
-
Systematic Name: 3-Methyl-2-(dimethylamino)-3H-imidazo[4,5-f]quinoline
-
Molecular Formula: C₁₃H₁₄N₄[1]
-
Molecular Weight: 226.28 g/mol [1]
-
InChIKey: UWIKYLLSLVQQIG-UHFFFAOYSA-N[1]
The core structure is an imidazo[4,5-f]quinoline, a heterocyclic aromatic amine. The key distinguishing feature of the target compound is the presence of a dimethylamino group at the 2-position, in contrast to the primary amino group found in the extensively studied mutagen, IQ.[2] This N,N-dimethylation is a critical structural modification that is anticipated to profoundly influence its biological activity.
The Significance of the Imidazo[4,5-f]quinoline Scaffold
The imidazo[4,5-f]quinoline scaffold is a privileged structure in medicinal chemistry and toxicology. Derivatives of this scaffold are known to possess a wide spectrum of biological activities, ranging from potent mutagenicity and carcinogenicity to therapeutic applications as immunomodulators and kinase inhibitors.
The Critical Role of the 2-Position Substituent
The exocyclic amino group at the 2-position of IQ is a primary determinant of its genotoxicity. Metabolic activation of IQ proceeds via N-hydroxylation of this amino group by cytochrome P450 enzymes, primarily CYP1A2, to form the N-hydroxy-IQ derivative.[3][4] This is followed by O-esterification (e.g., acetylation or sulfation) to generate a highly reactive nitrenium ion that readily forms covalent adducts with DNA, leading to mutations.[3][4]
The N,N-dimethylation in our target compound is expected to alter this metabolic activation pathway significantly. The absence of a proton on the exocyclic nitrogen will likely hinder or prevent the classical N-hydroxylation pathway observed for IQ. However, alternative metabolic pathways, such as N-demethylation or ring oxidation, may come into play.
II. Postulated Biological Activity I: Genotoxicity and Mutagenicity
Based on the structure-activity relationships of related aromatic amines, a primary line of investigation for this compound is its potential genotoxicity. While the N,N-dimethylation may reduce or eliminate the mutagenic activity seen with IQ, it is crucial to experimentally verify this.
Scientific Rationale
The genotoxicity of aromatic amines is intrinsically linked to their metabolic activation to electrophilic intermediates that can react with DNA.[4] For N,N-dimethyl aromatic amines, such as N,N-dimethylaniline, genotoxicity has been observed, often manifesting as chromosomal damage rather than point mutations in bacterial assays.[5] The metabolic activation of these compounds can proceed through N-dealkylation, leading to the formation of N-methyl and primary amines, which can then be N-hydroxylated. Alternatively, direct oxidation of the aromatic ring system can also lead to reactive intermediates.
Therefore, it is hypothesized that this compound may exhibit a different genotoxic profile compared to IQ, potentially being less mutagenic in bacterial reverse mutation assays but still capable of inducing chromosomal damage in mammalian cells.
Experimental Workflow: Assessing Genotoxicity
Caption: Workflow for assessing the genotoxicity of the target compound.
Detailed Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
This protocol is designed to assess the potential of this compound to induce point mutations in histidine-requiring strains of Salmonella typhimurium.[6][7][8]
1. Materials:
-
Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitution mutations).
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Positive controls:
-
Without S9: Sodium azide (for TA100), 2-nitrofluorene (for TA98).
-
With S9: 2-Aminoanthracene (for both strains).
-
-
Negative control: Solvent vehicle.
-
S9 fraction from Aroclor-1254 or phenobarbital/β-naphthoflavone-induced rat liver.
-
Cofactor solution (NADP, Glucose-6-phosphate).
-
Molten top agar containing a trace amount of histidine and biotin.
-
Minimal glucose agar plates.
2. Procedure:
-
Prepare a dilution series of the test compound.
-
To a sterile tube, add 0.1 mL of an overnight culture of the appropriate S. typhimurium strain.
-
Add 0.1 mL of the test compound dilution or control.
-
Add 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for direct-acting mutagens).
-
Incubate the mixture at 37°C for 20-30 minutes.
-
Add 2 mL of molten top agar to the tube, vortex briefly, and pour onto a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
Incubate the plates in the dark at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
3. Data Analysis and Interpretation:
-
A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion rate).
-
The results should be compared between assays with and without S9 activation to determine if the compound is a direct-acting mutagen or requires metabolic activation.
III. Postulated Biological Activity II: Modulation of Intracellular Signaling Pathways
Several imidazoquinoline derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer and inflammatory diseases. A prominent example is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt pathway by imidazo[4,5-c]quinolines.[9]
Scientific Rationale
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[10] Its aberrant activation is a hallmark of many cancers. The structural similarity of our target compound to known PI3K inhibitors suggests that it may also possess inhibitory activity against this pathway.
Additionally, the NF-κB signaling pathway is a critical mediator of the inflammatory response. Inhibition of NF-κB activation is a key therapeutic strategy for inflammatory diseases. Given that some imidazoquinoline derivatives have demonstrated anti-inflammatory properties, investigating the effect of our target compound on the NF-κB pathway is a logical step.
Experimental Workflow: Screening for Signaling Pathway Inhibition
Caption: Workflow for assessing signaling pathway inhibition.
Detailed Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus and the potential inhibitory effect of the test compound.[11][12][13][14][15]
1. Materials:
-
HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound dissolved in DMSO.
-
Positive control for NF-κB activation: Tumor Necrosis Factor-alpha (TNF-α).
-
Positive control for NF-κB inhibition: A known NF-κB inhibitor (e.g., Bay 11-7082).
-
Luciferase assay reagent (containing luciferin substrate).
-
White, opaque 96-well plates.
2. Procedure:
-
Seed the HEK293 reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or controls for 1-2 hours.
-
Stimulate the cells with an EC₅₀ concentration of TNF-α for 6-8 hours. Include a non-stimulated control.
-
Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a plate-reading luminometer.
3. Data Analysis and Interpretation:
-
Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate MTT assay).
-
Calculate the percent inhibition of TNF-α-induced NF-κB activity for each concentration of the test compound.
-
Determine the IC₅₀ value of the compound for NF-κB inhibition.
IV. Postulated Biological Activity III: Anti-inflammatory Effects
The potential inhibition of the NF-κB pathway suggests that this compound may possess anti-inflammatory properties. This can be further investigated using both in vitro and in vivo models of inflammation.[16][17][18]
Scientific Rationale
Inflammation is a complex biological response involving the release of pro-inflammatory cytokines and mediators. Key cell types, such as macrophages, play a central role in orchestrating this response. By inhibiting key signaling pathways like NF-κB, a compound can reduce the production of these inflammatory mediators.
Experimental Workflow: Assessing Anti-inflammatory Activity
Caption: Workflow for evaluating anti-inflammatory activity.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.[17][18]
1. Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g).
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Positive control: Indomethacin or Diclofenac.
-
1% (w/v) solution of carrageenan in sterile saline.
-
Plethysmometer for measuring paw volume.
2. Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound, vehicle, or positive control orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) (Vt).
3. Data Analysis and Interpretation:
-
Calculate the percentage of edema for each animal at each time point: % Edema = [(Vt - V₀) / V₀] x 100.
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group: % Inhibition = [1 - (% Edema of treated group / % Edema of control group)] x 100.
-
A statistically significant reduction in paw edema in the treated groups compared to the control group indicates anti-inflammatory activity.
V. Data Presentation and Summary
To facilitate the analysis and interpretation of the experimental data, it is recommended to summarize all quantitative results in clearly structured tables.
Table 1: Summary of Genotoxicity Data
| Assay | Test Condition | Concentration Range | Result (e.g., Fold Increase over Control, % Micronucleated Cells) |
| Ames Test (TA98) | - S9 | [Specify] | [Specify] |
| Ames Test (TA98) | + S9 | [Specify] | [Specify] |
| Ames Test (TA100) | - S9 | [Specify] | [Specify] |
| Ames Test (TA100) | + S9 | [Specify] | [Specify] |
| In Vitro Micronucleus | [Specify cell line] | [Specify] | [Specify] |
| Comet Assay | [Specify cell line] | [Specify] | [Specify] |
Table 2: Summary of Signaling Pathway Inhibition Data
| Assay | Cell Line | Stimulus | IC₅₀ (µM) |
| NF-κB Luciferase Reporter | HEK293 | TNF-α | [Specify] |
| PI3K/Akt Reporter Assay | [Specify] | [Specify] | [Specify] |
Table 3: Summary of Anti-inflammatory Activity Data
| Assay | Model | Parameter Measured | Result (e.g., IC₅₀, % Inhibition) |
| LPS-stimulated Macrophages | RAW 264.7 | TNF-α, IL-6 production (ELISA) | [Specify] |
| Carrageenan-induced Paw Edema | Rat | Paw volume | [Specify] |
VI. Conclusion and Future Directions
This technical guide provides a comprehensive, hypothesis-driven framework for the initial investigation of the biological activities of this compound. By systematically evaluating its potential for genotoxicity, modulation of key signaling pathways, and anti-inflammatory effects, researchers can build a detailed profile of this novel compound.
The absence of a primary amino group at the 2-position is a pivotal structural change that warrants a thorough investigation into its metabolic fate and subsequent biological consequences. The experimental protocols outlined herein are designed to be robust and self-validating, providing a solid foundation for further research and development. The findings from these studies will be instrumental in determining the potential risks and therapeutic opportunities associated with this and other N,N-dialkylated imidazoquinoline derivatives.
VII. References
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Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). Retrieved January 12, 2026, from [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved January 12, 2026, from [Link]
-
Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. (2009). PubMed. Retrieved January 12, 2026, from [Link]
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Cell-based assays for dissecting the PI3K/AKT pathway. (2008). Cancer Research. Retrieved January 12, 2026, from [Link]
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IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (2015). SlideShare. Retrieved January 12, 2026, from [Link]
-
Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024). PubMed. Retrieved January 12, 2026, from [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]
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NF-KBLUCIFERASE ASSAY. (2012). Bowdish Lab. Retrieved January 12, 2026, from [Link]
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Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. Retrieved January 12, 2026, from [Link]
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Human NF-κB Reporter Assay System. (n.d.). Retrieved January 12, 2026, from [Link]
-
Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (n.d.). Molecular Devices. Retrieved January 12, 2026, from [Link]
-
Single-Cell Analysis of Phosphoinositide 3-Kinase (PI3K) and Phosphatase and Tensin Homolog (PTEN) Activation. (n.d.). PMC. Retrieved January 12, 2026, from [Link]
-
Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Heterocyclic amine formation and the impact of structure on their mutagenicity. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Mutagenic activity and structure-activity relationships of short-chain dialkyl N-nitrosamines in a hamster hepatocyte V79 cell-mediated system. (1986). PubMed. Retrieved January 12, 2026, from [Link]
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Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. (n.d.). Retrieved January 12, 2026, from [Link]
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Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species. (n.d.). Oxford Academic. Retrieved January 12, 2026, from [Link]
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(PDF) Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species. (2012). ResearchGate. Retrieved January 12, 2026, from [Link]
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Genotoxicity of 2,6- and 3,5-Dimethylaniline in... (n.d.). Ovid. Retrieved January 12, 2026, from [Link]
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Ames test. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
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N,N-Dimethylaniline. (n.d.). IARC Publications. Retrieved January 12, 2026, from [Link]
-
Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. (2014). PubMed. Retrieved January 12, 2026, from [Link]
-
IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). (n.d.). NCBI. Retrieved January 12, 2026, from [Link]
-
Quantitative structure-activity relationships of heterocyclic amine mutagens formed during the cooking of food. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Quantitative structure-activity (QSAR) relationships of mutagenic aromatic and heterocyclic amines. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Structure-activity relationships in metabolism and mutagenicities of N-nitrosamines. (n.d.). Retrieved January 12, 2026, from [Link]
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Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Retrieved January 12, 2026, from [Link]
-
Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
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Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. (2024). MDPI. Retrieved January 12, 2026, from [Link]
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Metabolic activation of aromatic amines and azo dyes. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Metabolism of N-nitrosodimethylamine. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
3-METHYL-2-DIMETHYLAMINO-IMIDAZO(4,5-F)QUINOLINE. (n.d.). Gsrs. Retrieved January 12, 2026, from [Link]
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Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. (2024). PMC. Retrieved January 12, 2026, from [Link]
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3-methylimidazo[4,5-fjquinoline (IQ). (n.d.). Semantic Scholar. Retrieved January 12, 2026, from https://www.semanticscholar.org/paper/3-methylimidazo%5B4%2C5-fjquinoline-(IQ)-Weisburger-Barnes/10b991395b452813501a3511110034a78107779d
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IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) (IARC Summary & Evaluation, Volume 56, 1993). (1997). Inchem.org. Retrieved January 12, 2026, from [Link]
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mechanism of action of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
An In-depth Technical Guide to the Mechanism of Action of Imidazo[4,5-f]quinolines
A Note on the Subject Compound: 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
This guide addresses the mechanism of action for the heterocyclic amine family, with a specific focus on imidazo[4,5-f]quinolines. The query for "this compound" refers to a specific chemical entity (CAS RN: 139340-41-9).[1] However, a comprehensive review of published scientific literature reveals a significant scarcity of dedicated research on the biological mechanism of this particular dimethylated compound.
In contrast, the closely related primary amine, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) (CAS RN: 76180-96-6), is one of the most extensively studied heterocyclic amines, known for its potent mutagenic and carcinogenic properties.[2][3] Given the profound structural similarity, this guide will provide an in-depth analysis of the mechanism of action of IQ as an authoritative and data-rich model. This framework is essential for predicting the potential biological activities and metabolic fate of its analogues, including this compound.
The key structural difference—the substitution of a primary amine (-NH₂) in IQ with a tertiary dimethylamino group (-N(CH₃)₂)—is critical. This substitution fundamentally alters the potential for metabolic activation, as the exocyclic nitrogen in the user-specified compound is not susceptible to the direct N-oxidation that is the obligate first step in the genotoxic activation of IQ.[4] This guide will explore the established pathways for IQ and use this knowledge to hypothesize the potential metabolic routes for its dimethylated counterpart.
Part 1: The Imperative of Metabolic Activation
Heterocyclic amines (HCAs) like IQ are not directly genotoxic. Their ability to damage DNA and initiate carcinogenesis is entirely dependent on their conversion into reactive electrophilic species by metabolic enzymes. This process is a double-edged sword: while often a detoxification pathway, for HCAs it is a pathway of intoxication. The process can be broadly categorized into two phases.
Phase I: Bioactivation via N-Oxidation
The initial and rate-limiting step in the activation of IQ is the N-oxidation of its exocyclic amino group, catalyzed predominantly by Cytochrome P450 (CYP) enzymes.[5]
-
Key Enzyme: Cytochrome P450 1A2 (CYP1A2) is the principal enzyme responsible for this transformation in the liver.[6][7] Other isoforms, such as CYP1A1, may also contribute, particularly at higher exposure concentrations.[6]
-
The Product: This enzymatic reaction produces the proximate carcinogen, N-hydroxy-2-amino-3-methylimidazo[4,5-f]quinoline (N-OH-IQ). This metabolite is more reactive than the parent compound but requires further activation to become the ultimate carcinogen.
Phase II: Esterification to Form the Ultimate Carcinogen
The N-hydroxy metabolite undergoes further transformation through Phase II conjugation reactions, primarily O-esterification. These reactions convert the hydroxyl group into a good leaving group, facilitating the formation of a highly unstable and electrophilic nitrenium ion (IQ-N⁺).
-
O-Acetylation: Catalyzed by N-acetyltransferases (NATs), particularly NAT2 in humans, this pathway forms N-acetoxy-IQ. This is a major activation pathway in tissues expressing high levels of NATs, such as the colon.[8]
-
O-Sulfonylation: Catalyzed by sulfotransferases (SULTs), this pathway forms the N-sulfonyloxy-IQ ester. This is a significant activation route in the liver.
The resulting nitrenium ion is a powerful electrophile that readily attacks nucleophilic sites on cellular macromolecules, most importantly, DNA.
Caption: Metabolic activation cascade of IQ to its ultimate carcinogenic form.
Part 2: The Molecular Lesion: DNA Adduct Formation
The aryl nitrenium ion generated from IQ is the species that directly interacts with DNA, forming covalent bonds known as DNA adducts. These adducts are the primary molecular lesions responsible for the mutagenic and carcinogenic effects of IQ.
-
Primary Target Site: The predominant site of adduction is the C8 position of guanine (dG-C8).[9][10] The major adduct formed is N-(deoxyguanosin-8-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-C8-IQ).[2]
-
Other Adducts: While dG-C8-IQ is the most abundant, minor adducts at other sites, such as the N² position of guanine, have also been detected.[11]
-
Consequences of Adduct Formation: The formation of these bulky adducts distorts the DNA helix, interfering with normal cellular processes like DNA replication and transcription. If not repaired, these lesions can lead to:
-
Point Mutations: During DNA replication, DNA polymerases may misread the adducted guanine base, often inserting an incorrect base opposite it. This leads to permanent changes in the DNA sequence, such as G:C → T:A transversions.
-
Chromosomal Aberrations: High levels of DNA damage can result in more severe genetic alterations, including sister chromatid exchanges and micronucleus formation.[2]
-
The distribution of these adducts is not random, with certain DNA sequences acting as "hotspots" for adduction.[9] However, the sites of highest adduct frequency do not always correlate directly with the sites of highest mutation frequency, suggesting that other factors, such as DNA repair efficiency and sequence context, play a crucial role in determining the ultimate mutational outcome.[9]
Table 1: IQ-DNA Adducts and Target Tissues
| Adduct Type | Primary DNA Target | Target Tissues in Animal Models | References |
| N-(deoxyguanosin-8-yl)-IQ | C8 of Guanine | Liver, Small Intestine, Large Intestine, Mammary Gland | [2][10] |
| N²-(deoxyguanosin-yl)-IQ | N² of Guanine | Liver | [11] |
Part 3: Key Experimental Methodologies
The elucidation of the mechanism described above relies on a suite of powerful experimental techniques. Understanding these protocols is critical for any researcher in the field of chemical carcinogenesis.
Experimental Protocol 1: ³²P-Postlabeling Assay for DNA Adduct Detection
This highly sensitive method is the gold standard for detecting and quantifying bulky, aromatic DNA adducts like those formed by IQ, especially when the level of damage is low.
Causality: The logic of this assay is to enzymatically digest DNA down to its constituent nucleotides, specifically label the adducted nucleotides with a high-energy radiolabel (³²P), and then separate them from the vast excess of normal, unlabeled nucleotides using chromatography.
Methodology:
-
DNA Isolation: High-purity DNA is isolated from the tissue of interest (e.g., liver from an IQ-treated rat) using standard phenol-chloroform extraction or commercial kits.
-
Enzymatic Digestion: The DNA is completely digested to 3'-mononucleotides using a combination of Micrococcal Nuclease and Spleen Phosphodiesterase. This step breaks the DNA backbone but leaves the adduct attached to its nucleotide.
-
Adduct Enrichment (Optional but Recommended): To increase sensitivity, adducted nucleotides can be enriched from the normal nucleotides, often by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky adducted ones.
-
³²P-Labeling: The adducted nucleotides are radioactively labeled at their 5'-hydroxyl group by T4 Polynucleotide Kinase using [γ-³²P]ATP. This is the "postlabeling" step.
-
Chromatographic Separation: The ³²P-labeled adducts are separated from excess [γ-³²P]ATP and any remaining normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: The TLC plate is exposed to a phosphor screen or X-ray film. The resulting spots corresponding to the adducts are quantified using a phosphorimager or densitometer. Adduct levels are typically expressed as Relative Adduct Labeling (RAL), representing the number of adducts per 10⁷ or 10⁸ normal nucleotides.
Caption: Experimental workflow for the ³²P-postlabeling assay.
Experimental Protocol 2: In Vitro Metabolic Activation Assay
This assay is used to identify the specific enzymes responsible for activating a compound and to characterize the resulting metabolites.
Causality: By incubating the parent compound (IQ) with specific cellular fractions (like liver microsomes, which are rich in CYP enzymes) and necessary cofactors, one can simulate and study the metabolic processes that occur in the body.
Methodology:
-
Preparation of Subcellular Fractions: Liver microsomes are prepared from control or induced animals (e.g., rats treated with a CYP1A inducer) via differential centrifugation.
-
Incubation: The test compound (IQ) is incubated at 37°C in a buffered solution containing:
-
Liver microsomes (the source of CYP enzymes).
-
An NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), which is the required cofactor for CYP enzyme activity.
-
-
Reaction Termination and Extraction: The reaction is stopped after a set time by adding an organic solvent (e.g., ethyl acetate), which also serves to extract the parent compound and its metabolites.
-
Analysis: The extracted metabolites are analyzed, typically by High-Performance Liquid Chromatography (HPLC) coupled with UV, fluorescence, or mass spectrometry (MS) detectors.[5] The identity of metabolites is confirmed by comparing their retention times and mass spectra to those of authentic standards.
-
Enzyme Inhibition (Optional): To confirm the role of a specific enzyme (e.g., CYP1A2), the incubation can be repeated in the presence of a known chemical inhibitor of that enzyme. A significant reduction in metabolite formation implicates that enzyme in the pathway.
Part 4: Carcinogenicity and Structure-Activity Insights
The genotoxic mechanism of IQ translates directly to potent carcinogenicity in multiple animal models.
-
Animal Studies: Oral administration of IQ has been shown to induce tumors in various organs in mice, rats, and non-human primates.[2][12] The specific target organs often correlate with the sites of metabolic activation and DNA adduct formation.
-
Cellular Defense: Cells are not passive targets. The presence of IQ-induced DNA damage can trigger cellular defense mechanisms, such as the induction of cell cycle arrest proteins like p21(Cip/WAF1).[6] This response provides time for DNA repair to occur. However, at higher doses or with chronic exposure, these repair and control mechanisms can be overwhelmed, leading to the fixation of mutations and the initiation of cancer.[6]
Table 2: Summary of IQ Carcinogenicity in Animal Models
| Animal Model | Route of Administration | Target Organs for Tumorigenesis | References |
| F344 Rats | Oral | Liver, Small & Large Intestine, Zymbal's Gland, Mammary Gland (females) | [2][6][12] |
| C57BL/6 Mice | Oral | Liver, Lung, Forestomach | [2] |
| Cynomolgus Monkeys | Oral | Liver (Hepatocellular Carcinomas) | [2][5] |
Insights on this compound
The established mechanism for IQ provides a strong basis for hypothesizing the activity of the user-specified compound. The critical difference is the tertiary -N(CH₃)₂ group.
-
Blocked N-Oxidation: The primary activation pathway for IQ, direct oxidation of the exocyclic amine, is blocked. This suggests that this compound is likely to be significantly less mutagenic and carcinogenic than IQ, if at all. The complete abolition of mutagenicity is observed when the 2-amino group of IQ is removed.[4]
-
Alternative Metabolic Fates: While direct N-oxidation is blocked, the compound could undergo other metabolic transformations by CYP enzymes, such as:
-
N-Demethylation: Removal of one or both methyl groups to yield the secondary or primary amine, respectively. If demethylated to the primary amine, it would become IQ and could then enter the activation pathway described above.
-
Ring Oxidation: Hydroxylation could occur on the quinoline ring system, typically at the 5- or 7-position. These are generally considered detoxification pathways, leading to metabolites that can be readily conjugated and excreted.[5]
-
Therefore, the biological activity of this compound is critically dependent on the efficiency of its N-demethylation relative to its detoxification and clearance. Empirical testing using the methodologies described herein would be required to confirm this hypothesis.
References
- Barnes, W. S., Maher, J. C., & Weisburger, J. H. (1983). Genotoxicity of the food mutagen 2-amino-3-methylimidazo-[4,5-f]quinoline (IQ) and analogs. Cancer Letters, 20(2), 221-226.
- Gocke, E., Wild, D., Vlachos, P., & King, M. T. (1992). Genotoxicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and related compounds in Drosophila. Mutagenesis, 7(2), 145-149.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). IQ (2-Amino-3-methylimidazo[4,5-f]quinoline). In Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. Lyon (FR)
- Weisburger, J. H., Barnes, W. S., Lovelace, C. C., & Williams, G. M. (1986). Carcinogenicity of 3-methylimidazo[4,5-f]quinoline (IQ). Environmental Health Perspectives, 67, 33-37.
- Takabe, W., Nakae, D., Kobayashi, Y., Akai, H., & Konishi, Y. (2011). Low-dose carcinogenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in rats: Evidence for the existence of no-effect levels and a mechanism involving p21(Cip/WAF1). Cancer Science, 102(1), 88-94.
- Puryear, S. K., Korfmacher, W. A., Smith, M. L., Cerniglia, C. E., & Sutherland, J. B. (2006). Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice. Drug Metabolism and Disposition, 34(3), 478-485.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53462, 2-Amino-3-methylimidazo(4,5-f)quinoline. Retrieved from [Link].
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International Programme on Chemical Safety (IPCS) INCHEM. (1993). IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) (IARC Summary & Evaluation, Volume 56, 1993). [Link]
- Chihara, J., Shimada, T., Kamataki, T., & Kato, R. (1995). Decreased levels of 2-amino-3-methylimidazo[4,5-f]quinoline-DNA adducts in rats treated with beta-carotene, alpha-tocopherol and freeze-dried aloe.
- Phillips, D. H., & Arlt, V. M. (1992). Metabolic activation of the food mutagens 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) to DNA binding species in human mammary epithelial cells. Carcinogenesis, 13(5), 907-909.
- Nagao, M., Wakabayashi, K., Kasai, H., Nishimura, S., & Sugimura, T. (1981). Effect of methyl substitution on mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline, isolated from broiled sardine. Carcinogenesis, 2(11), 1147-1149.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline). In Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. Lyon (FR)
- Haavik, J., & Flatmark, T. (1995). Distribution of the DNA adducts of 2-amino-3-methylimidazo[4,5-f]quinoline and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in the supF gene as determined by polymerase arrest assay. Molecular Carcinogenesis, 14(3), 198-204.
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Global Substance Registration System. (n.d.). 3-METHYL-2-DIMETHYLAMINO-IMIDAZO(4,5-F)QUINOLINE. Retrieved from [Link]
- Schut, H. A., Putman, K. L., & Randerath, K. (1988).
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- 5. Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-dose carcinogenicity of 2-amino-3-methylimidazo[4,5-f ]quinoline in rats: Evidence for the existence of no-effect levels and a mechanism involving p21(Cip / WAF1) - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Therapeutic Potential of Imidazo[4,5-f]quinoline Derivatives: A Technical Guide for Drug Discovery
An In-depth Review of Synthesis, Biological Activity, and Mechanisms of Action
Introduction: The Imidazo[4,5-f]quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The fusion of imidazole and quinoline ring systems gives rise to a class of heterocyclic compounds with remarkable pharmacological diversity. Among these, the imidazo[4,5-f]quinoline core has emerged as a "privileged structure" in drug discovery, demonstrating a wide spectrum of biological activities. These derivatives have garnered significant attention from researchers, scientists, and drug development professionals for their potential as anticancer, antiviral, antimicrobial, and immunomodulatory agents. This technical guide provides a comprehensive overview of the current state of research on imidazo[4,5-f]quinoline derivatives, with a focus on their synthesis, multifaceted biological activities, and the underlying molecular mechanisms of action. By delving into the causality behind experimental choices and providing detailed methodologies, this guide aims to serve as a valuable resource for the scientific community engaged in the development of novel therapeutics based on this versatile scaffold.
Synthetic Strategies: Constructing the Imidazo[4,5-f]quinoline Core
The synthesis of the imidazo[4,5-f]quinoline ring system is a critical aspect of exploring its therapeutic potential, as the methods employed dictate the feasibility of generating diverse libraries of compounds for structure-activity relationship (SAR) studies. A common and effective strategy involves a multi-step procedure starting from readily available precursors.
A representative synthetic approach is the preparation of 2-arylimidazo[4,5-f]quinolin-9-ols, which have demonstrated significant anthelmintic activity.[1][2] This synthesis typically begins with the condensation of a 5-amino-2-substituted benzimidazole with a suitable β-keto ester. The resulting intermediate, a benzimidazolylacrylate, undergoes thermal cyclization in a high-boiling solvent such as Dowtherm A to yield the desired imidazo[4,5-f]quinolin-9-ol. The requisite 5-aminobenzimidazoles can themselves be prepared from various 5-aminobenzimidazoles.[1][2]
A general workflow for the synthesis of imidazo[4,5-f]quinoline derivatives is depicted below:
Caption: General synthetic workflow for imidazo[4,5-f]quinoline derivatives.
More recent and efficient methods, such as base-catalyzed cyclization of ortho-nitroalkylaminoquinolines, have also been developed, offering a direct route to previously inaccessible imidazo[4,5-f]quinoline N-oxide derivatives with good to excellent yields.[3] These advancements in synthetic chemistry are crucial for expanding the chemical space of imidazo[4,5-f]quinoline derivatives and for the fine-tuning of their biological activities.
Experimental Protocol: Synthesis of 2-(2-Furyl)-7-methyl-1H-imidazo[4,5-f]quinolin-9-ol
The following is a representative experimental protocol for the synthesis of a biologically active imidazo[4,5-f]quinoline derivative, adapted from the literature.
Step 1: Preparation of Ethyl 3-[[2-(2-furyl)-5-benzimidazolyl]amino]crotonate
-
A mixture of 5-amino-2-(2-furyl)benzimidazole (0.1 mol) and ethyl acetoacetate (0.11 mol) in a suitable solvent (e.g., toluene) is heated under reflux with a catalytic amount of a weak acid (e.g., acetic acid).
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried.
Step 2: Thermal Cyclization to 2-(2-Furyl)-7-methyl-1H-imidazo[4,5-f]quinolin-9-ol
-
Dowtherm A (a high-boiling heat transfer fluid) is preheated to its boiling point (approximately 250 °C).
-
The ethyl 3-[[2-(2-furyl)-5-benzimidazolyl]amino]crotonate from Step 1 is added portion-wise to the hot Dowtherm A with vigorous stirring.
-
The reaction mixture is maintained at reflux for a short period (e.g., 15-30 minutes) to ensure complete cyclization.
-
The mixture is then cooled, and the precipitated solid is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., dimethylformamide or a mixture of solvents) to afford the pure 2-(2-furyl)-7-methyl-1H-imidazo[4,5-f]quinolin-9-ol.
A Spectrum of Biological Activities
Imidazo[4,5-f]quinoline derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for the development of new drugs for various diseases.
Anticancer Activity: Targeting Key Signaling Pathways
A significant body of research has focused on the anticancer potential of imidazo[4,5-f]quinoline and its isomers, such as imidazo[4,5-c]quinolines.[4][5] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[4]
One of the key mechanisms of action is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway .[6][7][8] This pathway is frequently dysregulated in many types of cancer, leading to uncontrolled cell growth and resistance to therapy.[2] Imidazo[4,5-c]quinoline derivatives have been developed as potent modulators of this pathway, demonstrating efficacy in both cellular and in vivo models.[6] For instance, a series of quinoline-imidazole derivatives were designed and synthesized, with some compounds showing significant inhibitory activity against PI3Kα and mTOR.[8] Compound 12a from this series exhibited potent anticancer activity against HepG2, A549, and PC-3 cancer cell lines with IC50 values of 2.42 ± 1.02 µM, 6.29 ± 0.99 µM, and 5.11 ± 1.00 µM, respectively.[8]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[4,5-f]quinoline derivatives.
Table 1: Anticancer Activity of Selected Imidazoquinoline Derivatives
| Compound ID | Target Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference |
| 12a | HepG2, A549, PC-3 | 2.42, 6.29, 5.11 | PI3Kα/mTOR inhibition | [8] |
| 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline | Various | 103.3 | Not specified | [9][10] |
| IPM714 | HCT116, SW480 | 1.74, 2.0 | PI3K/Akt/mTOR inhibition | [11] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[4,5-f]quinoline derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.
Immunomodulatory Activity: Toll-like Receptor Agonists
Certain imidazo[4,5-f]quinoline derivatives, particularly those with an amino group at the 4-position of the related imidazo[4,5-c]quinoline scaffold, are potent agonists of Toll-like receptors (TLRs), specifically TLR7 and TLR8.[12][15] These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and triggering an immune response.
Activation of TLR7 and/or TLR8 by imidazoquinoline agonists leads to the production of various cytokines, including interferons (IFNs) and tumor necrosis factor-alpha (TNF-α), which play a crucial role in antiviral and antitumor immunity.[12][15] This immunostimulatory activity is the basis for the clinical use of imiquimod, an imidazo[4,5-c]quinolin-4-amine, for the treatment of certain skin cancers and genital warts.[12]
The signaling cascade initiated by TLR7 activation involves the recruitment of the adaptor protein MyD88, leading to the activation of transcription factors such as NF-κB and IRF7, which in turn induce the expression of pro-inflammatory cytokines and type I interferons.[15]
Caption: TLR7 signaling pathway activation by imidazo[4,5-f]quinoline agonists.
Table 2: Immunomodulatory Activity of Selected Imidazoquinoline Derivatives
| Compound | Target | Activity | Application | Reference |
| Imiquimod | TLR7 | Agonist | Antiviral, Anticancer | [12] |
| Resiquimod | TLR7/8 | Agonist | Adjuvant, Antiviral | [12] |
| Pyrazolo[3,4-f]quinoline derivatives | Immune System | Potent in vivo immunostimulants | Immunostimulation | [16] |
Antiviral and Antimicrobial Activities
The broad biological activity of imidazo[4,5-f]quinoline derivatives also extends to antiviral and antimicrobial effects. Their immunomodulatory properties, particularly the induction of interferons, contribute significantly to their antiviral activity.[17] For instance, while some 1H-imidazo[4,5-c]quinolines showed no direct antiviral activity in cell culture, they demonstrated potent inhibition of virus lesion development in in vivo models, an effect attributed to cytokine induction.[17]
Furthermore, various quinoline derivatives have been reported to possess direct antiviral activity against a range of viruses, including respiratory syncytial virus (RSV) and influenza A virus (IAV).[18]
In the realm of antimicrobial agents, novel quinoline-based imidazoles have been synthesized and evaluated for their antibacterial and antifungal activities.[19] Some of these compounds have shown good activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[19]
Table 3: Antiviral and Antimicrobial Activity of Selected Imidazoquinoline Derivatives
| Compound Class/Derivative | Target Organism(s) | Activity Metric (e.g., MIC, IC50) | Reference |
| 1-methyl-2-phenyl-1H-imidazo[4,5-f]-quinolines | B. subtilis, S. aureus, E. coli, P. aeruginosa | Varying degrees of inhibition | [19] |
| 2-arylimidazo[4,5-f]quinolin-9-ols | Hymenolepis nana (tapeworm) | Significant anthelmintic activity | [1][2] |
| Quinoline derivatives | RSV, IAV | IC50 = 3.10-6.93 µM (RSV), 1.87-14.28 µM (IAV) | [18] |
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16][20][21][22]
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the imidazo[4,5-f]quinoline derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) adjusted to a specific concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the lytic cycle of a virus.[3][8][10][23][24]
-
Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the imidazo[4,5-f]quinoline derivative.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days until plaques are visible in the control wells (virus only).
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control. The IC50 value, the concentration that reduces the number of plaques by 50%, can then be determined.
Structure-Activity Relationships (SAR): Guiding the Design of More Potent Derivatives
The extensive research on imidazo[4,5-f]quinoline and its isomers has led to the elucidation of key structure-activity relationships (SARs). These insights are invaluable for the rational design of new derivatives with improved potency and selectivity.
For the anticancer activity of quinoline-imidazole derivatives targeting the PI3K/Akt/mTOR pathway, it has been observed that substitution at the C-6 position of the quinoline ring with a bromine atom enhances in vitro anticancer activity.[8]
In the case of immunomodulatory activity , SAR studies on 1H-imidazo[4,5-c]quinolines as TLR7/8 agonists have revealed that the C4-NH2 group is crucial for activity.[12] Modifications at the N-1 and C-2 positions significantly influence the potency and selectivity for TLR7 versus TLR8.[15][25][26][27][28]
For anthelmintic activity , among a series of 2-arylimidazo[4,5-f]quinolin-9-ols, the 2-(2-furyl) analogue was found to be the most active against the mouse tapeworm Hymenolepis nana.[1][2]
These examples highlight the importance of systematic structural modifications and biological evaluation in optimizing the therapeutic properties of imidazo[4,5-f]quinoline derivatives.
Conclusion and Future Perspectives
The imidazo[4,5-f]quinoline scaffold and its isomers represent a highly versatile and promising platform for the discovery and development of new therapeutic agents. Their diverse biological activities, spanning from anticancer and antiviral to immunomodulatory and antimicrobial, underscore their significance in medicinal chemistry. The elucidation of their mechanisms of action, particularly as inhibitors of the PI3K/Akt/mTOR pathway and as agonists of Toll-like receptors, has provided a rational basis for the design of more potent and selective drug candidates.
Future research in this area will likely focus on several key aspects:
-
Expansion of Chemical Diversity: The development of novel and efficient synthetic methodologies will be crucial for generating a wider range of derivatives with diverse substitution patterns, enabling a more thorough exploration of the chemical space.
-
Mechanism of Action Studies: Further investigation into the precise molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their biological effects and may reveal new therapeutic opportunities.
-
Optimization of Pharmacokinetic and Pharmacodynamic Properties: A critical step in translating these promising compounds into clinical candidates will be the optimization of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.
-
Combination Therapies: Exploring the synergistic effects of imidazo[4,5-f]quinoline derivatives with existing drugs, particularly in the context of cancer and infectious diseases, could lead to more effective treatment regimens.
References
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Stauffer, F., Maira, S. M., Furet, P., & García-Echeverría, C. (2008). Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. Bioorganic & medicinal chemistry letters, 18(3), 1027–1030. [Link]
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Shukla, N. M., & David, S. A. (2017). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. Journal of medicinal chemistry, 60(14), 5899–5919. [Link]
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Shukla, N. M., Mutz, C. A., Ukani, R., Warshakoon, H. J., Moore, D. S., & David, S. A. (2014). Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. ACS medicinal chemistry letters, 5(7), 819–824. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
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Alaimo, R. J., Spencer, C. F., Sheffer, J. B., Storrin, R. J., Hatton, C. J., & Kohls, R. E. (1978). Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols. Journal of medicinal chemistry, 21(3), 298–300. [Link]
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Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert opinion on investigational drugs, 27(1), 51–62. [Link]
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Vodela, J. K., R, R., & S, A. (2016). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOLINE BASED IMIDAZOLES. Journal of Drug Delivery and Therapeutics, 6(5), 6-10. [Link]
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Moyer, M. P., Weber, F. H., & Gross, J. L. (1992). Structure-activity relationships of imidazo[4,5-f]quinoline partial structures and analogs. Discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants. Journal of medicinal chemistry, 35(24), 4595–4601. [Link]
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Thigulla, M., Akula, M., Trivedi, P., Ghosh, B., Jha, M., & Bhattacharya, A. (2015). Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. Organic & biomolecular chemistry, 13(47), 11484–11493. [Link]
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Larin, A. N., Pobedinskaya, D. Y., Borovlev, I. V., Avakyan, E. K., Borovleva, A. A., Ermolenko, A. P., & Demidov, O. P. (2025). Selective Synthesis of Imidazo[4,5-f]- and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS omega, 10(49), 60763–60772. [Link]
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Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
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Li, Y., Zhang, Y., Wang, Y., Li, J., Li, Z., Liu, X., Huang, M., Liu, A., & Zheng, X. (2018). Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives. Archiv der Pharmazie, 351(7), e1700407. [Link]
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Kłys, A., Głowacka, I. E., & Nawrot, B. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Methods in molecular biology (Clifton, N.J.), 2455, 223–236. [Link]
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Gerster, J. F., Lindstrom, K. J., Miller, R. L., Tomai, M. A., Birmachu, W., Bomersine, S. N., Gibson, S. J., Imbertson, L. M., Jacobson, J. R., & Johnson, A. G. (1998). Synthesis and Structure-Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production. Journal of medicinal chemistry, 41(16), 3008–3017. [Link]
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- Alaimo, R. J., Spencer, C. F., Sheffer, J. B., Storrin, R. J., Hatton, C. J., & Kohls, R. E. (1978). Imidazo[4,5-f]quinolines. 4. Synthesis and Anthelmintic Activity of a Series of Imidazo[4,5-f]quinolin-9-ols. Journal of Medicinal Chemistry, 21(3), 298-300.
- DeYoung, E. G. (2023). Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency (Undergraduate Honors Theses). Binghamton University.
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Wang, Y., He, J., Shan, C., Li, Y., Liu, Y., Zhang, Y., & Wang, Y. (2021). Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. European journal of medicinal chemistry, 214, 113208. [Link]
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Chen, P., et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][6][29] phenanthroline derivative for the treatment of colorectal cancer. European Journal of Pharmacology, 928, 175120.
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discovery and origin of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
An In-depth Technical Guide to the Imidazo[4,5-f]quinoline Class, with a Focus on the Discovery of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) and a Proposed Synthesis of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
Introduction
The imidazo[4,5-f]quinoline scaffold is a significant heterocyclic structure in the fields of toxicology and medicinal chemistry. The discovery of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) as a potent mutagen in cooked foods sparked extensive research into its carcinogenic properties and mechanism of action.[1][2] This guide provides a comprehensive overview of the discovery and origin of the imidazo[4,5-f]quinoline class, using the well-documented example of IQ.
While extensive literature exists for IQ, public domain information on the specific derivative, this compound, is scarce. This document addresses this gap by proposing a detailed, scientifically-grounded synthetic pathway for this novel compound, intended to empower researchers in its synthesis and subsequent investigation.
PART 1: Discovery and Origin of the Imidazo[4,5-f]quinoline Scaffold: The Case of IQ
The story of the imidazo[4,5-f]quinoline class of compounds is intrinsically linked to the investigation of mutagens in cooked foods. In the late 1970s and early 1980s, researchers identified highly mutagenic substances in broiled fish and fried beef.[1] This led to the isolation and identification of 2-amino-3-methylimidazo[4,5-f]quinoline, commonly known as IQ.[3]
Isolation and Structural Elucidation
The isolation of IQ from complex food matrices was a challenging process. The initial procedure involved methanol extraction of broiled, sun-dried sardines, followed by a series of chromatographic purifications.[3] These steps included:
-
Methanol Extraction: The initial step to extract a wide range of compounds from the food source.
-
Diaion HP-20 Column Chromatography: A non-polar resin used to adsorb the mutagenic compounds.
-
Chloroform-Methanol-Water Partitioning: A liquid-liquid extraction to separate compounds based on their polarity.
-
Sephadex LH-20 Column Chromatography: Size-exclusion chromatography to separate molecules based on their size.
-
Silica-Gel Column Chromatography: Separation based on polarity.
-
Reverse-Phase High-Performance Liquid Chromatography (HPLC): The final step to obtain a pure compound.[3]
The structure of the isolated compound was determined using proton nuclear magnetic resonance (¹H NMR) and high-resolution mass spectrometry.[3] The chemical synthesis of the proposed structure confirmed its identity as 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline.[4]
Chemical and Physical Properties of IQ
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₀N₄ | [5] |
| Molar Mass | 198.22 g/mol | [5] |
| Appearance | Light tan crystalline solid | [5] |
| Melting Point | >300 °C | [3][5] |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO) | [3][5] |
PART 2: Synthetic Approaches and a Proposed Protocol for this compound
The synthesis of the imidazo[4,5-f]quinoline core is well-established, with several improved routes developed since its initial discovery.[3] These syntheses typically involve the construction of the quinoline ring system followed by the formation of the imidazole ring.
Proposed Synthetic Workflow for this compound
The following is a proposed, logical workflow for the synthesis of the target compound, based on established chemical principles for related structures.
Caption: Proposed synthetic pathway for this compound.
Detailed Step-by-Step Experimental Protocol (Proposed)
This protocol is a hypothetical methodology designed for researchers. Each step includes justifications for the chosen reagents and conditions.
Step 1: Nitration of 6-Aminoquinoline
-
Objective: To introduce a nitro group at the 5-position, ortho to the amino group, which will become part of the imidazole ring.
-
Procedure:
-
Cool a solution of 6-aminoquinoline in concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Add a solution of concentrated nitric acid in sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at low temperature for 2-3 hours.
-
Pour the mixture over crushed ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the product.
-
Filter, wash with water, and dry to obtain 6-amino-5-nitroquinoline.
-
-
Causality: The amino group is an activating, ortho-para director. Nitration in strong acid protonates the quinoline nitrogen, and the amino group directs the incoming electrophile (NO₂⁺) to the ortho position (C5).
Step 2: N-Methylation of the Exocyclic Amine
-
Objective: To introduce one of the methyl groups that will ultimately be part of the dimethylamino moiety.
-
Procedure:
-
Dissolve 6-amino-5-nitroquinoline in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Add a base (e.g., NaH or K₂CO₃) to deprotonate the amino group.
-
Add one equivalent of a methylating agent, such as methyl iodide (CH₃I), and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench with water and extract the product.
-
Purify by column chromatography to yield N-methyl-5-nitroquinolin-6-amine.
-
-
Causality: This step selectively methylates the more nucleophilic exocyclic amino group.
Step 3: Reduction of the Nitro Group
-
Objective: To reduce the nitro group to an amine, creating the second nitrogen atom required for the imidazole ring.
-
Procedure:
-
Dissolve N-methyl-5-nitroquinolin-6-amine in ethanol or acetic acid.
-
Add a reducing agent such as tin(II) chloride (SnCl₂) in concentrated HCl, or perform catalytic hydrogenation (H₂ gas with a Palladium on carbon catalyst).
-
Heat the reaction mixture if necessary and monitor by TLC.
-
After completion, neutralize and extract the product, N¹-methylquinoline-5,6-diamine.
-
-
Causality: Common and effective methods for the reduction of aromatic nitro groups to amines.
Step 4: Imidazole Ring Formation and Chlorination
-
Objective: To form the imidazole ring and introduce a leaving group at the 2-position for subsequent substitution.
-
Procedure:
-
Dissolve N¹-methylquinoline-5,6-diamine in a chlorinated solvent like dichloromethane or chloroform.
-
Add a C1 synthon such as triphosgene or phosgene, which will react with both amino groups to form the imidazole ring. This reaction will likely form an intermediate imidazolone.
-
Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) will convert the imidazolone to the 2-chloro derivative.
-
Work up the reaction to isolate 2-chloro-3-methyl-3H-imidazo[4,5-f]quinoline.
-
-
Causality: This two-step, one-pot sequence is an efficient way to build the imidazole ring and install a reactive handle for the final step.
Step 5: Nucleophilic Aromatic Substitution
-
Objective: To displace the chloro group with dimethylamine to form the final product.
-
Procedure:
-
Dissolve 2-chloro-3-methyl-3H-imidazo[4,5-f]quinoline in a suitable solvent (e.g., ethanol or a sealed tube with excess dimethylamine).
-
Add an excess of dimethylamine (either as a solution in a solvent like THF or as a gas bubbled through the solution).
-
Heat the reaction in a sealed vessel to drive the substitution.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess dimethylamine under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
-
Causality: The electron-withdrawing nature of the fused ring system activates the 2-position of the imidazole ring towards nucleophilic aromatic substitution.
PART 3: Biological Significance and Mechanism of Action of the IQ Scaffold
The imidazo[4,5-f]quinoline scaffold, particularly in the form of IQ, is known for its potent mutagenicity and carcinogenicity.[2][3] IQ is classified as a Group 2A carcinogen by the IARC, meaning it is "probably carcinogenic to humans".[2][3] It has been shown to induce tumors in various organs in animal models, including the liver, lung, and mammary gland.[3]
Metabolic Activation and Genotoxicity
The genotoxicity of IQ is not direct; it requires metabolic activation by cytochrome P450 enzymes (primarily CYP1A2) in the liver.[6] This process involves the N-hydroxylation of the exocyclic amino group, followed by esterification (e.g., O-acetylation) to form a highly reactive nitrenium ion. This electrophilic species can then form covalent adducts with DNA, primarily at the C8 position of guanine, leading to mutations and initiating carcinogenesis.[2][3]
Caption: Metabolic activation pathway of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ).
Implications for this compound
The substitution of the primary amino group (-NH₂) in IQ with a tertiary dimethylamino group (-N(CH₃)₂) in the target compound would likely alter its biological activity significantly. The metabolic activation pathway described above, which is crucial for IQ's carcinogenicity, is initiated by the N-hydroxylation of the exocyclic amine. A tertiary amine cannot undergo this specific transformation.
Therefore, it is hypothesized that this compound may exhibit significantly reduced or no mutagenicity compared to IQ. However, other metabolic pathways could be involved, and the compound may possess other, as-yet-unknown biological activities. Some quinoline derivatives have been investigated for a range of therapeutic applications, including as PI3K/mTOR inhibitors in cancer therapy and as antimalarial agents.[7][8] The unique electronic and steric properties of the dimethylamino group could confer novel pharmacological activities, making its synthesis and study a worthwhile scientific endeavor.
Conclusion
The discovery of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) as a potent food-borne mutagen established the toxicological importance of the imidazo[4,5-f]quinoline scaffold. While this has spurred decades of research into IQ's mechanism of action, other derivatives of this core structure remain largely unexplored. This guide provides a comprehensive background on the origin of this class of compounds and presents a detailed, actionable synthetic protocol for this compound. The synthesis and biological evaluation of this novel compound will provide valuable insights into the structure-activity relationships within this important class of heterocyclic molecules.
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IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - NCBI. [Link]
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IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) (IARC Summary & Evaluation, Volume 56, 1993) - Inchem.org. [Link]
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - MDPI. [Link]
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MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - NCBI. [Link]304412/)
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An In-depth Technical Guide to the Solubility and Stability of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline in DMSO
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability characteristics of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the underlying chemical principles and provide robust, field-proven experimental protocols. We will explore the theoretical and practical aspects of preparing and storing DMSO-based solutions of this compound, delving into the causality behind experimental choices to ensure data integrity and reproducibility. This guide offers detailed methodologies for solubility determination and stability assessment through forced degradation studies, supported by visualizations and references to authoritative standards.
Introduction and Scientific Context
This compound (CAS 102408-27-5) belongs to the imidazoquinoline class of heterocyclic aromatic compounds. This class is of significant interest in medicinal chemistry, as it includes molecules with potent biological activities. A notable analogue, 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ), is a well-studied carcinogenic agent, making the physicochemical characterization of its derivatives crucial for toxicological and pharmacological research.[1][2]
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent prized for its exceptional ability to dissolve a wide array of both polar and non-polar compounds, making it the universal solvent for compound storage and high-throughput screening in drug discovery.[3][4][5] However, its utility is not without caveats. The chemical reactivity and hygroscopic nature of DMSO can significantly impact the stability of dissolved compounds over time.[6][7]
Therefore, a thorough understanding of the solubility limits and stability profile of this compound in DMSO is a prerequisite for generating reliable and reproducible data in any biological or chemical assay. This guide provides the foundational knowledge and actionable protocols to achieve this.
Physicochemical Properties Overview
A foundational understanding of the solute and solvent is essential before proceeding to experimental design.
| Property | This compound | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₁₃H₁₄N₄[8] | C₂H₆OS |
| Molecular Weight | 226.28 g/mol [8] | 78.13 g/mol |
| Appearance | Crystalline Solid / Powder | Colorless Liquid |
| Key Features | Heterocyclic aromatic amine, Imidazoquinoline core[9] | Polar aprotic, hygroscopic, high boiling point (189°C)[5] |
Solubility Profile in DMSO
The dissolution of a compound is governed by the principle of "like dissolves like." The polar aprotic nature of DMSO allows it to effectively solvate a wide range of molecules by disrupting the solute's crystal lattice energy through strong dipole-dipole interactions. For this compound, the presence of polar nitrogen atoms within the heterocyclic system and the dimethylamino group suggests favorable interactions with the sulfoxide group of DMSO, predicting good solubility. The closely related analogue, IQ, is reported to be soluble in DMSO at 10 mg/mL.[2][10] While this suggests a similar solubility for the target compound, empirical verification is paramount.
Experimental Protocol: Kinetic Solubility Determination
This protocol outlines a standard procedure to determine the kinetic solubility of the compound in DMSO, a crucial step for preparing high-concentration stock solutions.
Rationale: The goal is to create a saturated solution and then quantify the amount of dissolved compound. This protocol employs common laboratory techniques to aid dissolution and a standard analytical method for quantification.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Bath sonicator
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Compound Weighing: Accurately weigh approximately 5-10 mg of the compound into a pre-weighed sterile vial.
-
Solvent Addition: Add a small, precise volume of anhydrous DMSO to the vial to create a high-concentration slurry (e.g., targeting 20-50 mg/mL).
-
Facilitating Dissolution:
-
Vortexing: Vortex the vial vigorously for 2-3 minutes to ensure thorough mixing.[3]
-
Sonication: Place the vial in a bath sonicator for 10-15 minutes. This uses ultrasonic waves to break apart particle agglomerates and enhance dissolution.[3]
-
Gentle Warming (Optional): If solid remains, the solution can be gently warmed in a water bath (e.g., 37°C). Use caution, as excessive heat can cause degradation.[3]
-
-
Equilibration: Allow the solution to equilibrate at room temperature for at least 2 hours to ensure it reaches a thermodynamic equilibrium.
-
Separation of Undissolved Solid: Centrifuge the vial at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved solid.
-
Sample Preparation for Analysis: Carefully take a small aliquot from the supernatant, ensuring no solid particles are disturbed. Perform a precise serial dilution of this supernatant with a suitable solvent (e.g., acetonitrile or methanol) to bring the concentration into the linear range of the HPLC calibration curve.
-
Quantification via HPLC:
-
Develop a quantitative HPLC method (see Section 3.3 for guidance).
-
Prepare a calibration curve using known concentrations of the compound.
-
Inject the diluted sample and determine its concentration by comparing its peak area to the calibration curve.[11]
-
Back-calculate the original concentration in the saturated DMSO solution, accounting for the dilution factor. This value represents the kinetic solubility.
-
Caption: Workflow for experimental solubility determination.
Stability Profile in DMSO
The stability of a compound in a DMSO stock solution is not guaranteed. Several factors can contribute to its degradation over time, leading to a decrease in the parent compound's concentration and the emergence of unknown impurities, which can confound experimental results.
Key Factors Influencing Stability
-
Water Content: DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[6] Water can act as a reactant, leading to hydrolysis of susceptible functional groups. The imidazoquinoline ring system is generally stable, but specific functionalities could be labile.
-
Temperature: Storage at low temperatures (-20°C or -80°C) is standard practice to slow degradation kinetics.[6] However, this introduces the stress of freeze-thaw cycles.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can compromise compound stability. This can be due to concentration gradients that form during freezing or increased exposure to atmospheric moisture and oxygen upon thawing.[12][13] Aliquoting stock solutions into single-use volumes is a critical best practice to mitigate this.[3]
-
Oxidation: The imidazole moiety can be susceptible to oxidation.[14] The presence of dissolved oxygen in DMSO, potentially exacerbated by repeated handling, can lead to oxidative degradation.
-
Light Exposure: Photodegradation can be a concern for aromatic systems. Storing solutions in amber vials or protecting them from light is a necessary precaution.
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is the most effective way to identify potential degradation pathways and establish the intrinsic stability of the compound.[15][16] The goal is to intentionally degrade the sample to a modest extent (e.g., 5-20%) to ensure that the analytical method can detect and resolve the resulting degradants from the parent peak.[17]
Rationale: By exposing the compound to conditions more severe than typical storage, we can rapidly predict its long-term stability and develop a "stability-indicating" analytical method.
Procedure:
-
Stock Solution Preparation: Prepare an accurate stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquot for Stress Conditions: Dispense the stock solution into separate, clearly labeled vials for each stress condition. Include a control sample stored at an optimal condition (e.g., -80°C, protected from light).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add a small volume of dilute HCl (e.g., 0.1 N) to the sample vial.
-
Base Hydrolysis: Add a small volume of dilute NaOH (e.g., 0.1 N) to the sample vial.
-
Oxidation: Add a small volume of dilute hydrogen peroxide (e.g., 3% H₂O₂) to the sample vial.
-
Thermal Stress: Place a vial in an oven at an elevated temperature (e.g., 60-80°C).[16]
-
Photolytic Stress: Expose a vial to a controlled source of UV or white light, as specified by ICH Q1B guidelines.
-
-
Incubation and Sampling: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). At each time point, take an aliquot, neutralize the acid/base samples if necessary, and dilute appropriately for analysis.
-
Analysis: Analyze the time-zero control and all stressed samples using a stability-indicating analytical method (see Section 3.3).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of the parent compound remaining.
-
Identify and quantify any new peaks (degradation products).
-
Assess the peak purity of the parent compound to ensure co-elution is not occurring.
-
Sources
- 1. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 13. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline and its Prototypical Analogue, 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the molecular structure, chemical formula, and known scientific context of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline. Due to the limited specific data available for this compound in published scientific literature, this guide will also offer an in-depth analysis of its closely related and extensively studied analogue, 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ). The study of IQ provides a crucial framework for understanding the potential properties and biological significance of related imidazoquinoline derivatives.
Part 1: Core Molecular Attributes
This compound
This compound is a heterocyclic amine with a quinoline core fused to an imidazole ring. The key structural features include a methyl group on the imidazole nitrogen at position 3 and a dimethylamino group at position 2 of the imidazole ring.
Molecular Formula: C₁₃H₁₄N₄[1]
Chemical Structure:
A summary of key identifiers for this compound.
The existing public data on this compound is largely limited to its chemical identity. There is a notable absence of comprehensive studies on its synthesis, spectroscopic properties, and biological activity in peer-reviewed literature.
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
In contrast, 2-Amino-3-methylimidazo[4,5-f]quinoline, commonly known as IQ, is a well-characterized heterocyclic amine. It is recognized as a food-derived carcinogen, typically formed during the high-temperature cooking of meat and fish.[2][3] Its extensive study provides valuable insights into the structure-activity relationships of this class of compounds.
Molecular Formula: C₁₁H₁₀N₄[2]
Chemical Structure:
A summary of key identifiers for 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ).
Part 2: Synthesis and Characterization of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
The synthesis of IQ has been a critical aspect of its study, enabling toxicological and metabolic research. An established synthetic route involves the reaction of 5,6-diaminoquinoline with cyanogen bromide, followed by methylation.
A general workflow for the synthesis and characterization of IQ is outlined below:
A generalized workflow for the synthesis and characterization of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ).
Spectroscopic Data for IQ: Comprehensive spectroscopic data for IQ has been reported, which is crucial for its identification and characterization.[4] This includes:
-
Proton Nuclear Magnetic Resonance (¹H NMR): Provides information on the chemical environment of hydrogen atoms in the molecule.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular weight.[4]
-
Ultraviolet (UV) Spectroscopy: Shows characteristic absorbance maxima.[4]
-
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule.[4]
Part 3: Biological Activity and Toxicological Profile of IQ
The biological activity of IQ is of significant interest due to its carcinogenic properties. It has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is probably carcinogenic to humans.[3][4]
Metabolism and Mechanism of Action
IQ requires metabolic activation to exert its carcinogenic effects. This process is primarily mediated by cytochrome P450 enzymes, particularly CYP1A2, in the liver.[2] The activation pathway leads to the formation of reactive intermediates that can bind to DNA, forming DNA adducts. These adducts can induce mutations and initiate the process of carcinogenesis.
Metabolic activation pathway of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ).
Carcinogenicity
Animal studies have demonstrated that oral administration of IQ can lead to tumors in various organs, including the liver, lungs, and mammary glands.[3][4] In vivo studies have shown that IQ can induce DNA damage, gene mutations, and chromosomal abnormalities.[3]
Part 4: Experimental Protocols Relevant to IQ Research
In Vitro Mutagenicity Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. IQ is a known potent mutagen in the Ames test, particularly in Salmonella typhimurium strains TA98 and TA100, requiring metabolic activation (S9 mix).
Step-by-Step Methodology:
-
Preparation of Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are cultured overnight.
-
Metabolic Activation: A rat liver homogenate fraction (S9) is prepared and mixed with cofactors to create the S9 mix.
-
Exposure: The bacterial culture, the test compound (IQ dissolved in a suitable solvent like DMSO), and the S9 mix are combined in a test tube.
-
Plating: The mixture is added to molten top agar and poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in revertant colonies compared to the negative control indicates mutagenicity.
Analysis of DNA Adducts by Mass Spectrometry
Detecting and quantifying DNA adducts is crucial for understanding the genotoxicity of compounds like IQ. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.
Experimental Workflow:
A simplified workflow for the analysis of IQ-DNA adducts using LC-MS/MS.
Conclusion
While direct and extensive research on this compound is currently limited, the comprehensive body of knowledge surrounding its structural analogue, 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ), provides a robust foundation for researchers in the field. The established protocols for synthesis, characterization, and toxicological assessment of IQ serve as a valuable blueprint for any future investigation into the properties and biological significance of this compound and other related heterocyclic amines. The structural difference, a dimethylamino group versus a primary amino group, is significant and would likely influence the compound's metabolic activation and biological activity, warranting further investigation to elucidate its specific toxicological and pharmacological profile.
References
-
Pharmaffiliates. 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline. [Link]
-
National Center for Biotechnology Information. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. Lyon (FR): International Agency for Research on Cancer; 1993. [Link]
-
Inchem.org. IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) (IARC Summary & Evaluation, Volume 56, 1993). [Link]
-
Semantic Scholar. 3-methylimidazo[4,5-fjquinoline (IQ). [Link]
- Barnes, W. S., Maher, J. C., & Weisburger, J. H. (1987). Genotoxicity of the food mutagen 2-amino-3-methylimidazo-[4,5-f]quinoline (IQ) and analogs. Environmental and Molecular Mutagenesis, 10(3), 295-303.
-
PubChem. 2-Amino-3-methylimidazo(4,5-f)quinoline. [Link]
-
California Office of Environmental Health Hazard Assessment. IQ (2-Amino-3-methylimidazo-[4-5-f]quinoline). [Link]
-
MDPI. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]
- Ito, N., Hasegawa, R., Sano, M., Tamano, S., Esumi, H., Takayama, S., & Sugimura, T. (1990). Comparison of initiation potential of 2-amino-3-methylimidazo[4,5-f]quinoline and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in an in vivo carcinogen bioassay system. Carcinogenesis, 11(4), 549-552.
-
Global Substance Registration System. 3-METHYL-2-DIMETHYLAMINO-IMIDAZO(4,5-F)QUINOLINE. [Link]
- El-Sayed, N. N., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2022). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. Scientific Reports, 12(1), 1-15.
- van der Lende, T. R., Mohn, G. R., & van der Waal, P. W. (1987). Mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in the granuloma pouch assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 187(4), 221-226.7*(4), 221-226.
Sources
Methodological & Application
in vitro experimental protocol for 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
An In-Depth Guide to the In Vitro Toxicological Evaluation of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
Authored by a Senior Application Scientist
This document provides a detailed framework for the in vitro experimental evaluation of this compound. As a member of the imidazoquinoline class of heterocyclic amines (HCAs), this compound is structurally related to known mutagens and carcinogens, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), which is commonly found in cooked meats.[1][2] Therefore, its toxicological assessment must be approached with rigorous, validated methodologies.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind protocol choices, emphasizing the inclusion of self-validating controls to ensure data integrity. The protocols outlined herein are based on established international guidelines and findings from decades of research into related compounds.
Critical Safety & Handling Precautions
Given its chemical class, this compound must be treated as a potential mutagen and carcinogen.[1][3] All handling should occur in a designated area within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): A complete protective suit, including nitrile gloves, a lab coat, and tight-sealing safety goggles, is mandatory.[4]
-
Compound Handling: Prepare stock solutions in a non-volatile solvent like dimethyl sulfoxide (DMSO). Avoid creating dust from the powdered form.[5] For spills, dampen the solid material with 60-70% ethanol before carefully transferring it to a sealed waste container.[6]
-
Storage: Store the compound locked up, protected from light, in a tightly sealed container.[6][7]
-
Waste Disposal: All contaminated materials, including media, pipette tips, and cell culture plates, must be treated as hazardous waste and disposed of according to institutional and local regulations.[7]
Experimental Workflow: A Tiered Approach
A logical, tiered approach is essential for efficiently characterizing the in vitro toxicological profile. The workflow begins with determining the cytotoxic concentration range, which then informs the concentrations used in subsequent, more complex genotoxicity and mechanistic assays.
Caption: Tiered experimental workflow for in vitro toxicological assessment.
Phase 1: Cytotoxicity Assessment
Scientific Rationale: Before assessing for specific mechanisms like genotoxicity, it is crucial to determine the concentrations at which the compound causes general cell death. Performing genotoxicity assays at overly cytotoxic concentrations can lead to false positives due to cellular stress and breakdown, rather than direct DNA interaction. The two most common methods are the MTT and LDH assays, which measure cell viability and cell death, respectively.
Protocol: MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format using a human-derived cell line. The human hepatoma cell line HepG2 is a recommended model as it is metabolically competent and relevant for studying compounds metabolized in the liver.[8][9][10][11]
Materials:
-
This compound (Test Compound)
-
HepG2 cells (or other relevant cell line)
-
Complete cell culture medium (e.g., EMEM + 10% FBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO (cell culture grade)
-
Positive Control (e.g., Doxorubicin)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of the Test Compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from low micromolar (e.g., 0.1 µM) to high micromolar (e.g., 500 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include wells for:
-
Vehicle Control: Medium with the same final concentration of DMSO.
-
Positive Control: A known cytotoxic agent like Doxorubicin.
-
Untreated Control: Medium only.
-
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression.
| Parameter | Description | Example Value |
| Cell Line | Human Hepatoma | HepG2 |
| Seeding Density | Cells per well | 1 x 10⁴ |
| Treatment Duration | Exposure time | 24 hours |
| Concentration Range | Test compound | 0.1 - 500 µM |
| Final DMSO % | Vehicle concentration | ≤ 0.5% |
| IC₅₀ Value | Half-maximal inhibitory concentration | To be determined |
Phase 2: Genotoxicity Evaluation
Scientific Rationale: Heterocyclic amines are classic pro-mutagens; they are not typically reactive themselves but are converted into DNA-damaging electrophiles by metabolic enzymes, primarily cytochrome P450s (CYPs).[1][12][13] Therefore, genotoxicity assays for this class of compounds must include an exogenous metabolic activation system, typically a rat liver S9 fraction. A standard battery of tests is required to screen for different types of genetic damage.[14][15][16]
Bacterial Reverse Mutation Assay (Ames Test)
Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The assay screens for mutagens that cause a reverse mutation, enabling the bacteria to synthesize their own histidine and form colonies on a histidine-limited agar plate.[17] This test is a cornerstone of regulatory toxicology and is described in OECD Guideline 471.[16]
Caption: Logical flow of the Ames Test for mutagenicity screening.
Protocol Overview:
-
Strain Selection: Use a panel of validated strains to detect different types of mutations (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[16]
-
Dose Selection: Based on the cytotoxicity data, select at least five concentrations that are non-toxic or minimally toxic to the bacteria.
-
Metabolic Activation: Prepare two sets of experiments for each concentration: one with and one without the S9 metabolic activation mix. The S9 mix contains cofactors like NADP and glucose-6-phosphate.
-
Exposure & Plating: In a test tube, combine the bacterial culture, the test compound dilution, and either S9 mix or a buffer. After a brief pre-incubation, mix with molten top agar and pour onto a minimal glucose agar plate.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Interpretation: A positive result is defined as a dose-dependent increase in the number of revertant colonies, typically reaching at least a two-fold increase over the vehicle control count. Positive controls (e.g., 2-nitrofluorene without S9, 2-anthramine with S9) and a vehicle control (DMSO) must be run in parallel.
In Vitro Mammalian Cell Micronucleus Test
Principle: This assay detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss). During cell division, chromosome fragments or whole chromosomes that lag behind can fail to incorporate into the daughter nuclei, forming small, separate nuclei called micronuclei.[14][17][18] This assay is described in OECD Guideline 487.
Protocol Overview:
-
Cell Line: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes (HPBLs) or CHO cells.
-
Dose Selection: Select at least three analyzable concentrations based on cytotoxicity data (typically aiming for the highest concentration to cause ~50% cytotoxicity).
-
Treatment: Expose the cells to the test compound with and without S9 metabolic activation for a short duration (e.g., 3-5 hours), followed by a recovery period in fresh medium. A parallel experiment without S9 for a longer duration (e.g., 24 hours) should also be conducted.
-
Cytokinesis Block: Add Cytochalasin B to the culture. This inhibits the final step of cell division (cytokinesis) but allows nuclear division to proceed, resulting in binucleated cells. This makes it easy to identify cells that have completed one division cycle.
-
Harvesting & Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control indicates a positive result. Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9) must be included.
Phase 3: Mechanistic Insights
Scientific Rationale: If genotoxicity is confirmed, the next logical step is to understand the underlying mechanism. For an imidazoquinoline, this almost certainly involves metabolic activation to a DNA-reactive species.
Hypothesized Metabolic Activation Pathway
The primary pathway for the activation of related HCAs like IQ involves N-hydroxylation by CYP1A2, followed by O-esterification (e.g., by sulfotransferases or acetyltransferases) to form a highly reactive nitrenium ion. This ion readily attacks nucleophilic sites on DNA, particularly the C8 position of guanine, forming a bulky DNA adduct.[1]
Caption: Hypothesized metabolic activation pathway leading to DNA adduct formation.
Experimental Approaches:
-
CYP450 Induction/Inhibition: Experiments can be designed to see if the compound induces CYP1A enzymes, a common property of HCAs.[19] Furthermore, co-treatment with specific CYP1A2 inhibitors (e.g., furafylline) should reduce the genotoxic effect in cell-based assays, providing strong evidence for this metabolic pathway.
-
DNA Adduct Analysis: The definitive proof of mechanism is the direct detection of DNA adducts. This is a highly specialized technique typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Cultured cells (e.g., HepG2) are exposed to the compound, after which their DNA is isolated, digested, and analyzed for the presence of the specific adduct mass corresponding to the compound bound to a DNA base (e.g., deoxyguanosine).
By following this structured, mechanistically-driven approach, researchers can generate a comprehensive and reliable in vitro toxicological profile for this compound, ensuring both scientific rigor and adherence to established safety assessment standards.
References
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Wnorowski, A., et al. (2021). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. MDPI. Retrieved from [Link]
-
Salman, A. S., et al. (2019). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]
-
Salman, A. S., et al. (2019). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journals. Retrieved from [Link]
-
Salman, A. S., et al. (2019). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journals Inc. Retrieved from [Link]
-
Salman, A. S., et al. (2019). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. ResearchGate. Retrieved from [Link]
-
International Agency for Research on Cancer. (1993). IQ (2-Amino-3-methylimidazo[4,5-f]quinoline). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 56. NCBI Bookshelf. Retrieved from [Link]
-
Chem Help ASAP. (2023). in vitro assays used in preclinical safety. YouTube. Retrieved from [Link]
-
Inotiv. (n.d.). Genetic Toxicology Studies. Retrieved from [Link]
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Qi, S., et al. (2005). Assessing the genotoxicity of imidacloprid and RH-5849 in human peripheral blood lymphocytes in vitro with comet assay and cytogenetic tests. Ecotoxicology and Environmental Safety. PubMed. Retrieved from [Link]
-
Jones, R., et al. (2002). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. Chemical Research in Toxicology. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-3-methylimidazo(4,5-f)quinoline. PubChem. Retrieved from [Link]
-
UK Health Security Agency. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK. Retrieved from [Link]
-
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. PubMed. Retrieved from [Link]
-
Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 3-METHYL-2-DIMETHYLAMINO-IMIDAZO(4,5-F)QUINOLINE. Retrieved from [Link]
-
Lamb, A. L., et al. (1992). 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline induces and inhibits cytochrome P450 from the IA subfamily in chick and rat hepatocytes. Cancer Research. PubMed. Retrieved from [Link]
-
Turesky, R. J., et al. (1993). Metabolism of the food-borne carcinogens 2-amino-3-methylimidazo-[4,5-f]quinoline and 2-amino-3,8- dimethylimidazo[4,5-f]-quinoxaline in the rat as a model for human biomonitoring. Environmental Health Perspectives. PubMed. Retrieved from [Link]
-
Turesky, R. J., et al. (1993). Metabolism of the food-borne carcinogens 2-amino-3-methylimidazo-[4,5-f]quinoline and 2-amino-3,8- dimethylimidazo[4,5-f]-quinoxaline in the rat as a model for human biomonitoring. Environmental Health Perspectives. National Institutes of Health. Retrieved from [Link]
-
Ito, N., et al. (1991). Comparison of initiation potential of 2-amino-3-methylimidazo[4,5-f]quinoline and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in an in vivo carcinogen bioassay system. Carcinogenesis. PubMed. Retrieved from [Link]
-
Takaoka, M., et al. (2006). A 26-week carcinogenicity study of 2-amino-3-methylimidazo[4,5-f]quinoline in rasH2 mice. Toxicologic Pathology. PubMed. Retrieved from [Link]
-
van der Lende, T. R., et al. (1990). Mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in the granuloma pouch assay. Mutation Research. PubMed. Retrieved from [Link]
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- 3. lgcstandards.com [lgcstandards.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
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- 8. asianpubs.org [asianpubs.org]
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- 10. Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring [globaljournals.org]
- 11. researchgate.net [researchgate.net]
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- 13. Metabolism of the food-borne carcinogens 2-amino-3-methylimidazo-[4,5-f]quinoline and 2-amino-3,8- dimethylimidazo[4,5-f]-quinoxaline in the rat as a model for human biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Use of Imidazoquinoline Compounds in Cell Culture Studies
A Senior Application Scientist's Guide to 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline and its Analogs
Introduction: The Imidazo[4,5-f]quinoline Class of Bioactive Molecules
The imidazo[4,5-f]quinoline scaffold is a core structure in a class of heterocyclic amines known for their potent biological activities. While this guide focuses on the practical application of this compound (CAS No. 102408-27-5) in cell culture, it is crucial to note that the majority of published research has been conducted on its close analog, 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) (CAS No. 76180-96-6).[1][2] IQ is a well-established mutagen and carcinogen found in cooked meats and fish, and its mechanisms of action have been extensively studied.[1][3]
Given the structural similarity, the biological effects of this compound are anticipated to be related to those of IQ. However, the presence of dimethylamino versus an amino group may alter the compound's potency, metabolism, and specific molecular interactions. Therefore, the protocols and conceptual frameworks presented herein are largely based on the extensive data available for IQ and should be considered a starting point for investigations into its dimethylated counterpart. Researchers are strongly advised to perform dose-response studies and endpoint-specific validations.
Quinoline derivatives, in general, have garnered significant interest in medicinal chemistry for their potential as anticancer agents, acting through various mechanisms such as inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[4] Some imidazo[4,5-c]quinoline derivatives have been investigated as inhibitors of the PI3K/mTOR signaling pathway.[5][6]
Physicochemical Properties and Handling
Proper handling and storage are paramount for obtaining reproducible results and ensuring laboratory safety.
| Property | Value | Source |
| Chemical Name | This compound | [7][8] |
| CAS Number | 102408-27-5 | [7] |
| Molecular Formula | C13H14N4 | [8] |
| Molecular Weight | 226.28 g/mol | [8] |
| Appearance | Likely a tan crystalline solid or powder | [2] |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO) | [2][3] |
| Storage | Store at 2-8°C, protected from light | [9] |
Stock Solution Preparation: For cell culture applications, a 10-100 mM stock solution in sterile DMSO is recommended. It is crucial to note that some sources state insolubility in aqueous solutions.[2] Therefore, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Mechanism of Action: Insights from 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
The genotoxicity of IQ is a primary mechanism underlying its carcinogenic properties. This process involves metabolic activation, leading to the formation of DNA adducts.
Metabolic Activation and Genotoxicity
IQ undergoes metabolic activation by cytochrome P450 enzymes, particularly those in the CYP1A subfamily, to form N-hydroxy-IQ.[10] This intermediate can then be further esterified to a reactive species that covalently binds to DNA, primarily at the C8 position of guanine.[3] This DNA damage, if not repaired, can lead to mutations in critical genes such as c-Ha-ras and p53, contributing to neoplastic transformation.[1][3]
Inflammatory Signaling Pathways
Recent studies have elucidated the role of IQ in inducing oxidative stress and inflammation. In a zebrafish model, IQ exposure led to increased levels of reactive oxygen species (ROS) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11] This inflammatory response was shown to be mediated through the Toll-like receptor 4 (TLR4) signaling pathway, activating downstream MAPKs and NF-κB.[11]
Experimental Protocols for Cell Culture Studies
The following protocols are designed to assess the key biological activities of imidazoquinoline compounds. It is imperative to include appropriate positive and negative controls in all experiments.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol determines the concentration-dependent effect of the compound on cell viability.
Materials:
-
Cancer cell lines (e.g., HepG2 for liver toxicity, HT-29 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete medium. The final concentration range should be determined empirically, but a starting point could be 0.1 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Evaluation of Genotoxicity using the Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage in individual cells.
Materials:
-
Treated and control cells
-
Low melting point agarose (LMPA) and normal melting point agarose (NMPA)
-
Lysis buffer
-
Electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green or propidium iodide)
-
Microscope slides
Procedure:
-
Harvest cells treated with the imidazoquinoline compound for a specified time (e.g., 24 hours).
-
Embed the cells in LMPA on a microscope slide pre-coated with NMPA.
-
Lyse the cells in a high-salt buffer to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis in an alkaline or neutral buffer. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail".
-
Stain the DNA and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate software.
Protocol 3: Analysis of Inflammatory Cytokine Production by ELISA
This protocol quantifies the secretion of pro-inflammatory cytokines into the cell culture supernatant.
Materials:
-
Cell line capable of an inflammatory response (e.g., RAW 264.7 macrophages)
-
24-well plates
-
Imidazoquinoline compound
-
Lipopolysaccharide (LPS) as a positive control
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the imidazoquinoline compound for 24 hours. Include an untreated control and an LPS-treated positive control.
-
Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
Perform the ELISA for the cytokines of interest according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
Anticipated Results and Interpretation
-
Cytotoxicity: It is anticipated that this compound will exhibit dose-dependent cytotoxicity in various cancer cell lines. The IC50 values will provide a quantitative measure of its potency.
-
Genotoxicity: The Comet assay is expected to show an increase in DNA damage in cells treated with the compound, confirming its genotoxic potential, similar to IQ.[3]
-
Inflammation: An increase in the secretion of pro-inflammatory cytokines is expected, particularly in immune cells, which would be consistent with the activation of TLR4-mediated signaling pathways.[11]
Concluding Remarks for the Research Professional
This compound belongs to a class of compounds with significant biological activities, including mutagenicity and potential pro-inflammatory effects. The experimental protocols provided in this guide offer a robust framework for characterizing the cellular responses to this compound. Due to the limited specific data on the dimethylamino variant, it is essential to conduct thorough dose-response and time-course experiments. The insights gained from studying its well-characterized analog, IQ, provide a strong foundation for hypothesis-driven research and for elucidating the specific biological role of the dimethylamino substitution. As with all heterocyclic amines, appropriate safety precautions should be taken when handling this compound.
References
-
Pharmaffiliates. 3-Methyl-2-methylaminoimidazo[4,5-F]quinoline. [Link]
-
FDA Global Substance Registration System. 3-METHYL-2-DIMETHYLAMINO-IMIDAZO(4,5-F)QUINOLINE. [Link]
-
International Agency for Research on Cancer. IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) (IARC Summary & Evaluation, Volume 56, 1993). [Link]
-
PubChem. 2-Amino-3-methylimidazo(4,5-f)quinoline. [Link]
-
Global Substance Registration System. 3-METHYL-2-DIMETHYLAMINO-IMIDAZO(4,5-F)QUINOLINE. [Link]
-
Patel, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-22. [Link]
-
Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance. Pharmacology & therapeutics, 67(3), 415-442. [Link]
-
Purohit, M. K., et al. (2001). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. Chemical research in toxicology, 14(8), 1039-1048. [Link]
-
National Center for Biotechnology Information. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. [Link]
-
Urashima, T., et al. (2006). A 26-week carcinogenicity study of 2-amino-3-methylimidazo[4,5-f]quinoline in rasH2 mice. Toxicologic pathology, 34(2), 199-205. [Link]
-
Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(15), 2829. [Link]
-
Sharma, P. C., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 17(11), 1487-1506. [Link]
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Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & therapeutics, 79(1), 55-87. [Link]
-
Sławiński, J., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(11), 3352. [Link]
-
Liu, Y., et al. (2021). 2-Amino-3-methylimidazo[4,5-f]quinoline induced oxidative stress and inflammation via TLR4/MAPK and TLR4/NF-κB signaling pathway in zebrafish (Danio rerio) livers. Food and Chemical Toxicology, 157, 112583. [Link]
-
Sinclair, P. R., et al. (1992). 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline induces and inhibits cytochrome P450 from the IA subfamily in chick and rat hepatocytes. Cancer research, 52(13), 3615-3621. [Link]
-
Furihata, C., et al. (1989). Mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in the granuloma pouch assay. Mutation research, 224(3), 337-341. [Link]
-
Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(15), 2829. [Link]
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- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
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- 9. pharmaffiliates.com [pharmaffiliates.com]
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- 11. 2-Amino-3-methylimidazo[4,5-f]quinoline induced oxidative stress and inflammation via TLR4/MAPK and TLR4/NF-κB signaling pathway in zebrafish (Danio rerio) livers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline (MeIQ)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of a Potent Mutagen
3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline, commonly known as MeIQ, is a member of the heterocyclic aromatic amine (HAA) class of compounds. These compounds are formed in protein-rich foods, such as meat and fish, during high-temperature cooking processes like frying, grilling, and broiling. The formation of MeIQ involves the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. Specifically, the precursors for MeIQ are believed to be creatine, amino acids, and monosaccharides present in the muscle tissue of meats.[1][2]
The significance of MeIQ lies in its potent mutagenic and carcinogenic properties, as demonstrated in various animal studies.[3][4] The International Agency for Research on Cancer (IARC) has classified related HAAs as probable or possible human carcinogens.[3][5] Consequently, the detection and quantification of MeIQ in food products and biological matrices are of paramount importance for food safety assessment, toxicological studies, and understanding human exposure and its potential health risks, which may include neurodegenerative diseases.[6]
However, the analytical determination of MeIQ presents several challenges. It is typically present at trace levels (ng/g) in complex food matrices, which can interfere with its detection.[7] Therefore, highly sensitive and selective analytical methods are required, necessitating robust sample preparation techniques to isolate and concentrate the analyte while removing interfering substances. This application note provides a detailed guide to the state-of-the-art analytical methodology for MeIQ, focusing on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique renowned for its specificity and sensitivity.
Principle of the Method: Leveraging Chromatography and Mass Spectrometry
The cornerstone of accurate MeIQ analysis is the combination of HPLC for separation and MS/MS for detection and quantification. This approach provides exceptional selectivity and sensitivity, crucial for analyzing trace-level contaminants in complex samples.
High-Performance Liquid Chromatography (HPLC): The primary role of HPLC is to separate MeIQ from other components in the sample extract. This is typically achieved using a reversed-phase C18 column. The separation is based on the differential partitioning of the analytes between the mobile phase (a mixture of aqueous and organic solvents) and the stationary phase (the C18 packing material). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient separation and sharp chromatographic peaks.
Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for HAAs, as it is a soft ionization method that minimizes fragmentation of the analyte molecule in the source. In the mass spectrometer, MeIQ is first selected in the first quadrupole (Q1) based on its specific mass-to-charge ratio (m/z). This precursor ion is then fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity, as the detection is based on a specific precursor-to-product ion transition, minimizing the likelihood of false positives from matrix interferences.
Visualizing the Analytical Workflow
The overall process for the analysis of MeIQ can be visualized as a multi-step workflow, from sample collection to data analysis.
Caption: Overall workflow for MeIQ analysis.
Detailed Protocol: HPLC-MS/MS Analysis of MeIQ in Food Matrices
This protocol provides a comprehensive, step-by-step guide for the extraction, clean-up, and quantification of MeIQ in a cooked meat matrix.
Part 1: Sample Preparation - The Critical First Step
The goal of sample preparation is to efficiently extract MeIQ from the complex food matrix and remove interfering compounds that could suppress the instrument's signal or cause contamination. Solid-Phase Extraction (SPE) is a widely used and effective technique for this purpose.[8][9][10]
Sources
- 1. Effects of meat composition and cooking conditions on the formation of mutagenic imidazoquinoxalines (MeIQx and its methyl derivatives) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterocyclic amine formation in meat - Wikipedia [en.wikipedia.org]
- 3. Low‐dose carcinogenicity of 2‐amino‐3‐methylimidazo[4,5‐f ]quinoline in rats: Evidence for the existence of no‐effect levels and a mechanism involving p21Cip / WAF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carcinogenic potential of cooked food mutagens (IQ and MeIQ) in Wistar rats after short-term exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inchem.org [inchem.org]
- 6. Long-term exposure to 2-amino-3-methylimidazo[4,5-f]quinoline can trigger a potential risk of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline using HPLC-MS/MS
Introduction and Significance
3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline is a member of the heterocyclic amine (HCA) class of compounds. HCAs are recognized as potent mutagens and potential human carcinogens that can form during the high-temperature cooking of protein-rich foods, such as meat and fish.[1][2][3] The structural alerts within these molecules raise significant toxicological concerns, positioning them as potential genotoxic impurities (GTIs) in both food safety assessments and pharmaceutical manufacturing.[2][4] Given the potential for DNA damage at even trace levels, regulatory bodies and quality control laboratories require highly sensitive and selective analytical methods to detect and quantify these compounds.[4][5]
This application note details a robust and validated HPLC-MS/MS (or UPLC-MS/MS) method for the trace-level quantification of this compound. The combination of liquid chromatography's separation power with the unparalleled sensitivity and specificity of tandem mass spectrometry provides a definitive analytical solution for researchers, scientists, and drug development professionals.[4][6] The protocol is designed to be self-validating, ensuring data integrity and compliance with stringent regulatory guidelines like those from the International Council for Harmonisation (ICH).[7]
Principle of the Method
The analytical strategy is founded on the principle of reversed-phase chromatography coupled with tandem mass spectrometry detection.
-
Chromatographic Separation: The sample extract is injected into an HPLC or UPLC system. A C18 reversed-phase column separates the target analyte from matrix interferences based on its polarity. A gradient elution, typically using a mixture of an acidified aqueous mobile phase and an organic solvent like acetonitrile or methanol, ensures efficient separation and sharp peak shapes. The acidic modifier (e.g., formic acid) is critical as it protonates the analyte, improving its retention on the column and enhancing its ionization efficiency in the mass spectrometer.[8][9]
-
Mass Spectrometric Detection: Following chromatographic separation, the column effluent enters the mass spectrometer's electrospray ionization (ESI) source, operating in positive ion mode. The analyte is ionized, forming a protonated precursor ion [M+H]⁺. This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for accurate quantification even in complex matrices by filtering out background noise.[6] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for any variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[10][11]
Materials and Instrumentation
Reagents and Standards
-
This compound (Purity ≥98%)
-
3-Methyl-d3-2-dimethylamino-imidazo[4,5-f]quinoline (Isotopic Purity ≥99%, for use as Internal Standard)
-
Formic Acid (LC-MS Grade, Purity ≥99%)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Ammonium formate (LC-MS Grade)
Instrumentation
-
HPLC/UPLC System: An Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent system capable of delivering precise gradients at high pressures.[6][12]
-
Mass Spectrometer: An Agilent 6470, Sciex Triple Quad™ 6500+, or Waters Xevo TQ-XS system, or an equivalent tandem quadrupole mass spectrometer equipped with an ESI source.[6]
-
Analytical Column: A reversed-phase column such as Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).
Detailed Analytical Protocols
Preparation of Standard Solutions
Causality: Accurate standard preparation is the foundation of quantitative analysis. Using a certified reference standard and performing serial dilutions minimizes error. The use of an organic solvent like methanol ensures the stability and solubility of the HCA.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound standard and the stable isotope-labeled internal standard (SIL-IS) into separate 1 mL volumetric flasks. Dissolve in methanol and bring to volume.
-
Working Stock Solutions (10 µg/mL): Dilute 100 µL of each primary stock solution to 10 mL with methanol in separate volumetric flasks.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute 100 µL of the 10 µg/mL SIL-IS working stock to 10 mL with 50:50 (v/v) acetonitrile:water. This solution will be added to all samples and calibration standards.
-
Calibration Curve Standards (0.05 - 50 ng/mL): Prepare a series of calibration standards by performing serial dilutions of the 10 µg/mL analyte working stock solution with 50:50 (v/v) acetonitrile:water. A typical calibration curve might include points at 0.05, 0.1, 0.5, 1, 5, 10, 25, and 50 ng/mL. Spike each standard with the IS spiking solution to a final concentration of 5 ng/mL.
Sample Preparation (Solid-Phase Extraction Protocol for Meat Matrix)
Causality: Heterocyclic amines exist at very low concentrations in complex food matrices.[1] A multi-step solid-phase extraction (SPE) is essential to remove interfering components like fats and proteins and to concentrate the analyte, thereby increasing method sensitivity and protecting the analytical column.[3][13] The choice of sorbents is critical; a cation exchange mechanism is effective for trapping the basic amine functional group of the analyte.
-
Homogenization: Homogenize a cooked meat sample until a uniform paste is achieved.
-
Extraction: Weigh 1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. Add 10 mL of 50 mM HCl. Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Loading: Condition a tandem SPE cartridge setup (e.g., diatomaceous earth layered over a propylsulfonic acid silica gel cartridge) according to the manufacturer's instructions. Load the supernatant from the previous step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of dichloromethane to remove nonpolar interferences, followed by 5 mL of methanol to remove moderately polar interferences.
-
Elution: Elute the analyte from the SPE cartridge using 10 mL of methanol containing 5% ammonium hydroxide. The basic modifier neutralizes the analyte, releasing it from the cation exchange sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the mobile phase A/B starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Add the internal standard at this stage. Vortex to dissolve and transfer to an HPLC vial for analysis.
Instrumental Analysis Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to data processing.
Caption: End-to-end workflow for HPLC-MS/MS analysis.
Instrument Parameters and Data
HPLC/UPLC Conditions
| Parameter | Setting | Rationale |
| Column | Waters ACQUITY BEH C18, 2.1x50 mm, 1.7 µm | Provides high-resolution separation for complex matrices. |
| Mobile Phase A | Water + 5 mM Ammonium Formate + 0.1% Formic Acid | Buffered aqueous phase to ensure reproducible retention and improve ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Optimal for 2.1 mm ID columns, balancing speed and efficiency. |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate | A fast gradient suitable for high-throughput analysis.[12] |
| Column Temp. | 40 °C | Reduces viscosity and improves peak shape. |
| Injection Vol. | 5 µL | A small volume to prevent peak distortion on a UPLC system. |
Mass Spectrometer Conditions
The molecular formula for this compound is C₁₃H₁₄N₄, with a monoisotopic mass of 226.12 g/mol .[14] The protonated precursor ion [M+H]⁺ is therefore m/z 227.1.
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms in the molecule are readily protonated. |
| IonSpray Voltage | +5500 V | Optimizes the formation of gas-phase ions. |
| Source Temp. | 500 °C | Facilitates desolvation of the mobile phase. |
| Curtain Gas | 35 psi | Prevents solvent droplets from entering the mass analyzer. |
| Collision Gas | Nitrogen | Standard collision gas for fragmentation. |
| Dwell Time | 50 ms | Balances the number of points across the peak with sensitivity.[6] |
MRM Transitions
Note: Collision energies (CE) and product ions must be optimized empirically on the specific instrument used. The values below are proposed starting points based on the fragmentation of similar heterocyclic amines.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) | Use |
| Analyte | 227.1 | 212.1 | 50 | 25 | Quantifier (Loss of -CH₃) |
| Analyte | 227.1 | 184.1 | 50 | 35 | Qualifier (Further fragmentation) |
| SIL-IS | 230.1 | 215.1 | 50 | 25 | Internal Standard (Loss of -CH₃) |
Method Validation
The developed method must be validated according to established guidelines (e.g., ICH Q2(R1)) to ensure its suitability for its intended purpose.[7] The following parameters should be assessed.
| Parameter | Acceptance Criteria | Purpose |
| Specificity | No significant interfering peaks at the retention time of the analyte in blank matrix. | Ensures the signal is from the analyte only. |
| Linearity | Correlation coefficient (r²) > 0.995 over the defined range. | Confirms a proportional response to concentration.[15] |
| LOD & LOQ | Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ. | Defines the lower limits of reliable detection and quantification.[16] |
| Accuracy | Mean recovery of 80-120% at three concentration levels. | Measures the closeness of results to the true value. |
| Precision | Relative Standard Deviation (RSD) < 15% (inter- and intra-day). | Demonstrates the reproducibility of the method.[1] |
| Matrix Effect | Assessed by comparing analyte response in post-extraction spiked matrix vs. neat solution. Should be consistent and compensated for by the IS. | Evaluates the impact of co-eluting matrix components on ionization.[9] |
| Recovery | Analyte response in pre-extraction vs. post-extraction spiked matrix. | Measures the efficiency of the sample preparation process.[1] |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound by HPLC-MS/MS. The detailed steps for sample preparation, instrumental analysis, and method validation are designed to yield accurate, precise, and reliable data for trace-level detection in complex matrices. By explaining the causality behind key procedural choices, this guide equips researchers and analysts with the necessary tools to implement and adapt this method for critical applications in food safety and pharmaceutical quality control.
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Lee, S. Y., et al. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. PubMed, PMID: 30372811. [Link]
- Sutnga, V. S., Selvakumar, K., & Rajesh, R. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.
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Patel, K., et al. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America. [Link]
- Sutnga, V. S., Selvakumar, K., & Rajesh, R. (2022).
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Kim, J., et al. (2014). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Toxicological Research, 30(2), 127-135. [Link]
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Gross, G. A. (1990). Quantitative determination of heterocyclic amines in food products. PubMed, PMID: 2133880. [Link]
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Lin, D., et al. (2009). Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry. Chemical Research in Toxicology, 22(5), 918-926. [Link]
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Patel, D. B., et al. (2022). Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS. Taylor & Francis Online. [Link]
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Warzecha, L., et al. (2008). Determination of heterocyclic aromatic amines (HAs) content in samples of household-prepared meat dishes. ResearchGate. [Link]
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Linghu, Z., et al. (2019). Determination of heterocyclic amines in meat matrices using enhanced matrix removal‐lipid extraction and liquid chromatography–tandem mass spectrometry. Journal of Food Science, 84(8), 1992-2002. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-3-methylimidazo(4,5-f)quinoline. PubChem. [Link]
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Shaughnessy, E. T., et al. (1999). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. Chemical Research in Toxicology, 12(4), 316-322. [Link]
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Global Substance Registration System. (n.d.). 3-METHYL-2-DIMETHYLAMINO-IMIDAZO(4,5-F)QUINOLINE. gsrs.ncats.nih.gov. [Link]
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Bhandari, D., et al. (2020). UPLC-ESI-MS/MS method for the quantitative measurement of aliphatic diamines, trimethylamine N-oxide, and β-methylamino-l-alanine in human urine. ResearchGate. [Link]
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Waters Corporation. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. waters.com. [Link]
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Murray, S., et al. (1993). Quantification of the carcinogens 2-amino-3,8-dimethyl- and 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in food using a combined assay based on gas chromatography-negative ion mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 616(2), 211-219. [Link]
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Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent Technologies. [Link]
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Avataneo, V., et al. (2021). Development and Validation of an Up-to-Date Highly Sensitive UHPLC-MS/MS Method for the Simultaneous Quantification. Pharmaceuticals, 14(5), 460. [Link]
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Al-Kassitos, S., et al. (2023). Development and validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the quantification. Diva-portal.org. [Link]
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International Agency for Research on Cancer. (1993). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 56. [Link]
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Ramirez, A. (2020). Improved Data Acquisition Using a Novel Dynamic Mechanical Analysis Sample Preparation Technique: The Numbers Do Not Lie. The Aquila Digital Community. [Link]
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Malachová, A., et al. (2015). Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize. Toxins, 7(9), 3310-3325. [Link]
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PerkinElmer. (n.d.). Dynamic Mechanical Analysis (DMA) A Beginner's Guide. ResearchGate. [Link]
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Biotage. (2021). Method Development Strategies. YouTube. [Link]
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3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline as a potential CYP1A2 inhibitor
Application Note & Protocol
Topic: Methodological Approach for Evaluating 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline as a Potential CYP1A2 Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vitro evaluation of this compound as a potential inhibitor of Cytochrome P450 1A2 (CYP1A2). CYP1A2 is a critical enzyme in human drug metabolism, responsible for the clearance of numerous therapeutic agents and the metabolic activation of pro-carcinogens.[1][2] Inhibition of this enzyme can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetics of co-administered drugs and potentially causing adverse effects.[3][4] This guide details the scientific rationale, step-by-step protocols for determining the half-maximal inhibitory concentration (IC50), and methodologies for data analysis and interpretation, aligning with best practices and regulatory expectations for DDI studies.[5][6][7]
Introduction: The Significance of CYP1A2 Inhibition
The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs. Within this family, CYP1A2, which constitutes about 13-15% of the total hepatic CYP content, plays a pivotal role.[1][2] It metabolizes common drugs such as caffeine, theophylline, and clozapine.[1]
The inhibition of CYP1A2 by a new chemical entity (NCE) is a critical concern during drug development.[5] Unanticipated inhibition can increase the plasma concentrations of co-administered CYP1A2 substrates, leading to an elevated risk of toxicity.[3] Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the early in vitro assessment of a drug candidate's potential to inhibit major CYP isoforms.[5][6][8]
The imidazo[4,5-f]quinoline scaffold is a nitrogen-containing heterocyclic structure found in various biologically active compounds, including some known to interact with metabolic enzymes.[9][10][11] This document outlines a robust protocol to characterize the inhibitory potential of a specific derivative, this compound, on CYP1A2 activity.
Principles of CYP1A2 Inhibition Assay
The core of this protocol is a cell-free, microsome-based assay. Human liver microsomes (HLM) are subcellular fractions containing a high concentration of CYP enzymes, making them an ideal and standardized system for in vitro metabolism studies.
The assay measures the rate of a specific CYP1A2-mediated reaction in the presence and absence of the test compound. A probe substrate, which is selectively metabolized by CYP1A2 to produce a readily detectable product (e.g., fluorescent or luminescent), is used.[12][13][14] The reduction in the rate of product formation in the presence of the test compound indicates inhibition.
Types of Inhibition
Understanding the mode of inhibition is crucial for predicting the clinical relevance of a DDI.
-
Reversible Inhibition:
-
Irreversible (Time-Dependent) Inhibition (TDI): The inhibitor, often after being metabolically activated by the CYP enzyme itself, binds covalently to the enzyme, leading to its permanent inactivation.[3][15] TDI is of particular clinical concern as its effects can persist even after the inhibitor has been cleared from circulation.
This guide focuses on the initial screening protocol to determine the IC50 value, which is a measure of potency for direct, reversible inhibition.
Core Protocol: IC50 Determination for CYP1A2
This protocol employs a fluorometric method, which offers high sensitivity and throughput.[16][17] It measures the O-dealkylation of a specific probe substrate to a fluorescent product.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Purpose |
| This compound | Custom Synthesis/Vendor | Test Inhibitor |
| Pooled Human Liver Microsomes (HLM) | Corning, Sekisui XenoTech | Source of CYP1A2 enzyme |
| CYP1A2 Fluorometric Probe Substrate | BioVision, Promega | Substrate for enzymatic reaction |
| NADPH-Regenerating System (Solution A & B) | Corning, Sigma-Aldrich | Cofactor for CYP enzyme activity |
| Potassium Phosphate Buffer (100 mM, pH 7.4) | In-house preparation | Assay buffer |
| α-Naphthoflavone or Furafylline | Sigma-Aldrich | Positive control inhibitor |
| Acetonitrile (ACN), HPLC grade | Fisher Scientific | To stop the reaction and precipitate protein |
| 96-well black, flat-bottom plates | Greiner Bio-One | Reaction vessel for fluorescence assays |
| Multichannel Pipettes & Filter Tips | Rainin, Eppendorf | Liquid handling |
| Plate Reader (Fluorescence capable) | Molecular Devices, Tecan | Signal detection |
| Incubator / Shaking Water Bath (37°C) | VWR | Maintain reaction temperature |
Experimental Workflow Diagram
The overall workflow for determining the IC50 value is summarized below.
Caption: Workflow for CYP1A2 IC50 determination.
Step-by-Step Protocol
1. Preparation of Reagents:
- Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
- Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create working solutions at 100x the final desired concentrations (e.g., ranging from 10 mM to 100 nM). This minimizes the final DMSO concentration in the assay to ≤0.5%.
- Positive Control: Prepare a 100x stock of α-Naphthoflavone (a known reversible CYP1A2 inhibitor) at a concentration expected to give >90% inhibition (e.g., 100 µM).
- HLM Suspension: On ice, thaw the pooled human liver microsomes. Dilute with cold 100 mM potassium phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.25 mg/mL in the reaction well. Rationale: This protein concentration is optimized to ensure linear reaction kinetics for the chosen incubation time while minimizing non-specific binding.
2. Assay Plate Setup (in a 96-well black plate):
- Vehicle Control (0% Inhibition): Add 1 µL of DMSO to triplicate wells.
- Test Compound: Add 1 µL of each 100x serial dilution of the test compound to triplicate wells.
- Positive Control (100% Inhibition): Add 1 µL of the 100x α-Naphthoflavone stock to triplicate wells.
- Enzyme Addition: Add 49 µL of the diluted HLM suspension to all wells.
3. Pre-incubation:
- Tap the plate gently to mix.
- Pre-incubate the plate for 10 minutes at 37°C. Rationale: This step allows the inhibitor to interact with the enzyme before the metabolic reaction begins.
4. Reaction Initiation:
- Prepare a 2x reaction initiation mix containing the CYP1A2 probe substrate and the NADPH-regenerating system in phosphate buffer, according to the manufacturer's protocol.
- Start the reaction by adding 50 µL of the 2x initiation mix to all wells. The final reaction volume is 100 µL.
5. Incubation:
- Incubate the plate for 15 minutes at 37°C. Rationale: This incubation time should be within the linear range of product formation, which should be predetermined in separate experiments.
6. Reaction Termination:
- Stop the reaction by adding 100 µL of ice-cold acetonitrile to all wells.
- Centrifuge the plate at 4,000 x g for 10 minutes to pellet the precipitated protein.
7. Data Acquisition:
- Transfer 150 µL of the supernatant to a new 96-well black plate.
- Read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 406/468 nm).[17]
Data Analysis and Interpretation
1. Calculate Percent Inhibition:
- Average the fluorescence readings from the triplicate wells for each condition.
- The remaining enzyme activity is calculated relative to the vehicle control.
- % Remaining Activity = [(Fluorescence_Test - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank)] * 100
- % Inhibition = 100 - % Remaining Activity (Note: A "Blank" or background control containing buffer instead of HLM can be included for highest accuracy).
2. Determine IC50 Value:
- Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
- Fit the data using a four-parameter logistic (sigmoidal) dose-response curve with a variable slope using software such as GraphPad Prism or R.
- The IC50 is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.
Example Data Presentation
| [Inhibitor] (µM) | Log [Inhibitor] | Avg. Fluorescence | % Inhibition |
| 0 (Vehicle) | N/A | 8500 | 0.0 |
| 0.01 | -2.00 | 8350 | 1.8 |
| 0.1 | -1.00 | 7600 | 10.6 |
| 0.5 | -0.30 | 5800 | 31.8 |
| 1 | 0.00 | 4300 | 49.4 |
| 5 | 0.70 | 1500 | 82.4 |
| 10 | 1.00 | 950 | 94.7 |
| 50 | 1.70 | 870 | 95.6 |
| Calculated IC50 | 1.02 µM |
This table contains illustrative data for formatting purposes only.
Mechanistic Insights and Follow-up Studies
A preliminary IC50 value provides a measure of inhibitory potency. However, to fully assess DDI risk, further characterization is often necessary, as recommended by regulatory guidance.[8][18]
Mechanism of Inhibition (Ki Determination)
If significant inhibition is observed (e.g., IC50 < 10 µM), determining the inhibition constant (Ki) and the mode of inhibition (e.g., competitive) is the next logical step.[19] This involves a matrix experiment where the reaction velocity is measured at various concentrations of both the substrate and the inhibitor. The data can then be visualized using a Lineweaver-Burk or Dixon plot to determine the mechanism.[19]
Time-Dependent Inhibition (TDI) Assessment
TDI is a critical liability. A common method to assess this is the "IC50 shift" assay.[15] The experiment is run in parallel: one set without pre-incubation with NADPH, and another with a 30-minute pre-incubation with the test compound and NADPH before adding the probe substrate. A significant decrease (shift) in the IC50 value in the pre-incubated set suggests TDI.
Visualizing the Inhibitory Mechanism
The diagram below illustrates a hypothetical competitive inhibition mechanism, where this compound binds to the active site of CYP1A2, preventing the substrate from binding and being metabolized.
Caption: Competitive inhibition of CYP1A2.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High well-to-well variability | Pipetting errors; Incomplete mixing; Microsome settling. | Use calibrated pipettes; Mix plate thoroughly after additions; Keep HLM suspension on ice and mix before aliquoting. |
| No or low signal | Inactive enzyme; Degraded NADPH or substrate; Incorrect filter set. | Use a new lot of HLM; Prepare fresh NADPH solutions daily; Verify plate reader settings and filter wavelengths. |
| No inhibition by positive control | Inactive inhibitor; Incorrect concentration. | Prepare fresh positive control solution; Verify calculations and dilutions. |
| Insolubility of test compound | Compound precipitating at high concentrations. | Visually inspect wells for precipitation; Reduce the highest concentration tested; Consider using a co-solvent if appropriate for the assay. |
Conclusion
The protocol described provides a robust, high-throughput method for the initial characterization of . A definitive IC50 value is the first step in a tiered approach to DDI risk assessment. If potent inhibition is confirmed, subsequent studies to determine the mechanism (Ki) and potential for time-dependent inhibition are strongly recommended to build a comprehensive profile for regulatory submission and to ensure drug safety in clinical development.
References
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Title: Imidazoquinoline Derivatives as Potential Inhibitors of InhA Enzyme and Mycobacterium tuberculosis Source: PubMed URL: [Link]
-
Title: What are CYP1A2 inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]
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Title: Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies Source: RAPS URL: [Link]
-
Title: M12 Drug Interaction Studies Source: FDA URL: [Link]
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Title: ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments Source: FDA URL: [Link]
-
Title: Inhibition of CYP1A2-mediated drug metabolism in vitro and in humans Source: HELDA - University of Helsinki URL: [Link]
-
Title: Imidazoquinoline Derivatives as Potential Inhibitors of InhA Enzyme and Mycobacterium tuberculosis Source: ResearchGate URL: [Link]
-
Title: Imidazoquinoline Derivatives as Potential Inhibitors of InhA Enzyme and Mycobacterium tuberculosis Source: MDPI URL: [Link]
-
Title: Drug-drug Interaction Studies for Regulatory Submission Source: Charles River Laboratories URL: [Link]
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Title: Guidance for Industry: drug interactions, in vitro and in vivo Source: Regulations.gov URL: [Link]
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Title: Researchers Propose Local Modification Strategy to Construct Specific Fluorescent Probes for Target Enzyme Source: Chinese Academy of Sciences URL: [Link]
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Title: Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2 Source: PubMed URL: [Link]
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Title: Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2 Source: Ingenta Connect URL: [Link]
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Title: Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches Source: NIH URL: [Link]
-
Title: Recent Advances in Molecular Fluorescent Probes for CYP450 Sensing and Imaging Source: MDPI URL: [Link]
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Title: Cytochrome P450 1A2 (CYP1A2) Activity Assay Kit (Fluorometric) Source: BioVision URL: [Link]
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Title: CYP Inhibition Assay Source: Creative Bioarray URL: [Link]
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Application Notes and Protocols for the Investigation of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Foreword
The imidazo[4,5-f]quinoline scaffold is a nitrogen-containing heterocyclic system that has garnered significant interest in medicinal chemistry due to its structural similarity to purines and its potential for diverse biological activities. While extensive research has been conducted on various derivatives, specific data on 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline in the context of cancer research is not extensively documented in publicly available literature. This guide, therefore, serves a dual purpose: to acknowledge this gap and to provide a robust framework for its investigation.
Leveraging insights from structurally related imidazoquinoline and quinoline derivatives that have demonstrated anticancer properties, this document provides a comprehensive set of application notes and detailed protocols. The methodologies outlined herein are designed to enable researchers to systematically evaluate the potential of novel compounds like this compound as therapeutic agents. The presented protocols are grounded in established laboratory practices and are intended to be a starting point for rigorous scientific inquiry.
Introduction to Imidazo[4,5-f]quinolines in Oncology
The quinoline ring system is a prominent feature in a variety of pharmacologically active compounds, including a number of approved anticancer agents.[1][2] The fusion of an imidazole ring to the quinoline core creates the imidazoquinoline scaffold, which can lead to compounds with potent and diverse biological activities.[3] While some imidazoquinolines, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), are known carcinogens found in cooked meats, structural modifications to the core scaffold have yielded derivatives with promising anticancer activities.[4][5][6] These synthetic derivatives often exert their effects through mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of key signaling pathways involved in tumor progression.[1]
The subject of this guide, this compound, represents a specific, under-researched analogue. Its potential as an anticancer agent is currently hypothetical and warrants empirical investigation. The protocols detailed below are designed to elucidate its cytotoxic and mechanistic properties.
Postulated Mechanism of Action: Induction of Apoptosis
Based on the known activities of other quinoline-based anticancer agents, a plausible mechanism of action for a novel, biologically active imidazo[4,5-f]quinoline derivative is the induction of apoptosis, or programmed cell death.[7][8][9] Many cytotoxic compounds trigger the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
This pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[7][8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[8] Cytosolic cytochrome c then activates a cascade of effector caspases, such as caspase-3 and caspase-9, which execute the apoptotic program by cleaving key cellular substrates, ultimately leading to cell death.[8][10]
Visualizing the Postulated Apoptotic Pathway
Caption: Postulated intrinsic apoptotic pathway induced by a novel imidazoquinoline derivative.
Experimental Protocols
The following protocols provide a foundational workflow for assessing the anticancer potential of this compound in vitro.
Protocol: Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Rationale: The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. The assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture medium. The quantity of formazan product as measured by the absorbance at 490 nm is directly proportional to the number of living cells in culture.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the compound in complete growth medium. A typical concentration range to start with for a novel compound might be 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Data Presentation: Hypothetical IC50 Values
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| HCT-116 | Colorectal Carcinoma | 12.2 |
| A549 | Lung Carcinoma | 15.7 |
| PC-3 | Prostate Cancer | 10.4 |
Protocol: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with the compound.
Rationale: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry analysis of cells stained with both Annexin V-FITC and PI allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the supernatant (to include any floating apoptotic cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the initial in vitro evaluation of a novel anticancer compound.
References
-
Toxicol Pathol. 2006;34(2):199-205. A 26-week carcinogenicity study of 2-amino-3-methylimidazo[4,5-f]quinoline in rasH2 mice. Available from: [Link]
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Cancer Sci. 2010 Aug;101(8):1942-7. Low-dose carcinogenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in rats: Evidence for the existence of no-effect levels and a mechanism involving p21(Cip/WAF1). Available from: [Link]
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IARC Monogr Eval Carcinog Risks Hum. 1993;56:165-242. IQ (2-amino-3-methylimidazo[4,5-f]quinoline). Available from: [Link]
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Proc Natl Acad Sci U S A. 1997 Nov 25;94(24):13248-53. Inhibition of apoptosis in colon tumors induced in the rat by 2-amino-3-methylimidazo[4,5-f]quinoline. Available from: [Link]
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Mol Pharm. 2019 Jul 1;16(7):3168-3178. Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity in Vitro and in Vivo. Available from: [Link]
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Anticancer Agents Med Chem. 2020;20(13):1579-1589. Induction of Apoptotic Signaling Pathways by 3' methyl ATP in Different Malignant Cells: in vitro Study. Available from: [Link]
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Toxics. 2021 Nov 22;9(11):310. 2-Amino-3-Methylimidazo[4,5-f]quinoline Triggering Liver Damage by Inhibiting Autophagy and Inducing Endoplasmic Reticulum Stress in Zebrafish (Danio rerio). Available from: [Link]
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Chem Res Toxicol. 2003 Nov;16(11):1455-62. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. Available from: [Link]
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PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 53462, 2-Amino-3-methylimidazo(4,5-f)quinoline. Available from: [Link]
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Environ Health Perspect. 1994 Nov;102 Suppl 9(Suppl 9):201-4. Studies on the Carcinogenic and Myocardial Effects of 2-amino-3-methylimidazo [4,5-f] Quinoline (IQ) in Nonhuman Primates. Available from: [Link]
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Der Pharma Chemica, 2016, 8(1):361-374. Synthesis and molecular modeling of new quinoline derivatives as antitumor agents. Available from: [Link]
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Journal of Cancer Study & Research. 2016. Evaluation of anti-tumor activities and mechanisms of a novel Quinoline derivative 91b. Available from: [Link]
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Bioorganic & Medicinal Chemistry. 2017 Jan 1;25(1):1-20. Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link]
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Molecules. 2022 Sep 13;27(18):5966. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available from: [Link]
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Journal of the Turkish Chemical Society, Section A: Chemistry. 2024; 11(3): 635-652. Imidazole and Quinoline-Based Promising Agent for Cancer Treatment; Synthesis, Characterization, and Computational Calculations. Available from: [Link]
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ResearchGate. 2-Amino-3-Methylimidazo[4,5-f]quinoline Triggering Liver Damage by Inhibiting Autophagy and Inducing Endoplasmic Reticulum Stress in Zebrafish (Danio rerio). Available from: [Link]
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ResearchGate. Imidazole and Quinoline-Based Promising Agent for Cancer Treatment; Synthesis, Characterization, and Computational Calculations. Available from: [Link]
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Cell Chemical Biology. 2024 Dec 19;31(12):2112-2127.e6. Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Available from: [Link]
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GSRS. 3-METHYL-2-DIMETHYLAMINO-IMIDAZO(4,5-F)QUINOLINE. Available from: [Link]
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Mol Pharm. 2021 May 3;18(5):2049-2057. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. Available from: [Link]
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Molecules. 2020 Sep 22;25(18):4279. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Available from: [Link]
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Iranian Journal of Basic Medical Sciences. 2022; 25(11): 1341-1348. Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG. Available from: [Link]
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IARC Publications. IQ (2-Amino-3-methylimidazo[4,5-f]quinoline). Available from: [Link]
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RSC Medicinal Chemistry. 2024;15(1):33-68. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Available from: [Link]
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Mutat Res. 1987 May;190(1):43-6. Mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in the granuloma pouch assay. Available from: [Link]
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Int J Parasitol. 1997 Nov;27(11):1305-15. Quinoline antimalarials: mechanisms of action and resistance. Available from: [Link]
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J Pharm Bioallied Sci. 2010 Apr-Jun; 2(2): 64–74. Structural modifications of quinoline-based antimalarial agents: Recent developments. Available from: [Link]
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Application Notes & Protocols for Studying DNA Adduct Formation with 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
< , "application notes for studying DNA adduct formation with 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline", "protocols for this compound DNA adduct analysis", "metabolic activation pathway of this compound", "32P-postlabeling protocol for IQ-DNA adducts", "LC-MS/MS workflow for this compound DNA adducts" ]
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) in Genotoxicity
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) is a potent mutagen and carcinogen belonging to the class of heterocyclic aromatic amines (HAAs).[1][2][3] Formed during the cooking of protein-rich foods such as meat and fish, IQ has garnered significant attention in the fields of toxicology and cancer research.[1][2] Its carcinogenicity is primarily attributed to its ability to form covalent adducts with DNA, which, if not repaired, can lead to mutations and initiate carcinogenesis.[4][5] This guide provides a comprehensive overview of the principles and methodologies for studying IQ-DNA adduct formation, offering detailed protocols for researchers in academia and industry.
The Journey to Genotoxicity: Metabolic Activation of IQ
IQ itself is not directly reactive with DNA. It requires metabolic activation to become a potent genotoxicant. This multi-step process, primarily occurring in the liver, is crucial to understanding its mechanism of action.[6][7]
The bioactivation of IQ is preferentially catalyzed by cytochrome P-450 enzymes, particularly CYP1A1 and CYP1A2.[5][6] These enzymes catalyze the N-hydroxylation of the exocyclic amino group of IQ, forming N-hydroxy-IQ. This intermediate can then be further activated through O-esterification by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form highly reactive N-acetoxy-IQ or N-sulfonyloxy-IQ esters.[5] These esters are unstable and can spontaneously decompose to form a highly electrophilic nitrenium ion, which is the ultimate carcinogenic species that reacts with nucleophilic sites on DNA bases.
It's noteworthy that cytosolic fractions can significantly potentiate the microsome-mediated mutagenicity of IQ, indicating the involvement of cytosolic enzymes in further converting microsomal metabolites into more potent mutagens.[6] The efficiency of IQ activation can also vary between different species and even between different strains of the same species, highlighting the importance of considering metabolic differences in toxicological studies.[6]
Visualizing the Path to DNA Damage:
Caption: Metabolic activation pathway of IQ leading to DNA adduct formation.
The Primary Targets: IQ-DNA Adducts
Once activated, the nitrenium ion of IQ primarily reacts with guanine bases in DNA. Two major adducts have been identified: N-(deoxyguanosin-8-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-C8-IQ) and 5-(deoxyguanosin-N2-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-N2-IQ).[8][9][10] In vitro studies have shown that the dG-C8 adduct is generally formed at a higher level than the dG-N2 adduct.[8] These adducts distort the DNA helix and can interfere with DNA replication and transcription, leading to mutations, particularly G to T transversions.[11][12]
Analytical Strategies for Detecting IQ-DNA Adducts
The detection and quantification of IQ-DNA adducts are challenging due to their low abundance in biological samples, often in the range of 1 adduct per 108-1010 normal nucleotides.[4][13][14] Several highly sensitive techniques have been developed to address this challenge.
| Method | Principle | Sensitivity | Strengths | Limitations |
| ³²P-Postlabeling Assay | Enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling with ³²P-ATP, and separation by chromatography.[13][15][16] | Extremely high (1 adduct in 10⁹-10¹⁰ nucleotides).[13][15][17] | Does not require prior knowledge of the adduct structure.[18] | Does not provide structural information, use of radioactivity.[19] |
| Mass Spectrometry (LC-MS/MS) | Separation of adducted nucleosides by liquid chromatography followed by detection and fragmentation for structural confirmation by tandem mass spectrometry.[18][19] | High (approaching 1 adduct in 10⁷-10⁹ nucleotides).[9][20] | Provides structural confirmation and accurate quantification.[19][21] | Requires authentic standards for absolute quantification, potential for matrix effects.[21] |
| Immunoassays (ELISA) | Utilizes antibodies specific to the DNA adducts for detection and quantification. | Moderate to high. | High throughput, relatively inexpensive. | Antibody cross-reactivity can be an issue, may not distinguish between structurally similar adducts.[18][22] |
Protocol 1: ³²P-Postlabeling Assay for IQ-DNA Adducts
This protocol outlines the general steps for the highly sensitive detection of IQ-DNA adducts using the ³²P-postlabeling technique.
I. Materials and Reagents
-
DNA sample (from tissues, cells, etc.)
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP (high specific activity)
-
Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates
-
TLC developing solvents
-
Phosphor imager or autoradiography film
II. Step-by-Step Methodology
-
DNA Digestion:
-
Digest 2-10 µg of DNA to 3'-monophosphate deoxynucleosides using a mixture of micrococcal nuclease and spleen phosphodiesterase. This initial step breaks down the DNA into its constituent nucleosides.
-
-
Adduct Enrichment (Nuclease P1 Method):
-
Treat the DNA digest with nuclease P1. This enzyme selectively dephosphorylates normal (unadducted) 3'-monophosphate nucleosides to nucleosides, while adducted nucleotides are resistant to this action. This step is crucial for increasing the relative concentration of the adducts.
-
-
³²P-Labeling:
-
Incubate the enriched adducts with T4 polynucleotide kinase and a molar excess of [γ-³²P]ATP. The kinase transfers the radiolabeled phosphate from ATP to the 5'-hydroxyl group of the adducted nucleotides, creating 3',5'-bisphosphate derivatives.
-
-
Chromatographic Separation:
-
Apply the ³²P-labeled adducts to a PEI-cellulose TLC plate.
-
Develop the chromatogram using a multi-directional solvent system to achieve optimal separation of the different adducts from excess [γ-³²P]ATP and other artifacts.
-
-
Detection and Quantification:
-
Visualize the separated, radiolabeled adducts using a phosphor imager or by exposing the TLC plate to X-ray film.
-
Quantify the amount of radioactivity in each adduct spot. The level of adducts is typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10x normal nucleotides.
-
Visualizing the ³²P-Postlabeling Workflow:
Caption: Workflow for the ³²P-postlabeling analysis of DNA adducts.
Protocol 2: LC-MS/MS Analysis of IQ-DNA Adducts
This protocol provides a framework for the quantitative analysis of dG-C8-IQ and dG-N2-IQ using liquid chromatography-tandem mass spectrometry.
I. Materials and Reagents
-
DNA sample
-
Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
Internal standards (e.g., stable isotope-labeled adducts)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
II. Step-by-Step Methodology
-
DNA Digestion:
-
Digest 50-100 µg of DNA to deoxynucleosides using a cocktail of enzymes. A common combination includes DNase I, followed by nuclease P1 and alkaline phosphatase to ensure complete digestion to individual nucleosides.
-
Spike the sample with internal standards at the beginning of the digestion process to correct for variations in sample processing and instrument response.
-
-
Sample Cleanup (Optional but Recommended):
-
If necessary, purify the DNA digest using solid-phase extraction (SPE) to remove interfering matrix components. This step is crucial for improving the sensitivity and robustness of the LC-MS/MS analysis.
-
-
LC Separation:
-
Inject the prepared sample onto a reverse-phase C18 HPLC column.
-
Develop a gradient elution method using mobile phases typically consisting of water and acetonitrile with a small percentage of formic acid to facilitate protonation of the analytes. The gradient should be optimized to achieve baseline separation of the IQ adducts from the normal deoxynucleosides and other potential interferences.
-
-
MS/MS Detection:
-
Use a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
For quantitative analysis on a triple quadrupole mass spectrometer, operate in the selected reaction monitoring (SRM) mode.[9][10] This involves monitoring specific precursor-to-product ion transitions for each adduct and the internal standards.
-
dG-C8-IQ: Monitor the transition of the protonated molecular ion [M+H]⁺ to a characteristic product ion (e.g., the protonated IQ aglycone).
-
dG-N²-IQ: Monitor the corresponding transition for this isomer.
-
-
For high-resolution mass spectrometers, targeted analysis can be performed by monitoring the accurate masses of the precursor and product ions.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the SRM transitions of the IQ adducts and their corresponding internal standards.
-
Calculate the concentration of each adduct in the original DNA sample by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared with authentic standards.
-
Visualizing the LC-MS/MS Workflow:
Caption: Workflow for the LC-MS/MS analysis of IQ-DNA adducts.
Conclusion and Future Perspectives
The study of IQ-DNA adducts is fundamental to understanding the genotoxic mechanisms of this important dietary carcinogen. The choice between ³²P-postlabeling and LC-MS/MS depends on the specific research question, available resources, and the need for structural confirmation. While ³²P-postlabeling offers unparalleled sensitivity for screening unknown adducts, LC-MS/MS provides the specificity required for confirmation and accurate quantification. Advances in mass spectrometry, particularly in high-resolution instrumentation and data-independent acquisition strategies, are paving the way for more comprehensive "adductomics" approaches.[20][23] These emerging technologies will enable researchers to simultaneously screen for a wide range of DNA adducts, providing a more holistic view of the DNA damage landscape induced by IQ and other genotoxic agents.
References
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Grivas, S., & Hultin, T. (1986). Metabolic activation of 2-amino-3-methylimidazo(4,5-f)quinoline by hepatic preparations--contribution of the cytosolic fraction and its significance to strain differences. Mutagenesis. [Link]
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Pfau, W., & Martin, F. L. (1992). Metabolic activation of the food mutagens 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) to DNA binding species in human mammary epithelial cells. Carcinogenesis. [Link]
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Luks, H. I., Spratt, T. E., Vavrek, M. T., Weisburger, J. H., & Cunningham, D. J. (1989). Metabolism of 2-amino-3-methylimidazo[4,5-f]quinoline in the Male Rat. Cancer Research. [Link]
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Arlt, V. M. (2018). 32 P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology. [Link]
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Phillips, D. H., & Arlt, V. M. (2014). 32P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology. [Link]
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Gu, D., & Wang, Y. (2015). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Journal of the American Society for Mass Spectrometry. [Link]
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Turesky, R. J., Rossi, S. C., & Vouros, P. (1992). Characterization of DNA adducts formed in vitro by reaction of N-hydroxy-2-amino-3-methylimidazo[4,5-f]quinoline and N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline at the C-8 and N2 atoms of guanine. Chemical Research in Toxicology. [Link]
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Holme, J. A., Hóngsló, J. K., Søderlund, E., Brunborg, G., Christensen, T., Alexander, J., & Dybing, E. (1987). Metabolism of 2-amino-3-methylimidazo[4,5-f]quinoline IQ and 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) in suspensions of isolated rat-liver cells. Toxicology in Vitro. [Link]
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Arlt, V. M. (2018). 32 P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology. [Link]
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Turesky, R. J., Rossi, S. C., & Vouros, P. (1992). Characterization of DNA Adducts Formed in Vitro by Reaction of N-Hydroxy-2-amino-3-methylimidazo[4,5-f]quinoline and N-Hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline at the C-8 and N>2> Atoms of. Chemical Research in Toxicology. [Link]
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Gangl, E. T., Turesky, R. J., & Vouros, P. (1999). and in vivo-formed DNA adducts of 2-amino-3-methylimidazo[4,5-f]quinoline by capillary liquid chromatography/microelectrospray mass spectrometry. Chemical Research in Toxicology. [Link]
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Singh, R., & Farmer, P. B. (2006). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Carcinogenesis. [Link]
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Gangl, E. T., Turesky, R. J., & Vouros, P. (1999). Determination of in Vitro- and in Vivo-Formed DNA Adducts of 2-Amino-3-methylimidazo[4,5-f]quinoline by Capillary Liquid Chromatography/Microelectrospray Mass Spectrometry. Chemical Research in Toxicology. [Link]
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Bose, A., Millsap, P. D., DeLeon, J., Rizzo, C. J., & Basu, A. K. (2016). Translesion Synthesis of the N2-2′-Deoxyguanosine Adduct of the Dietary Mutagen IQ in Human Cells: Error-Free Replication by DNA Polymerase κ and Mutagenic Bypass by DNA Polymerases η, ζ, and Rev1. Chemical Research in Toxicology. [Link]
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Phillips, D. H., & Arlt, V. M. (2020). 32P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology. [Link]
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Singh, R., & Farmer, P. B. (2009). Methods for the detection of DNA adducts. Methods in Molecular Biology. [Link]
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Turesky, R. J., & Vouros, P. (2004). Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice. Chemical Research in Toxicology. [Link]
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Singh, R., & Farmer, P. B. (2006). Liquid chromatography-electrospray ionization-mass spectrometry: The future of DNA adduct detection. Carcinogenesis. [Link]
-
Schut, H. A., Putman, K. L., & Randerath, K. (1988). DNA Adduct Formation of the Carcinogen 2-amino-3-methylimidazo[4,5-f]-quinoline in Target Tissues of the F-344 Rat. Cancer Letters. [Link]
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Liu, Y., Jones, R. J. A., & Turesky, R. J. (2021). Comprehensive Analysis of DNA Adducts Using Data-Independent wSIM/MS2 Acquisition and wSIM-City. Analytical Chemistry. [Link]
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Turesky, R. J., & Liu, Y. (2018). A Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts. Chemical Research in Toxicology. [Link]
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He, Y. H., & Schut, H. A. (1999). Inhibition of DNA Adduct Formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and 2-amino-3-methylimidazo[4,5-f]quinoline by Dietary indole-3-carbinol in Female Rats. Journal of Biochemical and Molecular Toxicology. [Link]
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Schouteden, C., & Basu, A. K. (2008). Chemistry and Structural Biology of DNA Damage and Biological Consequences. Journal of Nucleic Acids. [Link]
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Pogribny, I. P., & Tryndyak, V. P. (2021). Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts. International Journal of Molecular Sciences. [Link]
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Josyula, S., Lu, L. J. W., Salazar, J., Nerurkar, P. V., Jones, A. B., Grady, J. J., Snyderwine, E. G., & Anderson, L. M. (2006). DNA adducts of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in fetal tissues of patas monkeys after transplacental exposure. Cancer Letters. [Link]
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Gerdemann, A., Behrens, M., Günther, G., Ghallab, A., Hengstler, J. G., Humpf, H. U., & Esselen, M. (2023). A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology. [Link]
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Singh, R., & Farmer, P. B. (2009). Methods for the Detection of DNA Adducts. Methods in Molecular Biology. [Link]
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- 16. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 17. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comprehensive Analysis of DNA Adducts Using Data-Independent wSIM/MS2 Acquisition and wSIM-City - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analytical methods in DNA and protein adduct analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Methods for the detection of DNA adducts. | Semantic Scholar [semanticscholar.org]
- 23. A Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the In Vivo Administration of Imidazo[4,5-f]quinoline Derivatives
Executive Summary
This document provides a comprehensive guide for the in vivo administration of imidazo[4,5-f]quinoline derivatives, a class of compounds with significant biological activity. Due to the limited availability of specific in vivo administration data for 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline, this guide is principally based on the extensive research conducted on the structurally related and well-characterized analog, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ). IQ is a potent mutagen and carcinogen formed during the cooking of meat and has been the subject of numerous preclinical studies in various animal models.[1][2][3][4] The protocols and principles outlined herein are intended to serve as a robust starting point for researchers and drug development professionals working with novel imidazo[4,5-f]quinoline compounds, with the understanding that compound-specific optimization and validation are essential.
Introduction to Imidazo[4,5-f]quinolines and the Model Compound IQ
The imidazo[4,5-f]quinoline scaffold is a core structure in a variety of biologically active molecules, including compounds investigated for their roles as kinase inhibitors and immunomodulators.[5][6] The specific compound of interest, this compound, is a distinct chemical entity.[7][8] However, the vast majority of in vivo research in this chemical family has focused on 2-amino-3-methylimidazo[4,5-f]quinoline (IQ).
IQ is a heterocyclic aromatic amine that has been extensively studied for its carcinogenic properties in rodents and nonhuman primates.[9][10] Its primary mechanism of toxicity involves metabolic activation by cytochrome P450 enzymes to reactive intermediates that form DNA adducts, leading to mutations and the initiation of carcinogenesis.[3][4] Understanding the administration protocols for IQ provides a critical framework for investigating other imidazo[4,5-f]quinoline derivatives, whether for toxicological assessment or therapeutic development.
Preclinical In Vivo Administration of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
The choice of administration route and dosage for in vivo studies is dictated by the experimental objectives, the physicochemical properties of the compound, and the animal model. For IQ, the most common routes of administration are oral gavage and dietary administration, reflecting the primary route of human exposure.[3]
Vehicle Selection for Oral Administration
The selection of an appropriate vehicle is critical for ensuring consistent and accurate dosing. IQ is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO).[3] For in vivo administration, a suspension in a non-toxic vehicle is typically prepared.
-
Common Vehicles:
-
Corn oil: Widely used for lipophilic compounds.
-
Carboxymethyl cellulose (CMC) solution: A suspension in an aqueous solution of 0.5% to 1% CMC is a common choice for water-insoluble compounds.
-
Saline: Can be used if the compound has sufficient aqueous solubility, though this is not the case for IQ.
-
Expert Insight: The choice of vehicle can influence the absorption and bioavailability of the compound. It is crucial to include a vehicle-only control group in all experiments to account for any effects of the vehicle itself.
Dosage and Administration Routes in Different Animal Models
Dosage levels for IQ in preclinical studies have varied widely depending on the animal model and the study's duration and endpoints (e.g., carcinogenicity, mutagenicity, metabolic studies).
| Animal Model | Administration Route | Dosage Range | Study Duration | Reference |
| Mice (rasH2) | Dietary | 300 ppm | 26 weeks | [1] |
| Rats (Fischer 344) | Oral Gavage | 20-40 mg/kg | Single dose | [11] |
| Rats (Fischer 344) | Dietary | 250-1000 mg/kg of diet | 2 weeks | [3] |
| Rats (Wistar) | Oral Gavage | Not specified, but given repeatedly | 10 days | [2] |
| Nonhuman Primates (Cynomolgus Monkeys) | Oral Gavage | 10-20 mg/kg | Long-term (27-37 months) | [9][10] |
Note: ppm refers to parts per million in the diet. Dosages in mg/kg are typically administered as a single daily dose.
Detailed Protocols for In Vivo Administration
The following protocols are based on methodologies reported in the literature for IQ and should be adapted and optimized for the specific imidazo[4,5-f]quinoline derivative under investigation.
Protocol 1: Oral Gavage Administration in Rodents
This protocol is suitable for studies requiring precise daily dosing.
Materials:
-
Test compound (e.g., IQ)
-
Vehicle (e.g., corn oil or 0.5% CMC in sterile water)
-
Homogenizer or sonicator
-
Animal balance
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for the animal)
-
Syringes
Procedure:
-
Preparation of Dosing Solution/Suspension:
-
Accurately weigh the required amount of the test compound.
-
Add the appropriate volume of the chosen vehicle to achieve the desired final concentration.
-
For suspensions, homogenize or sonicate the mixture until a uniform suspension is achieved. Prepare fresh daily unless stability data indicates otherwise.
-
-
Animal Preparation:
-
Weigh each animal to determine the precise volume of the dosing solution/suspension to be administered.
-
Gently restrain the animal.
-
-
Administration:
-
Attach the gavage needle to the syringe containing the dosing solution.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Control Groups:
-
Administer the vehicle alone to a control group of animals using the same volume and frequency as the treated groups.
-
Protocol 2: Dietary Administration in Rodents
This method is suitable for long-term studies and mimics a continuous exposure model.
Materials:
-
Test compound
-
Powdered rodent diet
-
Mixer (e.g., a V-blender)
-
Acetone or other suitable volatile solvent
Procedure:
-
Preparation of Medicated Diet:
-
Accurately weigh the test compound required to achieve the target concentration in the diet (e.g., 300 ppm = 300 mg of compound per kg of diet).
-
Dissolve the compound in a small amount of a volatile solvent like acetone.
-
In a mixer, gradually add the dissolved compound to a small portion of the powdered diet and mix thoroughly.
-
Continue to add the remaining diet in geometric proportions, mixing thoroughly at each step to ensure uniform distribution.
-
Spread the mixed diet in a fume hood to allow the solvent to evaporate completely.
-
-
Administration:
-
Provide the medicated diet ad libitum to the animals.
-
Measure food consumption regularly to estimate the actual dose of the compound ingested by the animals.
-
-
Control Groups:
-
Prepare a control diet using the same procedure but with the solvent only.
-
Safety and Handling Considerations
Given that IQ is a known carcinogen, it is prudent to handle all novel imidazo[4,5-f]quinoline derivatives with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses when handling the compound.
-
Containment: Weigh and prepare solutions/diets in a chemical fume hood or a designated containment area.
-
Waste Disposal: Dispose of all contaminated materials and animal waste in accordance with institutional guidelines for hazardous chemical waste.
Experimental Workflow and Pathway Visualization
General In Vivo Study Workflow
The following diagram illustrates a typical workflow for an in vivo study involving an imidazo[4,5-f]quinoline derivative.
Caption: A typical workflow for an in vivo study.
Postulated Mechanism of Action: Bioactivation and DNA Adduct Formation
The following pathway is based on the known mechanism of IQ and represents a plausible pathway for related compounds that may require metabolic activation to exert their biological effects.
Caption: Bioactivation pathway of IQ leading to carcinogenesis.
Conclusion
The successful in vivo evaluation of this compound and other novel derivatives requires a methodologically sound approach to dosage and administration. By leveraging the extensive knowledge base established for the model compound 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), researchers can design and execute robust preclinical studies. The protocols and data presented in this guide offer a solid foundation for such investigations, emphasizing the importance of careful vehicle selection, dose-range finding, and adherence to safety protocols. As with any novel compound, pilot studies to determine the maximum tolerated dose (MTD) and pharmacokinetic profile are strongly recommended before embarking on large-scale efficacy or toxicology studies.
References
-
A 26-week carcinogenicity study of 2-amino-3-methylimidazo[4,5-f]quinoline in rasH2 mice. Toxicology and Pathology. [1]
-
The heterocyclic amines IQ and MeIQx show no promotive effect in a short-term in vivo liver carcinogenesis assay. Carcinogenesis. [2]
-
Carcinogenicity of 2-Amino-3-methylimidazo[4,5-f]quinoline in Nonhuman Primates: Induction of Tumors in Three Macaques. Japanese Journal of Cancer Research. [9]
-
Mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in the granuloma pouch assay. Mutation Research Letters. [12]
-
IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [3]
-
Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols. Journal of Medicinal Chemistry. [13]
-
Synthesis and Structure−Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production. Journal of Medicinal Chemistry. [14]
-
Antioxidant activity, molecular docking, and modeling pharmacokinetics study of some benzo[f]quinoline candidates. Scientific Reports. [15]
-
Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols. Journal of Medicinal Chemistry. [16]
-
Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. Bioorganic & Medicinal Chemistry Letters. [5]
-
The disposition and metabolism of 2-amino-3-methylimidazo-[4,5-f]quinoline in the F344 rat at high versus low doses of indole-3-carbinol. Food and Chemical Toxicology. [17]
-
2-Amino-3-methylimidazo(4,5-f)quinoline. PubChem. [11]
-
Synthesis and Biological Activities of (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and Its Metabolites. Journal of Medicinal Chemistry. [18]
-
3-METHYL-2-DIMETHYLAMINO-IMIDAZO(4,5-F)QUINOLINE. gsrs.ncats.nih.gov. [7]
-
Studies on the Carcinogenic and Myocardial Effects of 2-amino-3-methylimidazo [4,5-f] Quinoline (IQ) in Nonhuman Primates. Environmental Health Perspectives. [10]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. [19]
-
This compound. Molbase. [8]
-
IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) (IARC Summary & Evaluation, Volume 56, 1993). inchem.org. [4]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [6]
-
Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice. Chemical Research in Toxicology. [20]
-
Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. Pharmaceuticals. [21]
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- 2. The heterocyclic amines IQ and MeIQx show no promotive effect in a short-term in vivo liver carcinogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 5. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. This compound|102408-27-5 - MOLBASE Encyclopedia [m.molbase.com]
- 9. Carcinogenicity of 2‐Amino‐3‐methylimidazo[4,5‐f]quinoline in Nonhuman Primates: Induction of Tumors in Three Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the carcinogenic and myocardial effects of 2-amino-3-methylimidazo [4,5-f] quinoline (IQ) in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Amino-3-methylimidazo(4,5-f)quinoline | C11H10N4 | CID 53462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in the granuloma pouch assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. The disposition and metabolism of 2-amino-3-methylimidazo-[4,5-f]quinoline in the F344 rat at high versus low doses of indole-3-carbinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Genotoxicity Screening of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the toxicological screening of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline, a heterocyclic aromatic amine (HAA) with known high mutagenic potential. We delve into the underlying mechanism of its genotoxicity, which is characteristic of this chemical class, and provide a detailed, field-proven protocol for its assessment using the bacterial reverse mutation assay (Ames test). This guide is designed to ensure scientific rigor, data integrity, and reliable characterization of the compound's mutagenic risk.
Introduction
Heterocyclic aromatic amines (HAAs), a class of compounds often formed during the high-temperature cooking of protein-rich foods, are of significant interest in toxicology due to the potent mutagenic and carcinogenic properties of many of its members.[1] this compound (CAS: 102408-27-5) is an imidazoquinoline derivative that exhibits extraordinarily high mutagenic potency in preliminary screens like the Ames test.[2] Given its genotoxic potential, a thorough and mechanistically informed screening strategy is critical for any safety assessment or drug development program involving this or structurally related compounds.
The primary mechanism of toxicity for HAAs involves metabolic activation into reactive electrophiles that can form covalent adducts with DNA, leading to mutations if not properly repaired.[1][3] Therefore, standard toxicology screening must incorporate a metabolic activation system to accurately mimic the physiological conditions under which these compounds become genotoxic. This application note details the critical theoretical background and provides a robust, step-by-step protocol for the Ames test, the gold-standard initial assay for evaluating the mutagenic potential of chemical substances.[4][5]
The Mechanism of Genotoxicity: Metabolic Activation
The genotoxicity of this compound is not intrinsic to the parent molecule. Like other carcinogenic HAAs such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), it requires enzymatic conversion to exert its mutagenic effects.[1] This process is a critical consideration for the design of any in vitro toxicology assay.
The activation pathway proceeds in two main stages:
-
Phase I Metabolism (N-Oxidation): The initial and rate-limiting step is the N-oxidation of the exocyclic amino group, catalyzed predominantly by cytochrome P450 enzymes, particularly the CYP1A2 isoform in the liver.[1][6] This reaction produces a more reactive N-hydroxy metabolite.
-
Phase II Metabolism (Esterification): The N-hydroxy intermediate is then further activated through esterification by phase II enzymes, such as N-acetyltransferases (NATs) or sulfotransferases (SULTs).[1] This creates a highly unstable ester, which spontaneously breaks down to form a potent, electrophilic nitrenium ion.
This ultimate carcinogen, the nitrenium ion, readily attacks nucleophilic sites on DNA bases, primarily the C8 position of guanine, forming bulky DNA adducts.[3][7] These adducts can disrupt DNA replication and repair, leading to frameshift and base-substitution mutations, which are the molecular initiating events for carcinogenesis.
Caption: Metabolic activation of imidazoquinolines to genotoxic species.
Recommended Genotoxicity Screening Workflow
A tiered approach is recommended for assessing the genotoxicity of novel compounds.
-
Bacterial Reverse Mutation (Ames) Test: This is the essential first-line screen. Its high sensitivity for mutagens like HAAs, speed, and low cost make it ideal for initial hazard identification.[1][8] A positive result in this assay is a strong indicator of mutagenic potential.
-
In Vitro Mammalian Cell Assays: If the Ames test is positive, follow-up tests in mammalian cells are necessary to determine if the effect is relevant to eukaryotic systems. Key assays include:
-
In Vitro Micronucleus Test: Detects both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events.[4] This is a preferred follow-up as it captures multiple types of chromosomal damage.
-
In Vitro Chromosomal Aberration Test: Microscopically assesses structural changes to chromosomes in treated mammalian cells.[4]
-
This application note will focus on the detailed protocol for the Ames test, as it is the most critical initial step for this compound.
Detailed Protocol: Ames Test (Plate Incorporation Method)
This protocol is designed to assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium.[5]
Principle of the Assay
The Ames test utilizes several specially engineered strains of S. typhimurium that contain mutations in the genes responsible for histidine biosynthesis, rendering them unable to grow on a histidine-deficient medium.[5] The assay measures the frequency of "revertant" bacteria that regain the ability to synthesize histidine through a second mutation. A mutagenic agent will increase the rate of these reverse mutations, resulting in a greater number of visible colonies on a histidine-deficient agar plate compared to a negative control.[9] Because HAAs often cause specific types of mutations, using strains that detect both frameshift (e.g., TA98) and base-pair substitution (e.g., TA100) mutations is crucial.[1]
Experimental Workflow Diagram
Caption: Standard workflow for the Ames plate incorporation assay.
Materials and Reagents
-
Test Article: this compound, dissolved in Dimethyl sulfoxide (DMSO).
-
Bacterial Strains: S. typhimurium TA98 (frameshift detector) and TA100 (base-substitution detector). Other strains can be included.
-
Media and Buffers:
-
Minimal Glucose Agar Plates (Vogel-Bonner Medium E with 2% glucose).
-
Top Agar (0.6% agar, 0.5% NaCl), kept molten at 45°C.
-
0.5 mM L-Histidine HCl / 0.5 mM D-Biotin solution (for top agar, allows for a few initial cell divisions).[10]
-
Nutrient Broth (for overnight cultures).
-
-
Metabolic Activation System:
-
Aroclor 1254-induced rat liver post-mitochondrial fraction (S9 fraction).
-
S9 Cofactor Mix (e.g., NADP, G6P, MgCl₂, KCl, phosphate buffer).
-
-
Controls:
-
Vehicle Control: DMSO.
-
Positive Controls (-S9): Sodium Azide (for TA100), 2-Nitrofluorene (for TA98).
-
Positive Control (+S9): 2-Aminoanthracene (2-AA) for both strains.
-
Step-by-Step Procedure
-
Preparation of Test Article: Prepare a serial dilution of this compound in DMSO. A preliminary dose-range finding experiment is essential to identify a non-toxic concentration range.
-
Bacterial Culture: Inoculate 10 mL of nutrient broth with the desired S. typhimurium strain and incubate overnight at 37°C with shaking until the culture reaches a density of 1-2 x 10⁹ cells/mL.
-
Assay Execution (perform in triplicate for each condition): a. To a sterile tube, add in the following order:
- 2.0 mL of molten top agar (kept at 45°C).[10]
- 0.1 mL of the overnight bacterial culture.[10]
- 0.1 mL of the test article dilution or control solution.
- 0.5 mL of S9 mix (for +S9 conditions) or sterile phosphate buffer (for -S9 conditions).[10] b. Immediately vortex the tube gently for 3 seconds. c. Pour the entire mixture onto the surface of a minimal glucose agar plate. Tilt and rotate the plate to ensure even distribution. d. Allow the top agar to solidify on a level surface (approx. 10-15 minutes).
-
Incubation: Invert the plates and incubate at 37°C for 48 to 72 hours in the dark.[9][10]
-
Colony Counting: Count the number of visible revertant colonies on each plate. Automated colony counters are recommended for accuracy and throughput.
Experimental Design and Controls
A robust experimental design is crucial for a self-validating protocol. The following table outlines the necessary groups.
| Group ID | Test Article Conc. | S9 Activation | Strain | Purpose | Expected Outcome (for this compound) |
| 1 | Vehicle (DMSO) | - | TA98, TA100 | Establishes spontaneous reversion rate (background). | Low number of colonies. |
| 2 | Vehicle (DMSO) | + | TA98, TA100 | Background control for S9 conditions. | Low number of colonies. |
| 3 | Positive Control | - | TA98, TA100 | Confirms strain viability and sensitivity. | High number of colonies. |
| 4 | Positive Control | + | TA98, TA100 | Confirms S9 mix activity and strain sensitivity. | High number of colonies. |
| 5 | Dose 1 (Low) | - | TA98, TA100 | Test for direct-acting mutagenicity. | Similar to vehicle control. |
| 6 | Dose 1 (Low) | + | TA98, TA100 | Test for mutagenicity requiring activation. | Significant increase vs. vehicle. |
| 7 | Dose 2 (Mid) | - | TA98, TA100 | Test for direct-acting mutagenicity. | Similar to vehicle control. |
| 8 | Dose 2 (Mid) | + | TA98, TA100 | Test for mutagenicity requiring activation. | Higher increase than Dose 1. |
| 9 | Dose 3 (High) | - | TA98, TA100 | Test for direct-acting mutagenicity. | Similar to vehicle control. |
| 10 | Dose 3 (High) | + | TA98, TA100 | Test for mutagenicity requiring activation. | Highest increase (dose-dependent). |
Data Analysis and Interpretation
A positive result for mutagenicity is concluded if the following criteria are met:
-
Fold-Increase: A dose-related increase in the mean number of revertants per plate, with at least one concentration showing a number of revertants that is at least twice the mean value of the vehicle control.
-
Statistical Significance: The observed increase should be statistically significant as determined by an appropriate statistical model.
Hypothetical Data Presentation:
| Concentration (µ g/plate ) | Mean Revertants ± SD (-S9) | Mean Revertants ± SD (+S9) |
| TA98 (Frameshift) | ||
| 0 (Vehicle) | 25 ± 5 | 30 ± 6 |
| 0.1 | 28 ± 4 | 150 ± 18 |
| 1.0 | 31 ± 6 | 750 ± 65 |
| 10.0 | 26 ± 7 | 2100 ± 150 |
| TA100 (Base Substitution) | ||
| 0 (Vehicle) | 110 ± 15 | 125 ± 20 |
| 0.1 | 115 ± 12 | 450 ± 40 |
| 1.0 | 122 ± 18 | 1800 ± 120 |
| 10.0 | 118 ± 16 | 4500 ± 310 |
Interpretation of Hypothetical Data: The data clearly show no increase in revertants without metabolic activation (-S9). However, with metabolic activation (+S9), there is a strong, dose-dependent increase in revertant colonies in both strains, far exceeding the 2-fold threshold. This indicates that this compound is a potent mutagen that requires metabolic activation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background toxicity (thinning of background bacterial lawn) | Test article concentration is too high, causing cytotoxicity. | Perform a more thorough dose-range finding study to identify the maximum non-toxic concentration. |
| No growth on positive control plates | Inactive positive control chemical; contamination; wrong strain used. | Use a fresh, validated batch of positive control. Confirm bacterial strain identity and purity. |
| No increase in revertants with +S9 positive control | Inactive S9 mix (improper storage or preparation). | Prepare a fresh S9 cofactor mix. Use a new, validated lot of S9 fraction. |
| High spontaneous reversion rate in vehicle controls | Contamination of media or cultures; improper storage of bacterial stocks. | Use fresh, sterile media and reagents. Re-streak bacterial strains from frozen stocks to ensure purity. |
Conclusion
The toxicological screening of this compound must be approached with a clear understanding of its mechanism as a heterocyclic aromatic amine. The compound is predicted to be a potent mutagen only after metabolic activation. The bacterial reverse mutation (Ames) test, conducted with and without an exogenous metabolic activation system (S9), is the definitive initial assay for confirming and characterizing this hazard. The detailed protocol and experimental design provided in this note offer a robust framework for generating reliable and interpretable data, which is a critical first step in the comprehensive safety assessment of this and related compounds.
References
- Title: Genotoxicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)
- Title: Testing the Mutagenicity Potential of Chemicals - ClinMed International Library Source: ClinMed International Library URL
-
Title: in vitro assays used in preclinical safety - YouTube Source: YouTube URL: [Link]
- Title: The development and prevalidation of an in vitro mutagenicity assay based on MutaMouse primary hepatocytes, Part II - NIH Source: National Institutes of Health URL
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Title: Preclinical In Vitro Toxicity Testing - Porsolt Source: Porsolt URL: [Link]
-
Title: In vitro genetic toxicology assays. | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]
-
Title: MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - NCBI Source: National Center for Biotechnology Information URL: [Link]
-
Title: Mutagenicity of Heterocyclic Amines by Biomimetic Chemical Models for Cytochrome P450 in Ames Assay - J-Stage Source: J-Stage URL: [Link]
-
Title: IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - NCBI Source: National Center for Biotechnology Information URL: [Link]
-
Title: Ames test – Introduction, Principle, Procedure, Uses and Result Interpretation Source: Online Microbiology Notes URL: [Link]
-
Title: The Ames Test Source: Lawrence University URL: [Link]
-
Title: Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice - NIH Source: National Institutes of Health URL: [Link]
-
Title: Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: 2-Amino-3-methylimidazo(4,5-f)quinoline | C11H10N4 | CID 53462 - PubChem Source: PubChem URL: [Link]
-
Title: Metabolic activation of the food mutagens 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) to DNA binding species in human mammary epithelial cells - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Metabolism of the food-borne carcinogens 2-amino-3-methylimidazo-[4,5-f]quinoline and 2-amino-3,8- dimethylimidazo[4,5-f]-quinoxaline in the rat as a model for human biomonitoring - NIH Source: National Institutes of Health URL: [Link]
-
Title: 3-METHYL-2-DIMETHYLAMINO-IMIDAZO(4,5-F)QUINOLINE - gsrs Source: gsrs.ncats.nih.gov URL: [Link]
-
Title: this compound - MOLBASE Source: MOLBASE URL: [Link]
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- 3. Metabolic activation of the food mutagens 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) to DNA binding species in human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocol: Synthesis and Application of Radiolabeled 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline for Metabolic Studies
Authored by: Senior Application Scientist
Introduction
The study of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) is a cornerstone of modern drug development.[1][2][3] Understanding the metabolic fate of a new chemical entity is paramount for assessing its efficacy, safety, and potential for drug-drug interactions. Radiolabeled compounds serve as indispensable tools in these investigations, providing a quantitative and unambiguous way to trace the disposition of a drug and its metabolites.[1][2][3][4][5] This application note provides a detailed guide for the synthesis of radiolabeled 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline and its subsequent use in metabolic studies. The protocols herein are designed for researchers in drug metabolism, pharmacokinetics, and toxicology.
This compound is a heterocyclic amine, a class of compounds known for their diverse biological activities. Its structural similarity to compounds like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a well-studied dietary mutagen, suggests a potential for complex metabolism.[6][7][8][9] Therefore, a thorough understanding of its metabolic pathways is critical. This guide will detail a proposed synthetic route, a strategy for radiolabeling, and protocols for both in vitro and in vivo metabolic investigations.
Part 1: Synthesis and Radiolabeling
A robust and reproducible synthesis of the radiolabeled target molecule is the prerequisite for any metabolic study. The choice of radionuclide and the position of the label are critical decisions that impact the utility of the tracer.
Choice of Radionuclide and Labeling Position
For ADME studies, Carbon-14 (¹⁴C) and Tritium (³H) are the most commonly used isotopes.[3][5] ¹⁴C is often preferred due to the lower risk of metabolic loss of the label and its direct integration into the carbon skeleton of the molecule.[10] Given the potential for N-demethylation of the dimethylamino group, as observed in related imidazoquinolines, placing the radiolabel on the methyl groups of the dimethylamino moiety would be ill-advised for tracking the core molecule.[9][11] A more metabolically stable position would be on the N-methyl group of the imidazole ring or within the quinoline ring system.
This protocol will focus on the introduction of a ¹⁴C label on the N-3 methyl group, utilizing commercially available [¹⁴C]methyl iodide. This position is anticipated to be metabolically stable, ensuring that the radiolabel remains associated with the core scaffold throughout its biotransformation.
Proposed Synthetic Pathway
The synthesis of [¹⁴C]-3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline can be envisioned through a multi-step process, starting from a suitable quinoline precursor.
Caption: Proposed synthetic route for [¹⁴C]-3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline.
Experimental Protocol: Synthesis of the Non-labeled Precursor
Step 1: Synthesis of 2-Chloro-imidazo[4,5-f]quinoline
-
To a solution of 5,6-diaminoquinoline in an appropriate aprotic solvent (e.g., dichloromethane), add a phosgene equivalent such as triphosgene portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction carefully with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-chloro-imidazo[4,5-f]quinoline.
Step 2: Synthesis of 2-Dimethylamino-imidazo[4,5-f]quinoline
-
Dissolve 2-chloro-imidazo[4,5-f]quinoline in a suitable solvent such as ethanol in a sealed reaction vessel.
-
Add an excess of dimethylamine (as a solution in ethanol or THF).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain 2-dimethylamino-imidazo[4,5-f]quinoline.
Experimental Protocol: Radiolabeling
Step 3: Synthesis of [¹⁴C]-3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
-
In a well-ventilated fume hood suitable for radiochemical work, dissolve 2-dimethylamino-imidazo[4,5-f]quinoline in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a suitable base, such as sodium hydride, portion-wise at 0 °C.
-
Stir the mixture for 30 minutes to an hour to ensure complete deprotonation.
-
Introduce [¹⁴C]methyl iodide (with a known specific activity) into the reaction vessel.
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
Monitor the incorporation of the radiolabel by radio-TLC or radio-HPLC.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the radiolabeled product using preparative HPLC equipped with a radioactivity detector.
-
Determine the radiochemical purity, chemical purity, and specific activity of the final product.
| Parameter | Typical Value/Method |
| Precursor Purity | >98% (by HPLC and NMR) |
| Radiochemical Purity | >98% (by radio-HPLC) |
| Specific Activity | 50-60 mCi/mmol |
| Analytical Methods | HPLC, LC-MS, NMR, Liquid Scintillation Counting (LSC) |
Table 1: Quality Control Parameters for Radiolabeled Synthesis.
Part 2: Metabolic Studies
With the radiolabeled compound in hand, a series of in vitro and in vivo studies can be conducted to elucidate its metabolic fate.
In Vitro Metabolism
In vitro systems, such as liver microsomes and hepatocytes, are valuable for initial metabolite profiling and cross-species comparisons.[12]
Protocol: Incubation with Liver Microsomes
-
Prepare an incubation mixture containing liver microsomes (from human and relevant preclinical species), a NADPH-generating system, and phosphate buffer in a microcentrifuge tube.
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the reaction by adding [¹⁴C]-3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline (typically at a final concentration of 1-10 µM).
-
Incubate at 37 °C with shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the parent compound and metabolites using radio-HPLC and LC-MS.
Protocol: Incubation with Hepatocytes
-
Plate cryopreserved or fresh hepatocytes in a suitable culture plate and allow them to attach.
-
Remove the plating medium and add fresh incubation medium containing [¹⁴C]-3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline.
-
Incubate at 37 °C in a humidified incubator with 5% CO₂ for a desired time course.
-
At each time point, collect both the cell lysate and the incubation medium.
-
Process the samples by protein precipitation and analyze the supernatant by radio-HPLC and LC-MS for metabolite profiling.
In Vivo Metabolism and Mass Balance
In vivo studies in animal models provide a comprehensive picture of the drug's ADME properties.[13]
Caption: Workflow for an in vivo ADME study.
Protocol: Mass Balance and Excretion Study in Rats
-
House rats individually in metabolism cages that allow for the separate collection of urine and feces.
-
Administer a single dose of [¹⁴C]-3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72 hours post-dose).
-
At the end of the study, collect the carcass.
-
Homogenize fecal samples and the carcass.
-
Measure the total radioactivity in aliquots of urine, fecal homogenates, and carcass homogenate by Liquid Scintillation Counting (LSC).
-
Calculate the percentage of the administered dose recovered in each matrix to determine the mass balance and routes of excretion.
| Matrix | Typical Collection Time Points | Analysis |
| Urine | 0-8h, 8-24h, 24-48h, 48-72h | LSC for total radioactivity, radio-HPLC for metabolite profiling |
| Feces | 0-24h, 24-48h, 48-72h | LSC for total radioactivity, radio-HPLC of extracts for metabolite profiling |
| Plasma | 0.25, 0.5, 1, 2, 4, 8, 24h | LSC for total radioactivity, radio-HPLC for parent and metabolite kinetics |
Table 2: Sample Collection and Analysis for an in vivo Study.
Metabolite Profiling and Identification
The goal of metabolite profiling is to separate, detect, and quantify the parent drug and its metabolites.[14]
-
Sample Preparation: Pool urine and plasma samples from each animal across time points. For feces, extract the homogenized samples with an appropriate solvent system.
-
Chromatographic Separation: Use a reversed-phase HPLC system with a gradient elution to separate the parent compound and its metabolites.
-
Radioactivity Detection: Employ an online radioactivity detector to generate a radiochromatogram, which shows the distribution of radioactivity among the different peaks.
-
Mass Spectrometric Analysis: Couple the HPLC system to a high-resolution mass spectrometer (HRMS) to obtain accurate mass data for each peak, aiding in the elucidation of elemental compositions.
-
Structural Elucidation: Use tandem mass spectrometry (MS/MS) to fragment the metabolite ions and gain structural information. For major metabolites, isolation and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary for definitive structure confirmation.
Predicted Metabolic Pathways
Based on the metabolism of the related compound IQ, the following metabolic pathways are predicted for this compound:[7][8][9][15]
-
Phase I Metabolism:
-
N-demethylation of the dimethylamino group.
-
Hydroxylation of the quinoline ring system.
-
-
Phase II Metabolism:
-
Glucuronidation or sulfation of hydroxylated metabolites.
-
Direct N-glucuronidation of the exocyclic amino group.
-
Caption: Predicted metabolic pathways for this compound.
Conclusion
This application note provides a comprehensive framework for the synthesis of radiolabeled this compound and its application in metabolic studies. The successful execution of these protocols will yield critical data on the ADME properties of the compound, which is essential for informed decision-making in the drug development process. The use of a metabolically stable ¹⁴C-label ensures the integrity of the tracer and allows for a complete mass balance assessment. The combination of in vitro and in vivo models, coupled with modern bioanalytical techniques, will provide a detailed map of the metabolic fate of this novel chemical entity.
References
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Rapoport, H., Waterhouse, A. L., Thompson, C. M., & O'Connell, J. F. (n.d.). Synthesis and radiolabeling of heterocyclic food mutagens. PMC. Retrieved from [Link]
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Isin, E. M., & Guengerich, F. P. (2012). Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. Chemical Research in Toxicology, 25(3), 531-543. Retrieved from [Link]
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Isin, E. M., & Guengerich, F. P. (2012). Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Clinical Pharmacology Considerations for Radiolabeled Mass Balance Studies. YouTube. Retrieved from [Link]
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Isin, E. M., & Guengerich, F. P. (2012). Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. ResearchGate. Retrieved from [Link]
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Shyu, W. C., & Marathe, P. (2004). The use of radiolabeled compounds for ADME studies in discovery and exploratory development. Current Drug Metabolism, 5(5), 403-415. Retrieved from [Link]
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Clark, R. D., et al. (1997). Synthesis and Biological Activities of (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and Its Metabolites. Journal of Medicinal Chemistry, 40(13), 2057-2069. Retrieved from [Link]
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van Tellingen, O. (n.d.). Bioanalysis and metabolite identification of anticancer drugs in mass balance studies. DSpace. Retrieved from [Link]
- Smith, J. (2025). Carbon-14 Radiolabelling: Theory, Methods, and Applications in Research. Fictitious Journal of Radiochemistry.
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Pharmaron. (n.d.). Radiolabelled in Vitro Metabolism Studies. Retrieved from [Link]
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Turesky, R. J., et al. (1993). Metabolism of the food-borne carcinogens 2-amino-3-methylimidazo-[4,5-f]quinoline and 2-amino-3,8- dimethylimidazo[4,5-f]-quinoxaline in the rat as a model for human biomonitoring. Environmental Health Perspectives, 99, 123-128. Retrieved from [Link]
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Pharmaron. (n.d.). Metabolite Profiling Of Radiolabelled Compounds. Retrieved from [Link]
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Turesky, R. J., et al. (1993). Metabolism of the food-borne carcinogens 2-amino-3-methylimidazo-[4,5-f]quinoline and 2-amino-3,8- dimethylimidazo[4,5-f]-quinoxaline in the rat as a model for human biomonitoring. PubMed. Retrieved from [Link]
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Snyderwine, E. G., et al. (1992). Metabolism of the food mutagen 2-amino-3-methylimidazo[4,5-f]quinoline in nonhuman primates undergoing carcinogen bioassay. Chemical Research in Toxicology, 5(6), 843-851. Retrieved from [Link]
-
Lakshmi, V. M., et al. (2009). Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice. Drug Metabolism and Disposition, 37(10), 2056-2065. Retrieved from [Link]
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Scott, P. J. H. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au, 2(10), 2186-2200. Retrieved from [Link]
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Elmore, C. S. (2015). Preparation of Compounds Labeled With Tritium and Carbon-14. ResearchGate. Retrieved from [Link]
- Kotturi, S. (2014). 3H & 14C Radiolabeled Compounds and their Applications in Metabolism Studies. Spinco Biotech.
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Turteltaub, K. W., et al. (1999). Attomole detection of 3H in biological samples using accelerator mass spectrometry: application in low-dose, dual-isotope tracer studies in conjunction with 14C accelerator mass spectrometry. Analytical Biochemistry, 274(2), 228-235. Retrieved from [Link]
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Scott, P. J. H., et al. (2022). Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development. ACS Medicinal Chemistry Letters, 13(3), 346-350. Retrieved from [Link]
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Keller, M., & Wengner, A. M. (2021). Radiolabelling small and biomolecules for tracking and monitoring. RSC Chemical Biology, 2(4), 1086-1100. Retrieved from [Link]
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Tosh, D. K., et al. (2023). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 66(15), 10468-10486. Retrieved from [Link]
-
Weisburger, J. H., et al. (1986). 3-methylimidazo[4,5-fjquinoline (IQ). Environmental Health Perspectives, 67, 129-134. Retrieved from [Link]
-
Schmalz, H. G., et al. (2020). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen, 9(5), 573-577. Retrieved from [Link]
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Touzeau, F., et al. (2003). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives. Journal of Medicinal Chemistry, 46(10), 1962-1979. Retrieved from [Link]
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Bamborough, P., et al. (2005). (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine Derivatives: Further Optimisation as Highly Potent and Selective MSK-1-inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(14), 3407-3411. Retrieved from [Link]
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Bergman, J., & Österdahl, B. G. (1988). Autoradiographic distribution of 14C-labeled 3H-imidazo[4,5-f]quinoline-2-amines in mice. Cancer Research, 48(21), 6296-6302. Retrieved from [Link]
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Varki, A. (2009). Metabolic Radiolabeling of Animal Cell Glycoconjugates. Current Protocols in Molecular Biology, Chapter 17, Unit 17.5. Retrieved from [Link]
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Kumar, A., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4933. Retrieved from [Link]/articles/PMC8399125/)
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Troubleshooting & Optimization
Technical Support Center: Experimental Solubility Guide for 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for overcoming solubility challenges with 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline in experimental settings. Poor solubility is a common hurdle that can lead to inconsistent results and hinder research progress. Here, we offer a structured approach to successfully solubilizing this compound for your assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address the specific issues you may encounter during your experiments with this compound.
Q1: My this compound is not dissolving in my aqueous buffer. What is the first thing I should try?
A1: The primary factor to consider is the pH of your solution. This compound, like other quinoline derivatives, is a weak base.[1] Its solubility in aqueous media is highly pH-dependent.[2] The presence of the amino groups in the imidazo[4,5-f]quinoline core means that the compound will become protonated and more soluble in acidic conditions.
-
Initial Action: Attempt to dissolve a small amount of the compound in an acidic buffer (e.g., pH 4.0-5.0). At a pH below its pKa, the compound will be more readily protonated, which significantly increases its aqueous solubility.[1]
Q2: I've dissolved my compound in DMSO to create a stock solution, but it precipitates when I dilute it into my aqueous cell culture medium or assay buffer. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is much lower.[3]
-
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay.
-
Optimize the Dilution Process: Add the DMSO stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. This rapid mixing can help to prevent localized high concentrations that trigger precipitation.[2]
-
Reduce DMSO Percentage: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize both solubility issues and potential solvent-induced cellular toxicity.[3]
-
Consider Co-solvents: If precipitation persists, incorporating a co-solvent in your final aqueous buffer may be necessary.
-
Q3: What are co-solvents, and how can they help with the solubility of this compound?
A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[4][5] They work by reducing the polarity of the solvent system, making it more favorable for hydrophobic molecules.
-
Recommended Co-solvents: For compounds like this compound, suitable co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[5]
-
Practical Tip: When preparing a working solution with a co-solvent, it's often best to mix the co-solvent with the aqueous buffer before adding the compound's DMSO stock solution.
Q4: Is there any quantitative solubility data available for similar compounds that can guide my experiments?
| Solvent System | Solubility of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) |
| DMF | 10 mg/mL[6] |
| DMSO | 10 mg/mL[6] |
| Ethanol | 15 mg/mL[6] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL[6] |
This data for IQ suggests that while the compound is soluble in organic solvents, its solubility is significantly lower in aqueous buffers, even with a co-solvent. This highlights the importance of the strategies discussed in this guide.
Q5: How can I assess the stability of my this compound solution?
A5: The stability of quinoline compounds in solution can be affected by factors such as pH, light, and temperature.[7] A related compound, 2-nitrosoamino-3-methylimidazo[4,5-f]quinoline, has been shown to be stable in the physiological pH range of 5.5-9.0 but becomes labile under acidic conditions (pH ≤ 2.0).[8]
-
Recommendations for Ensuring Stability:
-
Protect from Light: Store stock solutions in amber vials or wrapped in foil to prevent photodegradation.
-
Control Temperature: Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
-
Monitor for Changes: Visually inspect your solutions for any color changes (e.g., turning yellow or brown), which can indicate degradation.[7] If you observe any precipitation, this could also be a sign of instability or exceeding the solubility limit.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for preparing solutions of this compound.
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Add Solvent: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.
Protocol 2: Preparing a Working Solution in Aqueous Buffer with a Co-solvent
This protocol is for situations where direct dilution of a DMSO stock leads to precipitation.
-
Prepare the Co-solvent/Buffer Mixture: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4). Add a co-solvent such as ethanol to the buffer. A good starting point is a final ethanol concentration of 5-10%.
-
Dilute the Stock Solution: While vortexing the co-solvent/buffer mixture, add the required volume of your DMSO stock solution dropwise.
-
Final Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, you may need to increase the co-solvent concentration or decrease the final compound concentration.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: A decision-making workflow for troubleshooting the solubility of this compound.
The Role of pH in Solubility: A Mechanistic View
The solubility of this compound is fundamentally linked to its acid-base properties. The diagram below illustrates how pH affects the protonation state and, consequently, the solubility of the molecule.
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Technical Support Center: Synthesis of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
Welcome to the technical support center for the synthesis of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yields and obtain a high-purity final product.
Introduction to the Synthetic Challenge
The synthesis of this compound, a substituted heterocyclic amine, presents a series of challenges that can impact the overall yield and purity. Success hinges on precise control of reaction conditions and a thorough understanding of the underlying chemical principles at each stage. This guide will walk you through a plausible and commonly employed synthetic route, highlighting critical parameters and potential pitfalls.
A likely synthetic pathway for this compound involves a multi-step process, commencing with the synthesis of the core imidazo[4,5-f]quinoline scaffold, followed by functionalization.
Plausible Synthetic Route Overview
A logical and experimentally supported approach to synthesizing this compound is a three-step process:
-
Synthesis of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ): This foundational step involves the construction of the core heterocyclic structure. A common method is the reaction of 5,6-diaminoquinoline with cyanogen bromide, followed by methylation.[1]
-
Chlorination of the 2-Amino Group: The 2-amino group of IQ is converted to a 2-chloro group, creating a reactive intermediate for subsequent nucleophilic substitution.
-
Nucleophilic Aromatic Substitution with Dimethylamine: The final step involves the displacement of the 2-chloro group with dimethylamine to yield the target compound.
This guide will now delve into a detailed question-and-answer format to address specific issues you may encounter during this synthesis.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Synthesis of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
Question 1: My yield of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) is consistently low. What are the most likely causes?
Answer: Low yields in the synthesis of the IQ core can often be attributed to several critical factors:
-
Purity of Starting Materials: The purity of 5,6-diaminoquinoline is paramount. Impurities can interfere with the cyclization reaction with cyanogen bromide. It is advisable to purify the diaminoquinoline, for example, by recrystallization, before use.
-
Reaction Conditions for Cyclization: The reaction of 5,6-diaminoquinoline with cyanogen bromide to form the cyclic intermediate is sensitive to temperature and pH. The reaction should be carried out under controlled conditions to avoid the formation of side products.
-
Inefficient Methylation: The subsequent methylation of the imidazole nitrogen is a crucial step. Incomplete methylation will result in a mixture of methylated and unmethylated products, complicating purification and reducing the yield of the desired IQ. Ensure you are using an appropriate methylating agent and optimal reaction conditions (e.g., temperature, reaction time).
-
Work-up and Purification Losses: IQ has moderate solubility in common organic solvents. Significant product loss can occur during extraction and purification steps. Techniques such as sublimation, silica-gel column chromatography, and crystallization from aqueous methanol have been successfully employed for the purification of IQ.[1] Careful optimization of your purification strategy is essential to maximize recovery.
Table 1: Recommended Reaction Parameters for IQ Synthesis
| Parameter | Recommended Condition | Rationale |
| Starting Material Purity | >98% | Impurities can lead to side reactions and lower yields. |
| Cyclization Temperature | 0-5 °C (initial), then room temp. | Controls the reactivity of cyanogen bromide and minimizes side product formation. |
| Methylating Agent | e.g., Methyl iodide, Dimethyl sulfate | Effective for N-methylation of the imidazole ring. |
| Purification Method | Column Chromatography (Silica gel), Recrystallization | Effective for separating IQ from starting materials and byproducts.[1] |
Part 2: Chlorination of 2-Amino-3-methylimidazo[4,5-f]quinoline
Question 2: I am having trouble converting the 2-amino group of IQ to a 2-chloro group. What are some effective chlorinating agents and potential issues?
Answer: The conversion of an amino group on a heterocyclic ring to a chloro group can be a challenging transformation. A common method for this type of reaction is the Sandmeyer reaction or a related diazotization-chlorination sequence.
-
Choice of Chlorinating Agent: A standard approach involves the diazotization of the 2-amino group with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid), followed by the introduction of a copper(I) chloride catalyst.
-
Reaction Temperature: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. Allowing the reaction temperature to rise can lead to decomposition and the formation of unwanted side products.
-
Side Reactions: A common side product in this reaction is the corresponding 2-hydroxy-imidazoquinoline, formed by the reaction of the diazonium salt with water. To minimize this, it is crucial to maintain a low temperature and use a sufficiently acidic environment. Another potential side product is the deaminated compound, 3-methylimidazo[4,5-f]quinoline.[2]
Troubleshooting Workflow for Chlorination
Caption: Troubleshooting workflow for the chlorination of 2-Amino-3-methylimidazo[4,5-f]quinoline.
Part 3: Nucleophilic Aromatic Substitution with Dimethylamine
Question 3: The final amination step to produce this compound is not proceeding to completion, or I am observing significant side products. How can I optimize this reaction?
Answer: The nucleophilic aromatic substitution (SNA_r) of a 2-chloro-imidazoquinoline with dimethylamine is a critical step that is highly dependent on the reaction conditions. The imidazo[4,5-f]quinoline ring system is electron-deficient, which facilitates nucleophilic attack, but careful optimization is still required.[3][4]
-
Solvent and Temperature: This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The optimal temperature will depend on the reactivity of the specific substrate and should be determined experimentally. Insufficient temperature can lead to a sluggish or incomplete reaction, while excessively high temperatures may promote side reactions and decomposition.
-
Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is often added to neutralize the HCl generated during the reaction. The choice and amount of base can be critical to prevent side reactions.
-
Excess Dimethylamine: Using an excess of dimethylamine (either as a gas or a solution in a suitable solvent) can help drive the reaction to completion.
-
Common Side Products: Incomplete reaction will leave unreacted 2-chloro-3-methylimidazo[4,5-f]quinoline. Side reactions can include hydrolysis of the chloro group to the corresponding 2-hydroxy derivative if water is present in the reaction mixture. Ensure the use of anhydrous solvents and reagents.
-
Purification Challenges: The final product, being a tertiary amine, can be basic. This property can be exploited in purification through acid-base extraction. However, the structural similarity between the product, starting material, and some side products may necessitate chromatographic purification, such as column chromatography or preparative HPLC, for achieving high purity.[5][6]
Experimental Protocol: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic product will be protonated and move to the aqueous layer, while non-basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic. The deprotonated product should precipitate out or can be extracted with an organic solvent.
-
Extraction and Drying: Extract the product with fresh organic solvent, combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.
Visualizing the Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Concluding Remarks
The successful synthesis of this compound requires a systematic and well-informed approach. By carefully controlling reaction parameters, ensuring the purity of reagents, and employing appropriate purification techniques, researchers can overcome common challenges and achieve high yields of the desired product. This guide provides a framework for troubleshooting and optimizing your synthesis, grounded in the principles of organic chemistry and the collective experience of the scientific community.
References
-
IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - NCBI. Available at: [Link]
-
Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline - PubMed. Available at: [Link]
-
(a) 2-Amino-3-methylimidazo [4,5-f ]quinoline (IQ) and quino structure (b) Synthesis route of modified MWCNT-COOH. - ResearchGate. Available at: [Link]
-
Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo - PMC - PubMed Central. Available at: [Link]
-
and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines | ACS Omega - ACS Publications. Available at: [Link]
-
MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - NCBI. Available at: [Link]
-
Characterisation of new efaroxan derivatives for use in purification of imidazoline-binding sites - PubMed. Available at: [Link]
-
Design and Synthesis of N1-Modified Imidazoquinoline Agonists for Selective Activation of Toll-like Receptors 7 and 8 - PMC. Available at: [Link]
-
Characterisation of new efaroxan derivatives for use in purification of imidazoline-binding sites - DOI. Available at: [Link]
-
Methylation of imidazoline related compounds leads to loss of α₂-adrenoceptor affinity. Synthesis and biological evaluation of selective I₁ imidazoline receptor ligands - PubMed. Available at: [Link]
-
Purification Techniques | Journal of New Developments in Chemistry - Open Access Pub. Available at: [Link]
-
Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Available at: [Link]
-
2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity - PubMed. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives - Oriental Journal of Chemistry. Available at: [Link]
-
2-Amino-3-methylimidazo [4,5-f]quinoline (IQ) - National Toxicology Program. Available at: [Link]
-
Nucleophilic aromatic substitution - BYJU'S. Available at: [Link]
-
Design and Synthesis of N1-Modified Imidazoquinoline Agonists for Selective Activation of Toll-like Receptors 7 and 8 - PubMed. Available at: [Link]
-
Nucleophilic Aromatic Substitution Practice Problems - Chemistry Steps. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
-
(PDF) Methylamino- and dimethylaminoquinolines - ResearchGate. Available at: [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic Aromatic Substitution Practice Problems | Test Your Skills with Real Questions. Available at: [Link]
-
Synthesis of Quinoline-Thiazole Compound (Ethyle 2- Chloroquinoline-3-yl) Methylene amino)-4- methylthiazole. Available at: [Link]
Sources
- 1. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. openaccesspub.org [openaccesspub.org]
optimizing HPLC separation of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline and its metabolites
A Senior Application Scientist's Guide to the Analysis of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) and its Metabolites
Introduction
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of the heterocyclic amine 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and its metabolites. This guide is designed for researchers and drug development professionals who are working to establish robust and reproducible analytical methods for these compounds.
A note on nomenclature: The topic specified "3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline." However, the vast body of scientific literature, and the focus of this guide, pertains to the well-characterized carcinogen 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ). The chromatographic principles and troubleshooting steps outlined here are directly applicable to other basic, structurally similar heterocyclic amines.
The analysis of IQ is challenging due to its presence in complex biological matrices and the need to resolve the parent compound from a suite of structurally similar metabolites.[1][2] These metabolites range from hydroxylated forms to highly polar glucuronide and sulfate conjugates.[3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these analytical hurdles.
Troubleshooting Guide: Common HPLC Problems and Solutions
This section addresses specific issues you may encounter during method development and routine analysis.
Question: Why am I seeing significant peak tailing for the parent IQ compound?
Answer: Peak tailing for IQ is a classic problem that arises from its basic nature. The primary amine group on the molecule is readily protonated, leading to strong secondary interactions with acidic silanol groups present on the surface of traditional silica-based reversed-phase columns.[5] This interaction is a different retention mechanism from the intended hydrophobic partitioning, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.
Solutions:
-
Lower the Mobile Phase pH: Adjust the pH of your aqueous mobile phase to be at least 2 pH units below the pKa of IQ. Using an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) ensures that both the IQ molecule (as an ammonium ion) and the residual silanol groups are fully protonated.[6] This creates electrostatic repulsion and minimizes the undesirable secondary interactions, leading to more symmetrical peaks.
-
Use a High-Purity Silica Column: Modern HPLC columns are often manufactured with high-purity silica that has a lower concentration of acidic silanol groups. Many are also "end-capped," a process that chemically derivatizes the majority of residual silanols to make them inert.
-
Increase Buffer Strength: If you are using a buffer, increasing its concentration (typically in the 10-25 mM range is sufficient) can help to mask the residual silanol sites and improve peak shape.[5]
Question: I can't achieve baseline separation between the hydroxylated metabolites and the parent compound. How can I improve resolution?
Answer: Achieving adequate resolution between structurally similar analytes is a primary goal of chromatography. The key is to manipulate the selectivity of your system, which is the ability to differentiate between the analytes.
Solutions:
-
Optimize the Organic Modifier:
-
Solvent Type: The three most common reversed-phase organic solvents—acetonitrile, methanol, and tetrahydrofuran—have different properties.[6] Acetonitrile is generally a good starting point due to its low viscosity and UV transparency.[7] If resolution is poor with acetonitrile, trying methanol may alter the selectivity and improve the separation, as it engages in different hydrogen bonding interactions.
-
Gradient Optimization: For separating a parent drug from its metabolites, a gradient elution is almost always necessary.[8] A shallow gradient (a slow increase in the percentage of organic solvent over time) will provide more time for the analytes to interact with the stationary phase, often dramatically improving resolution.[9] Start with a broad gradient to determine the elution window, then create a shallower gradient focused on that specific time range.
-
-
Adjust the Column Temperature: Increasing the column temperature reduces the viscosity of the mobile phase, which can improve efficiency and sometimes alter selectivity. Try adjusting the temperature in 5°C increments (e.g., from 30°C to 40°C) to see if resolution improves. Be aware that higher temperatures can decrease the retention of all analytes.[9]
-
Select a Different Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may be the issue. A phenyl-hexyl or pentafluorophenyl (PFP) stationary phase can offer different selectivity compared to a standard C18 column due to pi-pi interactions, which can be beneficial for aromatic compounds like IQ.[10]
Question: My retention times are drifting from one injection to the next. What is causing this instability?
Answer: Stable retention times are critical for reliable analyte identification and quantification. Drifting retention times usually point to a problem with the system's equilibrium or the consistency of the mobile phase.[11]
Solutions:
-
Ensure Proper Column Equilibration: Before starting a sequence, always equilibrate the column with the initial mobile phase conditions for a sufficient time. For reversed-phase chromatography, flushing with 10-20 column volumes is typically adequate.[11] If you are using ion-pairing reagents, equilibration times can be significantly longer.
-
Verify Mobile Phase Preparation: In reversed-phase HPLC, a small change in the percentage of the organic modifier can cause a significant shift in retention.[6][11]
-
Always measure the aqueous and organic components separately with graduated cylinders before mixing to ensure accuracy.
-
Ensure the mobile phase is thoroughly degassed, as dissolved air can form bubbles in the pump, leading to inconsistent flow rates and pressure fluctuations.[7]
-
-
Check for Leaks and Pump Malfunctions: A small leak anywhere in the system can lead to a drop in pressure and an increase in retention times.[12] Inspect all fittings. If the pump's check valves are faulty or the seals are worn, the flow rate will not be consistent, causing drift.
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to diagnosing common HPLC peak problems.
Caption: A logical workflow for troubleshooting common HPLC issues.
Frequently Asked Questions (FAQs)
Question: What is a good starting point for an HPLC-MS method to analyze IQ and its metabolites in a biological matrix like urine?
Answer: A great starting point is a standard reversed-phase method coupled with mass spectrometry (MS) for sensitive and selective detection. Given the range of polarities from the parent compound to its conjugated metabolites, a gradient method is essential.
Table 1: Recommended Starting HPLC-MS Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, <3 µm | A standard C18 provides good hydrophobic retention for the parent compound. The smaller dimensions are suitable for MS. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid aids in protonation of the analytes for better ESI-MS sensitivity and improves peak shape.[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common, effective organic modifier with good UV transparency and MS compatibility.[7] |
| Gradient | 5% to 70% B over 15 minutes | This broad gradient will help elute both the polar metabolites and the more hydrophobic parent compound.[8] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35°C | Slightly elevated temperature can improve peak efficiency.[9] |
| Injection Vol. | 5 - 10 µL | A good starting volume to avoid overloading the column. |
| MS Detector | Electrospray Ionization (ESI), Positive Mode | IQ and its metabolites contain basic nitrogen atoms that are readily protonated, making them ideal for positive ion ESI. |
Table 2: Key m/z Values for MS Detection of IQ and Metabolites
| Compound | Abbreviation | [M+H]⁺ (m/z) | Source |
| 2-amino-3-methylimidazo[4,5-f]quinoline | IQ | 199 | [13] |
| 1,2-dihydro-2-amino-5-hydroxy-3-methylimidazo[4,5-f]quinoline | Hydroxy-IQ metabolite | 217 | [13][14] |
| 1,2-dihydro-2-amino-5,7-dihydroxy-3-methylimidazo[4,5-f]quinoline | Dihydroxy-IQ metabolite | 233 | [13][14] |
| 1,2-dihydro-2-amino-5-O-glucuronide-3-methylimidazo[4,5-f]quinoline | Glucuronide conjugate | 393 | [13][14] |
Question: How should I prepare my biological samples (e.g., urine, plasma) before injection?
Answer: Proper sample preparation is arguably the most critical step for successful bioanalysis. Injecting raw biological fluids will quickly clog your column and contaminate your MS source. The goal is to remove interferences like proteins and salts while recovering as much of your analyte as possible.[15]
Common Techniques:
-
Protein Precipitation (PPT): Best for plasma or serum. This involves adding a cold organic solvent (typically acetonitrile) to the sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analytes is collected.[15] This is a quick but relatively non-selective method.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their partitioning between two immiscible liquids (e.g., an aqueous sample and an organic solvent like ethyl acetate). It can provide a cleaner extract than PPT but is more labor-intensive.[16]
-
Solid-Phase Extraction (SPE): This is often the preferred method for complex matrices like urine. SPE uses a packed bed of sorbent to retain the analytes of interest while matrix components are washed away. The analytes are then eluted with a small volume of a strong solvent. This provides excellent cleanup and allows for sample concentration.[15]
Sample Preparation Workflow & Protocol
Workflow for SPE Cleanup of Biological Samples
Caption: A typical workflow for Solid-Phase Extraction (SPE).
Protocol: General SPE Cleanup for IQ in Urine
This protocol provides a general framework for using a mixed-mode cation exchange SPE cartridge, which is effective for retaining basic compounds like IQ.
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature and vortex to mix.
-
Centrifuge at 5,000 x g for 10 minutes to pellet any particulates.
-
Dilute 1 mL of the supernatant with 1 mL of 2% phosphoric acid in water. This ensures the IQ is protonated and ready to bind to the cation exchange sorbent.
-
-
SPE Cartridge Conditioning:
-
Place a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) on a vacuum manifold.
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of ultrapure water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the 2 mL of pre-treated sample onto the cartridge.
-
Apply a slow vacuum so the sample passes through at a rate of approximately 1 drop per second.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol. This helps remove more non-polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analytes by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic elution solvent neutralizes the IQ, releasing it from the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial HPLC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
-
References
- IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - NCBI.
- The disposition and metabolism of 2-amino-3-methylimidazo-[4,5-f]quinoline in the F344 rat at high versus low doses of indole-3-carbinol - PubMed.
- HPLC Troubleshooting Guide - Advanced Chrom
- HPLC Troubleshooting Guide - Restek.
- HPLC Troubleshooting Guide - Phenomenex.
- Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry - NIH.
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
- How to Prepare and Optimise HPLC Mobile Phases - Labm
- Metabolism of the food-borne carcinogens 2-amino-3-methylimidazo-[4,5-f]quinoline and 2-amino-3,8- dimethylimidazo[4,5-f]-quinoxaline in the rat as a model for human biomonitoring - PubMed.
- Sample Preparation Techniques for Biological M
- Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Tre
- Metabolism of the food-borne carcinogens 2-amino-3-methylimidazo-[4,5-f]quinoline and 2-amino-3,8- dimethylimidazo[4,5-f]-quinoxaline in the rat as a model for human biomonitoring - NIH.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf.
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
- Iodine and Bromine Analysis in Human Urine and Serum by ICP-MS - MDPI.
- Bioanalytical sample prepar
- Current Development in Bioanalytical Sample Preparation Techniques - Baghdad Journal of Biochemistry and Applied Biological Sciences.
- Green sample preparations for the bioanalysis of drugs of abuse in complex matrices - ResearchG
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC - LCGC Intern
- HPLC Tips & Tricks – Mobile Phase Prepar
- Identification of new 2-amino-3-methylimidazo[4,5-f]quinoline urinary metabolites from beta-naphthoflavone-tre
- HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves and an Evaluation of Their Antioxidant Potential - MDPI.
Sources
- 1. Metabolism of the food-borne carcinogens 2-amino-3-methylimidazo-[4,5-f]quinoline and 2-amino-3,8- dimethylimidazo[4,5-f]-quinoxaline in the rat as a model for human biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of the food-borne carcinogens 2-amino-3-methylimidazo-[4,5-f]quinoline and 2-amino-3,8- dimethylimidazo[4,5-f]-quinoxaline in the rat as a model for human biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The disposition and metabolism of 2-amino-3-methylimidazo-[4,5-f]quinoline in the F344 rat at high versus low doses of indole-3-carbinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mastelf.com [mastelf.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. mdpi.com [mdpi.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. realab.ua [realab.ua]
- 13. Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
- 16. agilent.com [agilent.com]
challenges in the purification of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to overcome challenges in your experiments.
Note on Analogous Compounds: Detailed purification literature for this compound is limited. Therefore, this guide leverages established data from the closely related and extensively studied compound, 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ), as a primary reference. The structural similarities provide a strong basis for predicting physicochemical behavior and developing robust purification strategies.
Section 1: Core Physicochemical Properties and Handling
Understanding the fundamental properties of your compound is the first step to a successful purification. The imidazo[4,5-f]quinoline core is a planar, heterocyclic system with multiple nitrogen atoms, which dictates its solubility, polarity, and chromatographic behavior.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₁₃H₁₄N₄[1] | Indicates a nitrogen-rich, relatively small molecule. |
| Molecular Weight | 226.28 g/mol [1] | Standard molecular weight for small molecule purification techniques. |
| Appearance | Likely a crystalline solid, potentially tan or light brown.[2][3] | The color can be an initial, qualitative indicator of purity. |
| Melting Point | Expected to be high, likely >250-300 °C.[2] | High thermal stability allows for purification techniques like sublimation and drying at elevated temperatures. |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO.[2][4][5] | Guides the choice of solvents for chromatography, extraction, and recrystallization. Poor solubility in non-polar solvents can be exploited for precipitation. |
| Stability | Generally stable under moderately acidic and alkaline conditions.[2][4] Sensitive to light and strong oxidizing agents like hypochlorite.[2][4] | Experiments should be protected from direct, prolonged light. Avoid using chlorinated solvents or bleach for cleaning glassware that will come into direct contact with the pure compound. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general strategy to start the purification of my crude this compound?
A general purification workflow should begin with an extraction to remove bulk non-polar or highly polar impurities, followed by chromatography, and concluding with recrystallization for final polishing. This multi-step approach ensures the removal of impurities with diverse physicochemical properties.
Caption: General Purification Workflow.
Q2: My compound streaks badly on silica gel TLC plates. What causes this and how can I fix it?
Streaking is a common issue with nitrogen-containing heterocyclic compounds like this one. The basic nitrogen atoms in the imidazoquinoline ring can interact strongly and irreversibly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor separation and tailing bands.
To mitigate this, you should neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase, such as 0.5-1% triethylamine (NEt₃) or ammonia in methanol. This additive will compete for the acidic sites on the silica, allowing your compound to travel more cleanly up the plate and through the column.
Q3: How do I effectively remove the solvent after purification, especially high-boiling ones like DMSO?
Complete solvent removal is critical for obtaining accurate yields and for subsequent biological assays.
-
For volatile solvents (DCM, Ethyl Acetate, Methanol): Use a rotary evaporator (rotovap).
-
For high-boiling solvents (DMSO, DMF): These are difficult to remove on a standard rotovap.
-
Azeotropic Removal: Add a lower-boiling solvent in which your compound is poorly soluble (e.g., water or toluene) and rotovap under high vacuum. Repeat several times.
-
Lyophilization (Freeze-Drying): If your compound is soluble in water or a dioxane/water mixture, you can freeze the sample and lyophilize it to remove the solvent. This is effective for removing water and other suitable solvents.
-
High-Vacuum Manifold: For small scales, drying under a high-vacuum pump (Schlenk line) at a slightly elevated temperature (if the compound is stable) can remove residual DMSO.
-
Q4: What are the best analytical techniques to confirm the purity of my final product?
No single technique is sufficient. A combination of methods is required for authoritative purity assessment.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique. It confirms the molecular weight of your compound and provides a purity assessment based on the peak area at a specific wavelength (e.g., 254 nm or 262 nm).[5]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity. The sharp signals and correct integration ratios are key.
-
Melting Point: A sharp melting point range (within 1-2 °C) is characteristic of a pure crystalline compound. A broad or depressed melting point suggests the presence of impurities.
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: Low or No Recovery from Silica Gel Column Chromatography
-
Potential Cause 1: Compound is Sticking Irreversibly to the Column.
-
Explanation: As mentioned in the FAQ, the basic nitrogens on your compound can bind very strongly to the acidic silica gel, especially if the mobile phase is not optimized.
-
Solution:
-
Add a Basic Modifier: Always use a mobile phase containing 1% triethylamine or 1-5% ammonia in methanol when purifying imidazoquinolines on silica.
-
Use a Different Stationary Phase: If the issue persists, switch to a less acidic stationary phase like alumina (basic or neutral) or consider reverse-phase chromatography (C18 silica), where polar compounds elute earlier.
-
Column Flushing: Try flushing the column with a very strong solvent system, like 10-20% methanol in DCM with 5% triethylamine, to recover the bound material.
-
-
-
Potential Cause 2: Compound is Unstable on Silica.
-
Explanation: Although generally stable, some sensitive compounds can degrade on prolonged contact with the acidic silica surface.[2][4]
-
Solution:
-
Run the Column Quickly: Do not let the compound sit on the column for extended periods. Use flash chromatography with positive pressure to speed up the elution.
-
Deactivate the Silica: Prepare a slurry of silica gel in your mobile phase containing triethylamine and let it sit for 30 minutes before packing the column. This pre-neutralizes the stationary phase.
-
-
Problem 2: Persistent Impurities are Visible in LC-MS or NMR After Chromatography
-
Potential Cause 1: Co-eluting Impurities.
-
Explanation: An impurity may have a polarity very similar to your product, causing it to elute at the same time from the column. Synthetic routes for related imidazoquinolines can sometimes produce side products that are difficult to separate.[6]
-
Solution:
-
Optimize the Mobile Phase: Try a different solvent system. For example, if you used ethyl acetate/hexanes, switch to dichloromethane/methanol. Different solvents interact with your compound and impurities in unique ways, which can alter the separation.
-
Change the Stationary Phase: Switch from silica to reverse-phase (C18) chromatography. In reverse-phase, elution order is inverted (non-polar compounds are retained longer), which can effectively separate your polar product from a non-polar or slightly less polar impurity.
-
Recrystallization: This is an excellent technique for removing small amounts of impurities. See the protocol below.
-
-
Caption: Troubleshooting Co-eluting Impurities.
Problem 3: The Compound Fails to Crystallize or Oils Out
-
Potential Cause 1: Residual Impurities.
-
Explanation: Even small amounts of impurities can disrupt the formation of a crystal lattice, causing the product to remain as a syrup or "oil out."
-
Solution: Re-purify the material using a different chromatographic method (e.g., preparative HPLC) to remove the last traces of impurities.
-
-
Potential Cause 2: Incorrect Solvent System or Supersaturation.
-
Explanation: Crystallization requires a solvent system where the compound is soluble when hot but poorly soluble when cold. If the solution is too concentrated or cools too quickly, the compound may crash out as an amorphous solid or oil instead of forming ordered crystals.
-
Solution:
-
Solvent Screening: Test solubility in a range of solvents (methanol, ethanol, acetonitrile, water). Find a single solvent for direct crystallization or a binary system (one "soluble" solvent and one "anti-solvent"). Methanol/water or ethanol/ether are good starting points.
-
Slow Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature slowly and undisturbed. Then, transfer it to a 4°C refrigerator, and finally to a -20°C freezer.
-
Induce Crystallization: If crystals don't form, try scratching the inside of the flask with a glass rod just below the solvent line. This creates a rough surface that can initiate crystal growth. Alternatively, add a tiny "seed" crystal from a previous batch.
-
-
Section 4: Key Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Prepare the Slurry: In a beaker, add dry silica gel to your chosen starting mobile phase (e.g., 98:2 Dichloromethane:Methanol + 1% Triethylamine). Mix until you have a uniform, pourable slurry.
-
Pack the Column: Pour the slurry into your chromatography column. Use positive pressure or tap the column gently to ensure the silica packs into a stable, uniform bed with no air bubbles.
-
Load the Sample: Dissolve your crude compound in a minimal amount of the mobile phase or a stronger solvent like pure DCM. If solubility is an issue, you can adsorb the compound onto a small amount of silica gel (dry loading). To do this, dissolve the compound in a solvent (e.g., methanol), add silica gel, evaporate the solvent completely to get a dry powder, and carefully add this powder to the top of the packed column.
-
Elute the Compound: Begin elution with your starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol) to elute your compound.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
-
Choose a Solvent System: Select a solvent or solvent pair in which your compound is highly soluble when hot but poorly soluble when cold (e.g., Methanol).
-
Dissolve the Compound: Place the impure solid in an Erlenmeyer flask. Add the solvent dropwise while heating (e.g., on a hotplate) and swirling until the solid just dissolves. It is crucial to use the absolute minimum amount of hot solvent.
-
Cool Slowly: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time. You should see crystals begin to form.
-
Chill: Once the flask has reached room temperature, place it in an ice bath or a refrigerator (4°C) for at least 30 minutes to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash and Dry: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals under high vacuum to remove all traces of solvent.
Section 5: References
-
IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - NCBI. [Link]
-
MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - NCBI. [Link]
-
3-METHYL-2-DIMETHYLAMINO-IMIDAZO(4,5-F)QUINOLINE - gsrs. [Link]
-
IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) (IARC Summary & Evaluation, Volume 56, 1993) - Inchem.org. [Link]
-
Detection of 2-amino-3-methylimidazo[4,5-f]quinoline in cigarette smoke condensate - National Library of Medicine. [Link]
-
Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice - NIH. [Link]
-
Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties - JLUpub. [Link]
-
Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. [Link]
-
2-Amino-3-methylimidazo(4,5-f)quinoline | C11H10N4 | CID 53462 - PubChem. [Link]
-
2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity - PubMed. [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2-Amino-3-methylimidazo(4,5-f)quinoline | C11H10N4 | CID 53462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
Navigating Off-Target Cytotoxicity of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline: A Technical Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline. This guide is designed to provide in-depth, practical solutions to the common challenge of minimizing its cytotoxicity in non-target cells. We will delve into the mechanistic underpinnings of its off-target effects and provide actionable, field-proven strategies to enhance its therapeutic index.
Understanding the Challenge: The Double-Edged Sword of Imidazoquinolines
This compound belongs to the broader class of imidazoquinolines, which are known for their potent biological activities, including anticancer properties.[1][2] These compounds often exert their effects through mechanisms like the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[1] However, this potent activity can also lead to undesirable cytotoxic effects in healthy, non-target cells, a significant hurdle in their therapeutic development.[3][4] This guide will equip you with the knowledge and experimental frameworks to address this critical issue.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and experimental hurdles encountered when working to minimize the off-target cytotoxicity of this compound.
Q1: What are the primary mechanisms driving the off-target cytotoxicity of this compound?
A1: The off-target cytotoxicity of imidazoquinoline derivatives can be multifactorial. While the precise mechanisms for this compound are a subject of ongoing research, related compounds in the 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) family are known to be carcinogenic and mutagenic.[5][6] Key mechanisms include:
-
DNA Adduct Formation: IQ and its metabolites can bind covalently to DNA, forming adducts that can lead to mutations and cell death if not repaired.[7][8] Metabolic activation, often by cytochrome P450 enzymes like CYP1A2 in the liver, is a critical step in this process.[7][8]
-
Induction of Oxidative Stress: Some studies suggest that imidazoquinolines can induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components like lipids, proteins, and DNA.[9][10]
-
Endoplasmic Reticulum (ER) Stress and Apoptosis: Exposure to related compounds has been shown to induce ER stress and trigger programmed cell death (apoptosis) in liver cells.[11]
-
Inhibition of Essential Cellular Pathways: As with many quinoline derivatives, off-target inhibition of kinases and other enzymes crucial for normal cell function can contribute to cytotoxicity.[1]
Understanding these potential mechanisms is the first step in designing effective mitigation strategies.
Q2: How can I accurately assess off-target cytotoxicity in my in vitro models?
A2: A robust assessment of off-target cytotoxicity requires a multi-pronged approach using appropriate cell models and a combination of assays.[12][13][14]
Recommended In Vitro Models:
-
Primary Cells: Whenever possible, use primary cells isolated from relevant tissues to better mimic the in vivo response of non-target organs.
-
Human Induced Pluripotent Stem Cell (hiPSC)-derived Cells: These offer a highly relevant and reproducible model for various cell types, such as cardiomyocytes, hepatocytes, and neurons, which are often susceptible to off-target drug effects.[12][13]
-
Co-culture Systems: To better simulate the tissue microenvironment, consider co-culture systems that include multiple cell types.
Essential Cytotoxicity Assays:
A combination of assays provides a more complete picture of the cytotoxic mechanism.
| Assay Type | Principle | Examples | Measures |
| Metabolic Viability | Measures metabolic activity as an indicator of cell health. | MTT, MTS, AlamarBlue[15] | Cell Proliferation, Viability |
| Membrane Integrity | Detects leakage of intracellular components from damaged cells. | LDH Release Assay[15], Propidium Iodide Staining | Cell Lysis, Necrosis |
| Apoptosis | Identifies markers of programmed cell death. | Caspase-3/7/8/9 Activity Assays, Annexin V Staining | Apoptosis |
| Real-time Cell Analysis | Continuously monitors cell health and behavior. | Impedance-based assays | Cell Adhesion, Proliferation, Morphology |
Experimental Workflow for Assessing Off-Target Cytotoxicity:
Caption: Workflow for assessing off-target cytotoxicity.
Q3: What are the most promising strategies to reduce the off-target effects of my compound?
A3: Several strategies can be employed to mitigate the off-target cytotoxicity of this compound. These can be broadly categorized into formulation-based and co-administration approaches.
1. Formulation-Based Strategies: Targeted Drug Delivery
The core principle here is to ensure that the compound preferentially accumulates in target cells, thereby lowering its concentration and cytotoxic effects in non-target tissues.[16]
-
Liposomal Encapsulation: Encapsulating the compound in liposomes can improve its solubility and alter its pharmacokinetic profile.[16]
-
Targeted Liposomes: By conjugating targeting ligands (e.g., antibodies, peptides) to the surface of the liposomes, you can direct them to receptors that are overexpressed on your target cells.[16] For example, transferrin-conjugated liposomes can target cancer cells that overexpress the transferrin receptor.[16]
Experimental Protocol: Preparation of Transferrin-Conjugated Liposomes
-
Lipid Film Hydration:
-
Dissolve lipids (e.g., DSPC, Cholesterol, DSPE-PEG) in an organic solvent (e.g., chloroform).
-
Add this compound to the lipid solution.
-
Evaporate the solvent under reduced pressure to form a thin lipid film.
-
Hydrate the film with a suitable buffer (e.g., PBS) to form multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction:
-
Extrude the MLV suspension through polycarbonate membranes of defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs).
-
-
Conjugation of Targeting Ligand:
-
Activate the terminal group of the PEG on the liposome surface (e.g., using NHS/EDC chemistry for amine coupling).
-
Add the targeting ligand (e.g., transferrin) and allow the conjugation reaction to proceed.
-
-
Purification:
-
Remove unconjugated ligand and free drug by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine particle size, zeta potential, drug encapsulation efficiency, and ligand conjugation efficiency.
-
2. Co-administration with Cytoprotective Agents
This approach involves administering a second agent that can protect non-target cells from the cytotoxic effects of the primary compound.
-
Antioxidants: If oxidative stress is a key mechanism of toxicity, co-administration with antioxidants like N-acetylcysteine (NAC), Vitamin E (alpha-tocopherol), or beta-carotene may be beneficial.[8] Studies have shown that beta-carotene and alpha-tocopherol can reduce the formation of DNA adducts by related imidazoquinolines.[8]
-
Modulators of Drug Metabolism: Since metabolic activation is often required for the toxicity of these compounds, inhibitors of specific cytochrome P450 enzymes in non-target tissues could be explored. Conversely, inducers of detoxification pathways, such as those involving UDP-glucuronosyltransferases, could also be protective.[17] For instance, cruciferous vegetables have been shown to induce these protective enzymes.[17]
Logical Framework for Selecting a Mitigation Strategy:
Caption: Decision tree for selecting a cytotoxicity mitigation strategy.
Concluding Remarks
Minimizing the off-target cytotoxicity of promising therapeutic candidates like this compound is a critical step in their preclinical development. A thorough understanding of the underlying mechanisms of toxicity, coupled with a systematic approach to assessing and mitigating these effects, will ultimately pave the way for safer and more effective therapies. This guide provides a foundational framework to address these challenges, and we encourage you to adapt and refine these strategies to your specific research context.
References
- Current time information in Sydney, AU.
- Price, S., Zindel, K. G., Overcash, J. K., Glaze, E., & Eldridge, S. (2025). Development of a workflow for in vitro on- and off-target cytotoxicity assessment of CAR T cell therapies to support first-in-human clinical trials: An orthogonal approach using hiPSC-derived cells as a surrogate for normal vital organ systems. Current Research in Toxicology, 8, 100243.
- Yang, X., Yang, S., Chai, H., Yang, Z., Lee, R. J., Liao, W., & Teng, L. (2015). A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. PLoS ONE, 10(8), e0136649.
- Price, S., Zindel, K. G., Overcash, J. K., Glaze, E., & Eldridge, S. (2025). Development of a workflow for in vitro on- and off-target cytotoxicity assessment of CAR T cell therapies to support first-in-human clinical trials: An orthogonal approach using human induced pluripotent stem cell-derived cells as a surrogate for normal vital organ systems. Current Research in Toxicology, 8, 100243.
- React4Life. Off-Target/On-Target Cytotoxicity Assay.
- Alfa Cytology. In Vitro Cytotoxicity Assay.
- Lankmayr, E., Grasl-Kraupp, B., Krupitza, G., Gerner, C., & Schulte-Hermann, R. (2003). Chemoprevention of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)-induced colonic and hepatic preneoplastic lesions in the F344 rat by cruciferous vegetables administered simultaneously with the carcinogen. Carcinogenesis, 24(2), 255–261.
- Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Bejcek, B., Glicksman, M., ... & Weidner, J. (2012). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Assay and Drug Development Technologies, 10(6), 506–517.
- NINGBO INNO PHARMCHEM CO.,LTD. The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials.
- Kumar, A., Sharma, S., & Kumar, D. (2022). Review on recent development of quinoline for anticancer activities. Bioorganic Chemistry, 121, 105658.
- Dong, G., Chen, M., Jiang, X., Shi, J., Meng, X., Zhan, P., ... & Song, Y. (2023). First-in-Class Quinoline-Dione-Derived PROTACs: Potent Degraders of Cdc25 Phosphatases for Antitumor Therapy. Journal of Medicinal Chemistry.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1986). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 40. International Agency for Research on Cancer.
- Mantu, D., Luca, S. V., & El-Sharkawy, M. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279.
- National Center for Biotechnology Information. (n.d.). 2-Amino-3-methylimidazo(4,5-f)quinoline. In PubChem Compound Database.
- Pavanello, S., Rojas, M., Clonfero, E., & Paleologo, M. (1995). Cell Uptake and DNA Adduct Formation of the 2-amino-3 Methyl-Imidazo (4,5-f) Quinoline in Human Enterocytes and Chick Embryo Liver Cells. Carcinogenesis, 16(12), 3029–3034.
- Global Substance Registration System. 3-METHYL-2-DIMETHYLAMINO-IMIDAZO(4,5-F)QUINOLINE.
- Kitamura, Y., Umemura, T., Okazaki, K., Kanki, K., Masegi, T., Nishikawa, A., & Hirose, M. (2006). Enhancing effects of simultaneous treatment with sodium nitrite on 2-amino-3-methylimidazo[4,5-f]quinoline-induced rat liver, colon and Zymbal's gland carcinogenesis after initiation with diethylnitrosamine and 1,2-dimethylhydrazine. International Journal of Cancer, 118(9), 2139–2145.
- Shaughnessy, D. T., Grollman, A. P., & Romano, L. J. (2001). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. Chemical Research in Toxicology, 14(7), 896–903.
- International Agency for Research on Cancer. (1993). IQ (2-Amino-3-methylimidazo[4,5-f]quinoline). In IARC Summaries & Evaluations (Vol. 56).
- van der Wulp, C. J., & van der Laan, J. W. (1987). Mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in the granuloma pouch assay. Mutation Research Letters, 187(3), 155–160.
- Shioya, M., Wakabayashi, K., Nagao, M., & Sugimura, T. (1995). Decreased levels of 2-amino-3-methylimidazo[4,5-f]quinoline-DNA adducts in rats treated with beta-carotene, alpha-tocopherol and freeze-dried aloe. Cancer Letters, 95(1-2), 141–145.
- Wang, S., Li, Y., Wang, Y., Zhang, Y., & Liu, Y. (2021). Long-term exposure to 2-amino-3-methylimidazo[4,5-f]quinoline can trigger a potential risk of Parkinson's disease. Journal of Hazardous Materials, 412, 125230.
- Wang, S., Li, Y., Wang, Y., Zhang, Y., & Liu, Y. (2021). 2-Amino-3-Methylimidazo[4,5-f]quinoline Triggering Liver Damage by Inhibiting Autophagy and Inducing Endoplasmic Reticulum Stress in Zebrafish (Danio rerio). Toxins, 13(11), 826.
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 2-Amino-3-methylimidazo(4,5-f)quinoline | C11H10N4 | CID 53462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. inchem.org [inchem.org]
- 7. Cell uptake and DNA adduct formation of the 2-amino-3 methyl-imidazo (4,5-f) quinoline in human enterocytes and chick embryo liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decreased levels of 2-amino-3-methylimidazo[4,5-f]quinoline-DNA adducts in rats treated with beta-carotene, alpha-tocopherol and freeze-dried aloe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing effects of simultaneous treatment with sodium nitrite on 2-amino-3-methylimidazo[4,5-f]quinoline-induced rat liver, colon and Zymbal's gland carcinogenesis after initiation with diethylnitrosamine and 1,2-dimethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term exposure to 2-amino-3-methylimidazo[4,5-f]quinoline can trigger a potential risk of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Amino-3-Methylimidazo[4,5-f]quinoline Triggering Liver Damage by Inhibiting Autophagy and Inducing Endoplasmic Reticulum Stress in Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a workflow for in vitro on- and off-target cytotoxicity assessment of CAR T cell therapies to support first-in-human clinical trials: An orthogonal approach using hiPSC-derived cells as a surrogate for normal vital organ systems | Axion Biosystems [axionbiosystems.com]
- 13. Development of a workflow for in vitro on- and off-target cytotoxicity assessment of CAR T cell therapies to support first-in-human clinical trials: An orthogonal approach using human induced pluripotent stem cell-derived cells as a surrogate for normal vital organ systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 15. Off-Target/On-Target Cytotoxicity Assay | React4Life [react4life.com]
- 16. A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemoprevention of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)-induced colonic and hepatic preneoplastic lesions in the F344 rat by cruciferous vegetables administered simultaneously with the carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Instability of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline in Aqueous Solutions
Prepared by the Senior Application Science Team
Welcome to the technical support center for 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling and stabilizing this compound in aqueous solutions. Given the limited specific literature on this compound, this document synthesizes data from the closely related and well-studied compound, 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ), along with fundamental principles of chemical stability.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in aqueous environments.
Q1: Why is my this compound solution unstable in water?
A1: The instability of imidazoquinoline derivatives in aqueous solutions can be attributed to several factors inherent to their chemical structure. These compounds are susceptible to degradation through various mechanisms, including hydrolysis, oxidation, and photodegradation.[1][2][3] The presence of the imidazo and quinoline ring systems, along with the dimethylamino group, can influence the electron distribution within the molecule, making it reactive under certain conditions. For the related compound IQ, stability is noted in cold, dilute aqueous solutions when protected from light, but it can be rapidly degraded under other conditions.[4]
Q2: What are the key environmental factors that affect the stability of this compound?
A2: The primary factors influencing the stability of this compound in aqueous solutions are:
-
pH: The stability of many organic molecules is pH-dependent.[3] For a related nitrosated metabolite of IQ, instability was observed at acidic pH (≤2.0), while it was stable in the physiological pH range of 5.5-9.0.[5] It is crucial to determine the optimal pH range for your experiments.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions such as hydrolysis and oxidation.[2][3] Storing solutions at lower temperatures is generally recommended.
-
Light: Many heterocyclic aromatic compounds are sensitive to light.[6] Exposure to UV or even ambient light can provide the energy needed to initiate degradation reactions.[7] Therefore, protecting solutions from light is a critical step.[4]
-
Oxygen: Dissolved oxygen in aqueous solutions can lead to oxidative degradation of susceptible molecules.
Q3: What are the likely degradation products I might see?
A3: While specific degradation products for this compound are not well-documented, we can infer potential pathways from the metabolism and degradation of the parent compound, IQ. Common metabolic transformations for IQ include hydroxylation of the quinoline ring system and N-demethylation.[8] Therefore, you may observe hydroxylated and demethylated derivatives of the parent compound in your solution over time.
Q4: How can I prepare a stable aqueous solution of this compound?
A4: Due to its limited water solubility, it is advisable to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
-
Solvent Choice: The related compound IQ is soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol.[4][9] A stock solution in DMSO is a common starting point for many biological experiments.
-
Buffering: Use a well-buffered aqueous solution to maintain a stable pH. The optimal pH should be determined empirically, but starting in the neutral range (pH 7.0-7.4) is a reasonable approach.
-
Protection from Light: Prepare and store solutions in amber vials or containers wrapped in aluminum foil to prevent photodegradation.[7]
-
Low Temperatures: Prepare solutions on ice and store them at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.
Q5: How should I store my stock and working solutions?
A5: For optimal stability:
-
Stock Solutions (in organic solvent): Store in tightly sealed vials at -20°C or -80°C.
-
Aqueous Working Solutions: It is highly recommended to prepare these fresh for each experiment from the frozen stock. If temporary storage is necessary, keep them on ice and protected from light.
Troubleshooting Guide
This table provides a quick reference for common issues encountered when working with this compound in aqueous solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | Low aqueous solubility of the compound. | - Increase the percentage of co-solvent (e.g., DMSO) in the final solution (ensure it's compatible with your experimental system).- Gently warm the solution (if the compound's thermal stability allows).- Adjust the pH of the buffer, as solubility can be pH-dependent. |
| Loss of biological activity or inconsistent results | Degradation of the compound in the working solution. | - Prepare fresh working solutions for each experiment.- Protect the solution from light at all times.- Perform experiments at a controlled, lower temperature if possible.- Check the pH of your experimental media. |
| Appearance of new peaks in analytical chromatography (e.g., HPLC) | Chemical degradation of the compound. | - Confirm the identity of the new peaks using mass spectrometry if possible.- Follow the stabilization protocols outlined in this guide.- Re-evaluate your storage conditions (temperature, light exposure). |
| Color change in the solution | Oxidation or other degradation pathways. | - Degas your aqueous buffer before preparing the solution to remove dissolved oxygen.- Consider adding antioxidants if compatible with your experiment.- Store under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 226.28 g/mol ) in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Storage: Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes to avoid repeated freeze-thaw cycles. Store at -80°C.
Protocol 2: Basic Stability Assessment Using HPLC
This protocol provides a framework for evaluating the stability of your compound under different conditions.
-
Preparation of Test Solutions: From your DMSO stock, prepare fresh dilutions of this compound in your desired aqueous buffers (e.g., PBS at pH 5.4, 7.4, and 9.4).
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each solution by reverse-phase HPLC to determine the initial peak area of the parent compound.
-
Incubation Conditions: Store aliquots of the test solutions under different conditions:
-
Temperature: 4°C, room temperature (25°C), and 37°C.
-
Light: Exposed to ambient light and protected from light (wrapped in foil).
-
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), inject an aliquot from each condition onto the HPLC.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample. This will allow you to identify the optimal storage conditions for your experimental timeframe.
Visual Diagrams
Hypothetical Degradation Pathway
The following diagram illustrates a potential degradation pathway for this compound, based on known metabolic routes of similar compounds.
Caption: Potential degradation routes for the parent compound.
Experimental Workflow for Stability Testing
This diagram outlines the key steps in performing a stability study.
Caption: Workflow for assessing compound stability.
References
-
IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - NCBI . National Center for Biotechnology Information. [Link]
-
2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity - PubMed . National Center for Biotechnology Information. [Link]
-
Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice - NIH . National Institutes of Health. [Link]
-
Metabolism of the food mutagen 2-amino-3-methylimidazo[4,5-f]quinoline in nonhuman primates undergoing carcinogen bioassay - PubMed . National Center for Biotechnology Information. [Link]
-
2-Amino-3-methylimidazo(4,5-f)quinoline | C11H10N4 | CID 53462 - PubChem . National Center for Biotechnology Information. [Link]
-
III Analytical Methods . Ministry of the Environment, Government of Japan. [Link]
-
3-Methylquinoline Degradation Pathway - Eawag-BBD . Eawag-Biocatalysis/Biodegradation Database. [Link]
-
3-METHYL-2-DIMETHYLAMINO-IMIDAZO(4,5-F)QUINOLINE - gsrs . Global Substance Registration System. [Link]
-
What Factors Influence Stability? - ARL Bio Pharma . ARL Bio Pharma. [Link]
-
Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - NIH . National Institutes of Health. [Link]
-
Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions - Letters in High Energy Physics . Letters in High Energy Physics. [Link]
-
"Drug Stability and factors that affect on the drug stability" Review BY . ResearchGate. [Link]
-
Showing Compound 2-Amino-3-methylimidazo[4,5-f]quinoline (FDB000900) - FooDB . FooDB. [Link]
-
4 Factors Influencing the Stability of Medicinal Products - QbD Group . QbD Group. [Link]
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- 1. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 2. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 4. 2-Amino-3-methylimidazo(4,5-f)quinoline | C11H10N4 | CID 53462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. qbdgroup.com [qbdgroup.com]
- 8. Metabolism of the food mutagen 2-amino-3-methylimidazo[4,5-f]quinoline in nonhuman primates undergoing carcinogen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: A Guide to Working with Imidazoquinolines
Welcome to the Technical Support Center for Imidazoquinoline Research. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges encountered when working with this potent class of immune-modulating compounds. My aim is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your results.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues in a question-and-answer format, offering potential causes and actionable solutions.
Compound Solubility and Stability Issues
Question: My imidazoquinoline compound is precipitating out of solution during my in vitro assay. What's going wrong?
Answer: This is a frequent challenge, as many imidazoquinolines exhibit poor aqueous solubility.[1][2] The issue often becomes apparent when diluting a DMSO stock solution into an aqueous cell culture medium.[2]
Potential Causes:
-
Low Aqueous Solubility: The fundamental chemical nature of the imidazoquinoline scaffold can lead to limited solubility in aqueous buffers.[3][4]
-
Solvent Shock: Rapidly changing the solvent environment from a high-concentration organic stock (like DMSO) to a primarily aqueous medium can cause the compound to crash out of solution.
-
Incorrect Solvent Choice: While DMSO is a common solvent, it may not be optimal for all imidazoquinolines or downstream applications.[3]
-
pH Sensitivity: The solubility of some imidazoquinolines can be influenced by the pH of the solution.[3]
Troubleshooting Steps:
-
Optimize Solvent and Concentration:
-
Prepare a higher concentration stock solution in DMSO.
-
Perform serial dilutions in a co-solvent system before the final dilution into your aqueous medium. For example, a 1:1 mixture of ethanol and water can sometimes be effective.[3]
-
Consider alternative solvents like ethanol or methanol, though their compatibility with your specific assay must be verified.[3][4]
-
-
Sonication and Warming:
-
After dilution, gently sonicate the solution for a few minutes to aid in dissolution.
-
Slightly warming the solution (e.g., to 37°C) can also improve solubility, but be cautious of potential compound degradation with prolonged heat exposure.
-
-
pH Adjustment:
-
If your compound has ionizable groups, systematically test the effect of small pH adjustments on its solubility. Be mindful of maintaining the physiological relevance of your assay conditions.
-
-
Formulation Strategies:
-
For in vivo studies, more advanced formulation strategies may be necessary. These can include the use of cyclodextrins, liposomes, or micelles to improve solubility and bioavailability.[5]
-
| Solvent | Imiquimod Solubility (µg/mL) at 25°C | Reference |
| Water | ~2.86 | [3] |
| Ethanol | ~541 | [3] |
| Methanol | Not specified | [3] |
| Acetonitrile | Not specified | [3] |
| DMSO | ~1290 | [2][3] |
Question: I'm concerned about the stability of my imidazoquinoline compound in solution during long-term storage or lengthy experiments. How can I assess and mitigate degradation?
Answer: Compound stability is crucial for reproducible results. Imidazoquinolines can be susceptible to degradation under certain conditions.
Potential Causes:
-
Hydrolysis: The chemical structure of some imidazoquinolines may be prone to hydrolysis in aqueous solutions.
-
Oxidation: Exposure to air and light can lead to oxidative degradation.[6]
-
Temperature Fluctuations: Freeze-thaw cycles can degrade compounds and affect their solubility.
Troubleshooting Steps:
-
Storage Conditions:
-
Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protect solutions from light by using amber vials or wrapping tubes in foil.
-
Consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.
-
-
Stability Studies:
-
To empirically determine stability in your experimental conditions, prepare a fresh solution and a stored solution.
-
Analyze both solutions at different time points (e.g., 0, 24, 48 hours) using a validated analytical method like HPLC to quantify the amount of active compound remaining.[7]
-
-
Formulation for Stability:
-
For in vivo applications, formulation strategies can also enhance stability.[6]
-
In Vitro Assay Variability and Artifacts
Question: I'm seeing inconsistent results in my TLR7/8 reporter cell line assay. What could be the cause of this variability?
Answer: Variability in cell-based assays is a common issue and can stem from several factors.
Potential Causes:
-
Cell Health and Passage Number: Cells that are unhealthy or have been in culture for too long (high passage number) can exhibit altered responses.
-
Inconsistent Seeding Density: Uneven cell numbers across wells will lead to variable results.
-
Compound Precipitation: As discussed earlier, poor solubility can lead to inconsistent concentrations of the active compound in different wells.[1]
-
Edge Effects: Wells on the perimeter of a microplate can be subject to evaporation and temperature gradients, leading to different results compared to interior wells.
-
Reagent Variability: Inconsistent quality or preparation of reagents, such as cell culture media or detection reagents, can introduce variability.
Troubleshooting Steps:
-
Standardize Cell Culture Practices:
-
Use cells within a defined low passage number range.
-
Ensure consistent cell seeding density by carefully counting and mixing the cell suspension before plating.
-
Regularly test for mycoplasma contamination.
-
-
Address Solubility Issues:
-
Visually inspect your plate for any signs of precipitation after adding the compound.
-
Implement the solubility troubleshooting steps mentioned previously.
-
-
Mitigate Plate Effects:
-
Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or buffer to create a humidity barrier.
-
Ensure even temperature distribution during incubation.
-
-
Rigorous Experimental Controls:
-
Always include positive and negative controls in your experiments. For TLR7/8 activation, common positive controls include resiquimod (R848).[8]
-
Run replicates for each condition to assess variability.
-
Experimental Workflow: TLR7/8 Reporter Assay
Caption: A typical workflow for a TLR7/8 reporter gene assay.
In Vivo Experimental Challenges
Question: My imidazoquinoline is showing poor efficacy in my animal model despite promising in vitro data. What are the potential reasons?
Answer: The transition from in vitro to in vivo is a significant hurdle, and poor efficacy can be attributed to unfavorable pharmacokinetic and pharmacodynamic (PK/PD) properties.[9][10]
Potential Causes:
-
Poor Bioavailability: The compound may not be well absorbed into the systemic circulation after administration.[1][11]
-
Rapid Metabolism and Clearance: The compound may be quickly broken down and eliminated from the body, leading to insufficient exposure at the target site.[10][11]
-
Suboptimal Dosing and Formulation: The dose, route of administration, and vehicle may not be appropriate for achieving therapeutic concentrations.[5]
-
Off-Target Effects and Toxicity: The compound may have unintended effects that limit the achievable dose.[9]
Troubleshooting Steps:
-
Pharmacokinetic Studies:
-
Optimize Dosing and Formulation:
-
Assess Target Engagement:
-
If possible, measure biomarkers of TLR7/8 activation in vivo, such as the induction of pro-inflammatory cytokines (e.g., IFN-α, TNF-α) in plasma or at the site of action.[13]
-
Signaling Pathway: TLR7/8 Activation
Caption: Simplified signaling pathway of TLR7/8 activation by imidazoquinolines.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between Imiquimod and Resiquimod?
A1: Imiquimod is primarily a TLR7 agonist, while Resiquimod (R848) is a potent agonist of both TLR7 and TLR8.[14][15] This dual agonism generally makes Resiquimod a more potent inducer of a broad range of cytokines.[15]
Q2: How should I prepare my imidazoquinoline for topical administration in an animal model?
A2: Imiquimod is commercially available as a 5% cream (Aldara), which can sometimes be used directly.[14][15] For other imidazoquinolines or different concentrations, you may need to prepare a custom formulation, often in a cream or gel base. The specific vehicle will depend on the physicochemical properties of your compound.
Q3: Can I use imidazoquinolines as vaccine adjuvants?
A3: Yes, the immune-stimulatory properties of imidazoquinolines make them promising candidates for vaccine adjuvants.[14][15][16] They can enhance the immune response to an antigen, particularly promoting a Th1-biased response.[16]
Q4: Are there any known resistance mechanisms to imidazoquinolines?
A4: While not "resistance" in the traditional antibiotic sense, the efficacy of imidazoquinolines can be limited by factors such as alterations in TLR signaling pathways or the tumor microenvironment that suppress immune responses.[9]
Q5: What analytical methods are suitable for quantifying imidazoquinolines in biological samples?
A5: High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is a common and reliable method for the quantification of imidazoquinolines in plasma, tissues, and other biological matrices.[7][11] A validated analytical method is essential for accurate pharmacokinetic studies.[17][18]
References
-
Unlocking the power of imidazoquinolines: recent advances in anticancer and immunotherapeutic strategies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. Frontiers in Immunology. Available at: [Link]
-
Imiquimod and resiquimod as novel immunomodulators. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Imiquimod Solubility in Different Solvents: An Interpretative Approach. Pharmaceutics. Available at: [Link]
-
Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. Frontiers in Immunology. Available at: [Link]
-
Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo. PubMed. Available at: [Link]
-
Imiquimod. Johns Hopkins ABX Guide. Available at: [Link]
-
Imiquimod and resiquimod as novel immunomodulators. ResearchGate. Available at: [Link]
-
Imiquimod Solubility in Different Solvents: An Interpretative Approach. PubMed. Available at: [Link]
-
Synthesis, antibacterial, anti-oxidant and molecular docking studies of imidazoquinolines. Heliyon. Available at: [Link]
-
Imiquimod and resiquimod as novel immunomodulators. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Imidazoquinolines: Recent Developments in Anticancer Activity. Current Medicinal Chemistry. Available at: [Link]
-
Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. Journal of Medicinal Chemistry. Available at: [Link]
-
Troubleshooting: I Cant Reproduce an Earlier Experiment! University of Rochester Department of Chemistry. Available at: [Link]
-
Can anyone please suggest upon the solubility of Imiquimod. ResearchGate. Available at: [Link]
-
Troubleshooting: My Reaction Failed: FAQ. University of Rochester Department of Chemistry. Available at: [Link]
-
Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates. Bioconjugate Chemistry. Available at: [Link]
-
Issues in Pharmacokinetics and Pharmacodynamics of Anti-Infective Agents: Distribution in Tissue. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Experimental Error Types, Sources & Examples. Study.com. Available at: [Link]
-
Appendix A: Treatment of Experimental Errors. Chemistry LibreTexts. Available at: [Link]
-
Toll-Like Receptor 7 Agonist Therapy with Imidazoquinoline Enhances Cancer Cell Death and Increases Lymphocytic Infiltration and Proinflammatory Cytokine Production in Established Tumors of a Renal Cell Carcinoma Mouse Model. Journal of Immunology Research. Available at: [Link]
-
Structure-guided analysis identifies residues in the human TLR7 and 8 ECD essential for receptor function. ResearchGate. Available at: [Link]
-
Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice. Journal of Chromatography B. Available at: [Link]
-
Toll-like receptors (TLR) 7 and 8 fact sheet. Bristol Myers Squibb. Available at: [Link]
-
Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties. Pharmaceuticals. Available at: [Link]
-
Toll-Like Receptor (TLR)-7 and -8 Modulatory Activities of Dimeric Imidazoquinolines. Journal of Medicinal Chemistry. Available at: [Link]
-
Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Available at: [Link]
-
Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Common sources of error in biology lab experiments. Automata. Available at: [Link]
-
In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A. Pharmaceutics. Available at: [Link]
-
Sources of error in lab experiments and laboratory tests. Felixtrument. Available at: [Link]
-
4.2: Characterizing Experimental Errors. Chemistry LibreTexts. Available at: [Link]
-
Structural analysis reveals TLR7 dynamics underlying antagonism. Nature Communications. Available at: [Link]
-
Commentary: Pharmacokinetic Theory Must Consider Published Experimental Data. The AAPS Journal. Available at: [Link]
-
Major Analytical Problems in Current Pharmaceutical Drug Products. JournalsPub. Available at: [Link]
-
Structure-Based Optimization of a Fragment-like TLR8 Binding Screening Hit to an In Vivo Efficacious TLR7/8 Antagonist. Journal of Medicinal Chemistry. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Expert Opinion on Drug Delivery. Available at: [Link]
Sources
- 1. Frontiers | Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Imiquimod Solubility in Different Solvents: An Interpretative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imiquimod Solubility in Different Solvents: An Interpretative Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural analysis reveals TLR7 dynamics underlying antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Issues in Pharmacokinetics and Pharmacodynamics of Anti-Infective Agents: Distribution in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toll-Like Receptor 7 Agonist Therapy with Imidazoquinoline Enhances Cancer Cell Death and Increases Lymphocytic Infiltration and Proinflammatory Cytokine Production in Established Tumors of a Renal Cell Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imiquimod and resiquimod as novel immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. jddtonline.info [jddtonline.info]
Technical Support Center: Refining Animal Models for 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline (MeIQ) Carcinogenicity Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the dietary carcinogen 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline (MeIQ). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during in vivo carcinogenicity studies. Our goal is to enhance the reproducibility and translational relevance of your research while adhering to the highest standards of scientific integrity and animal welfare.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the design and interpretation of MeIQ carcinogenicity studies.
Q1: What are the primary target organs for MeIQ-induced carcinogenicity in standard rodent models?
A1: In conventional rodent models, MeIQ demonstrates multi-organ carcinogenicity. In mice, primary target organs include the liver (hepatocellular adenomas and carcinomas), and the forestomach (papillomas and squamous-cell carcinomas)[1][2]. In rats, MeIQ is known to induce squamous-cell carcinomas of the Zymbal gland and oral cavity, adenomas and adenocarcinomas of the colon, skin carcinomas in males, and mammary adenocarcinomas in females[1].
Q2: We are observing high inter-animal variability in tumor incidence despite standardized protocols. What could be the underlying cause?
A2: High variability can stem from several factors. One critical aspect is the metabolic activation of MeIQ, which is a prerequisite for its carcinogenic activity. This process is dependent on cytochrome P450 enzymes, particularly CYP1A2, and N-acetyltransferases (NATs)[3][4]. Genetic polymorphisms in these enzymes, even within an inbred rodent strain, can lead to differences in metabolic activation and, consequently, DNA adduct formation and tumor incidence. Furthermore, subtle differences in diet, gut microbiota, and housing conditions can influence metabolism and carcinogenic outcome.
Q3: Is there a no-effect level (NOEL) for MeIQ carcinogenicity, or should we assume a linear dose-response relationship?
A3: Studies with the related heterocyclic amine IQ suggest the existence of a no-effect level for both liver and colon carcinogenicity in rats[5]. At very low doses, cellular defense mechanisms, such as the induction of p21(Cip/WAF1), may counteract the genotoxic effects[5]. Therefore, assuming a strictly linear dose-response relationship, especially at low exposure levels relevant to human dietary intake, may not be accurate. It is crucial to conduct thorough dose-response studies to identify the potential for a threshold effect in your specific model.
Q4: How can we refine our animal studies to reduce the number of animals used and minimize suffering, in line with the 3Rs principles?
A4: Adhering to the 3Rs (Replacement, Reduction, Refinement) is paramount in modern animal research[6][7][8]. For MeIQ studies, consider the following:
-
Replacement: Where possible, utilize in vitro models such as organoids or cell cultures expressing relevant metabolic enzymes to screen for genotoxicity and investigate mechanisms[3][9][10].
-
Reduction: Employ robust statistical design and power analysis to use the minimum number of animals required for scientifically valid results. Consider using transgenic models, such as rasH2 mice, which may offer a shorter study duration to detect carcinogenic potential[11].
-
Refinement: Implement humane endpoints, such as tumor size limits or clinical signs of distress, to minimize animal suffering. Utilize non-invasive imaging techniques to monitor tumor growth longitudinally in the same animal, reducing the need for satellite groups.
Section 2: Troubleshooting Guides
This section provides detailed guidance on specific experimental issues you may encounter.
Guide 1: Inconsistent or Unexpected Tumor Spectrum
Problem: Your study is yielding a different tumor profile than what is reported in the literature for MeIQ in the same rodent strain (e.g., observing kidney tumors instead of the expected liver tumors).
Potential Causes and Solutions:
-
Metabolic Enzyme Induction: The expression of metabolic enzymes can be altered by various factors.
-
Causality: Different batches of feed may contain varying levels of natural inducers or inhibitors of cytochrome P450s[12]. Bedding materials, particularly those derived from softwoods, can also induce metabolic enzymes.
-
Troubleshooting Protocol:
-
Analyze your feed for known inducers/inhibitors of CYP1A enzymes.
-
Standardize the source and batch of your feed and bedding for the entire duration of the study.
-
Consider conducting a short-term pilot study to measure the expression of CYP1A1 and CYP1A2 in the liver and other potential target organs in response to your experimental conditions.
-
-
-
Route of Administration: The method of MeIQ delivery can influence its distribution and metabolism.
-
Causality: While dietary administration is common, gavage or intraperitoneal injection can lead to different pharmacokinetic profiles and alter the primary sites of carcinogenic activity.
-
Troubleshooting Protocol:
-
Ensure the homogeneity of MeIQ in the feed. Uneven mixing can lead to variable dosing.
-
If using gavage, be mindful of the vehicle used, as it can affect absorption.
-
If your results consistently differ from literature using the same administration route, consider a comparative pilot study with an alternative route to understand its impact on organ-specific carcinogenicity.
-
-
Guide 2: Low or Absent DNA Adduct Formation in Target Tissues
Problem: You are unable to detect significant levels of MeIQ-DNA adducts in the expected target tissues, such as the liver, despite administering a carcinogenic dose.
Potential Causes and Solutions:
-
Suboptimal Metabolic Activation: The animal model may have lower than expected activity of the required metabolic enzymes.
-
Causality: MeIQ requires N-hydroxylation by CYP1A2 and subsequent O-acetylation by NAT2 to form the highly reactive species that binds to DNA[3]. If the expression or activity of these enzymes is low, DNA adduct formation will be limited.
-
Troubleshooting Protocol:
-
Enzyme Activity Assays: Before initiating a large-scale study, perform enzymatic assays on liver microsomes from a representative sample of your animal colony to confirm CYP1A2 and NAT2 activity.
-
Consider a Different Strain/Species: Different rodent strains can have varying metabolic capacities. If your current strain shows low activity, consider a strain known to have higher CYP1A2 and NAT2 expression.
-
Induction (with caution): While not ideal for mimicking human exposure, pre-treatment with a CYP1A inducer like β-naphthoflavone can be used in mechanistic studies to enhance metabolic activation and confirm the downstream pathway[13].
-
-
-
Inefficient Adduct Detection Method: The technique used to measure DNA adducts may not be sensitive enough.
-
Causality: MeIQ-DNA adduct levels can be low, especially with dietary-relevant doses. The chosen detection method must have sufficient sensitivity.
-
Troubleshooting Protocol:
-
Method Comparison: The ³²P-postlabeling assay is a highly sensitive method for detecting a wide range of DNA adducts[4]. Compare your current method with this gold standard if possible.
-
Accelerator Mass Spectrometry (AMS): For studies using radiolabeled MeIQ, AMS offers exceptional sensitivity for detecting DNA adducts at very low doses[14].
-
Reference Standards: Ensure you are using appropriate and well-characterized standards for the specific MeIQ-DNA adducts you are trying to detect, primarily the dG-C8-MeIQ adduct[4][14].
-
-
Section 3: Experimental Protocols and Data
Protocol 1: Assessment of MeIQ-DNA Adducts by ³²P-Postlabeling
This protocol provides a generalized workflow for the sensitive detection of MeIQ-DNA adducts.
Materials:
-
Tissue samples from MeIQ-treated and control animals
-
DNA isolation kit
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter or phosphorimager
Procedure:
-
DNA Isolation: Isolate high-purity genomic DNA from target tissues using a commercial kit or standard phenol-chloroform extraction. Quantify the DNA and assess its purity (A260/A280 ratio of ~1.8).
-
DNA Digestion: Digest 10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Nuclease P1 method): Treat the digested DNA with nuclease P1 to dephosphorylate normal nucleotides to deoxyribonucleosides, while adducted nucleotides are resistant to this enzyme.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with [γ-³²P]ATP using T4 polynucleotide kinase.
-
TLC Separation: Separate the ³²P-labeled adducted nucleotides by multi-directional thin-layer chromatography.
-
Detection and Quantification: Visualize the adduct spots by autoradiography or using a phosphorimager. Quantify the adduct levels by scintillation counting of the excised spots and calculate as relative adduct labeling (RAL).
Table 1: Comparative Carcinogenicity of MeIQ in Rodent Models
| Species/Strain | Route of Administration | Dose Range | Primary Target Organs for Tumors | Reference |
| CDF1 Mice | Diet | 0.02 - 0.08% | Liver, Forestomach | [2][15] |
| F344 Rats | Diet | 400 mg/kg | Zymbal's Gland, Colon, Skin (males), Mammary Gland (females) | [1][16] |
| Wistar Rats | Gavage (initiation) | 10 mg/kg (14 doses) | Zymbal's Gland | [17] |
| rasH2 Mice | Diet | 300 ppm (26 weeks) | Forestomach, Liver (preneoplastic lesions) | [11] |
Section 4: Visualizations
Diagram 1: Metabolic Activation Pathway of MeIQ
This diagram illustrates the key enzymatic steps leading to the formation of reactive intermediates capable of forming DNA adducts.
Caption: A logical guide for troubleshooting low tumor incidence.
References
-
Title: MeIQx-DNA adduct formation in rodent and human tissues at low doses Source: PubMed URL: [Link]
-
Title: MeIQx-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 Source: PMC - NIH URL: [Link]
-
Title: Carcinogenicity in mice and rats of heterocyclic amines in cooked foods Source: PMC - NIH URL: [Link]
-
Title: MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) Source: NCBI URL: [Link]
-
Title: IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) Source: NCBI URL: [Link]
-
Title: DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis Source: Oxford Academic URL: [Link]
-
Title: MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline) (IARC Summary & Evaluation, Volume 56, 1993) Source: INCHEM URL: [Link]
-
Title: Carcinogenicity Testing: Scope for Harmonisation and Advancing the 3Rs in Regulated Sectors of the European Union Source: PubMed URL: [Link]
-
Title: Carcinogenicity in mice and rats of heterocyclic amines in cooked foods Source: PubMed URL: [Link]
-
Title: Use of transgenic and mutant animal models in the study of heterocyclic amine-induced mutagenesis and carcinogenesis Source: PubMed URL: [Link]
-
Title: Use of Transgenic and Mutant Animal Models in the Study of Heterocyclic Amine-induced Mutagenesis and Carcinogenesis Source: PMC - NIH URL: [Link]
-
Title: A 26-week carcinogenicity study of 2-amino-3-methylimidazo[4,5-f]quinoline in rasH2 mice Source: PubMed URL: [Link]
-
Title: Low-dose carcinogenicity of 2-amino-3-methylimidazo[4,5-f ]quinoline in rats: Evidence for the existence of no-effect levels and a mechanism involving p21(Cip / WAF1) Source: PubMed URL: [Link]
-
Title: Carcinogenic potential of cooked food mutagens (IQ and MeIQ) in Wistar rats after short-term exposure Source: PubMed URL: [Link]
-
Title: Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice Source: NIH URL: [Link]
-
Title: The 3Rs Source: NC3Rs URL: [Link]
-
Title: 3Rs Principle and Legislative Decrees to Achieve High Standard of Animal Research Source: PMC - NIH URL: [Link]
-
Title: Alternatives to animal testing Source: Wikipedia URL: [Link]
-
Title: Three Rs (animal research) Source: Wikipedia URL: [Link]
-
Title: The 3Rs Source: Understanding Animal Research URL: [Link]
Sources
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- 3. MeIQx-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Low-dose carcinogenicity of 2-amino-3-methylimidazo[4,5-f ]quinoline in rats: Evidence for the existence of no-effect levels and a mechanism involving p21(Cip / WAF1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three Rs (animal research) - Wikipedia [en.wikipedia.org]
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- 11. A 26-week carcinogenicity study of 2-amino-3-methylimidazo[4,5-f]quinoline in rasH2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MeIQx-DNA adduct formation in rodent and human tissues at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carcinogenicity in mice and rats of heterocyclic amines in cooked foods - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Carcinogenic potential of cooked food mutagens (IQ and MeIQ) in Wistar rats after short-term exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of synthesized 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
Technical Support Center: 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
A Guide to Addressing Batch-to-Batch Variability in Synthesis and Application
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to diagnose and resolve common issues related to the synthesis and application of this compound, with a primary focus on managing and understanding batch-to-batch variability. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific principles to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the compound's properties and the primary sources of variability.
Q1: What is this compound and what are its potential applications?
A1: this compound is a heterocyclic compound belonging to the imidazoquinoline class. Its molecular formula is C₁₃H₁₄N₄[1]. Structurally, it is an analog of potent immune-modulating agents and known mutagens like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)[2][3]. Compounds in this class are widely investigated as ligands for Toll-like Receptors (TLRs), particularly TLR7 and TLR8, which are key targets for developing immunomodulatory agents, vaccine adjuvants, and anti-cancer therapies[4][5]. The dimethylamino substitution at the 2-position, in place of the primary amine in IQ, is a common medicinal chemistry strategy to modulate potency, selectivity, and pharmacokinetic properties.
Q2: What are the fundamental causes of batch-to-batch variability for a synthesized compound like this?
A2: Batch-to-batch variability refers to the differences observed between distinct production runs of the same compound[6]. For complex heterocyclic molecules, this variability is rarely due to a single factor. It's typically a result of the interplay between several contributing factors[7]:
-
Raw Material Heterogeneity: Purity and consistency of starting materials and reagents can fluctuate between suppliers or even lots from the same supplier.
-
Process Parameter Fluctuation: Minor deviations in reaction temperature, time, pressure, stirring efficiency, and rates of reagent addition can significantly impact reaction kinetics and impurity profiles, especially during scale-up[8][9].
-
Purification Inconsistencies: The effectiveness of purification steps like crystallization or chromatography can vary, leading to different levels and types of residual impurities in the final product.
-
Human Factor: In non-automated or early-stage manufacturing, procedural differences between operators can introduce variability[7].
Q3: How should I properly handle and store this compound to ensure its stability and integrity?
A3: While specific stability data for this exact compound is not widely published, guidelines can be drawn from its close analog, IQ. IQ is known to be stable under moderately acidic and alkaline conditions but should be protected from light in aqueous solutions[2]. Therefore, we recommend the following:
-
Storage: Store the solid compound in a tightly sealed, amber vial at or below room temperature, preferably in a desiccator to protect it from moisture and light.
-
Solution Handling: For biological assays, prepare fresh solutions in a suitable solvent like dimethyl sulfoxide (DMSO)[2]. If storage of solutions is necessary, aliquot and store at -20°C or -80°C to minimize degradation and freeze-thaw cycles. The compound's stability in various solvents and at physiological pH should be empirically determined for long-term experiments[10].
Section 2: Troubleshooting Guide: Synthesis and Purification
This section provides detailed troubleshooting for specific issues encountered during the synthesis of this compound. A plausible, generalized synthetic route is considered for context.
Hypothesized Synthetic Workflow
The synthesis of imidazoquinolines often involves the construction of the imidazole ring onto a pre-existing quinoline scaffold. The diagram below outlines a potential workflow.
Caption: A generalized synthetic workflow for this compound.
Q4: My synthesis yield is significantly lower than expected. What are the likely causes and how can I address them?
A4: Low yield is a common problem, particularly when scaling up a reaction. The causes can often be traced back to reaction conditions and setup.[8][9]
Troubleshooting Decision Tree for Low Yield:
Caption: A decision tree to diagnose and solve issues related to low synthesis yield.
Q5: My final product shows a persistent dark color, even after initial purification. What's causing this and how can I remove it?
A5: Dark coloration, often from brown to black, typically indicates the presence of trace, highly conjugated impurities or polymeric tar.
-
Cause: This can result from overheating during the reaction, causing charring or thermal degradation.[8] The harsh acidic conditions sometimes used in quinoline synthesis can also lead to tar formation.[11] Oxidation of the aromatic system by atmospheric oxygen, especially at high temperatures, is another common cause.
-
Solutions:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon (charcoal). Heat for a short period, then filter the hot solution through a pad of celite to remove the carbon and adsorbed impurities.
-
Recrystallization: This is the most effective method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one where the product is soluble when hot but sparingly soluble when cold, while the colored impurities remain in solution.
-
Column Chromatography: If recrystallization fails, silica gel chromatography can be used. However, highly polar, colored impurities may be difficult to remove.
-
Q6: I am observing unexpected peaks in my NMR and/or LC-MS analysis. What are the common impurities in imidazoquinoline synthesis?
A6: The impurity profile is a critical component of batch variability. Common impurities include:
-
Unreacted Starting Materials: The most straightforward to identify if you have reference spectra.
-
Positional Isomers: Depending on the symmetry of your quinoline precursor, cyclization or methylation could occur at different positions, leading to isomers that are often difficult to separate and may have different biological activities.
-
Hydrolyzed Intermediates: If any intermediates are sensitive to water, incomplete conversion can leave them in the final product.
-
Over-methylated or Under-methylated Species: If the N-methylation step is not well-controlled, you might see products lacking the methyl group or having an additional methyl group on another nitrogen.
-
Byproducts of Side Reactions: For example, harsh conditions can lead to dimerization or polymerization.[11]
Section 3: Troubleshooting Guide: Inconsistent Biological Activity
Variability in purity and isomeric content can directly translate to inconsistent results in biological assays.
Q7: We've observed that two different batches of my compound, both with >95% purity by HPLC, show a 5-fold difference in potency in our TLR activation assay. Why would this happen?
A7: This is a classic and challenging problem in drug development. A single HPLC purity value can be misleading. Here are the most probable causes:
-
Presence of a highly potent minor impurity: A small, undetected impurity (e.g., <1%) could be significantly more potent than your target compound, skewing the results of one batch. The structure-activity relationship for TLR7/8 agonists can be very steep, meaning small structural changes can lead to large changes in activity.[4]
-
Presence of an antagonist or inhibitor: An impurity in one batch could be acting as an antagonist or inhibitor of the biological target, thereby reducing the observed potency of your active compound.
-
Different Isomeric Ratios: If your synthesis can produce isomers that are not resolved by your standard HPLC method, different batches may contain different ratios of these isomers. One isomer may be highly active while the other is inactive.
-
Physical Properties: Differences in crystallinity or salt form between batches can affect solubility in assay media, leading to different effective concentrations at the cellular level.
To diagnose this, you should:
-
Re-analyze both batches using an orthogonal analytical method (e.g., a different HPLC column or mobile phase) to try and resolve any hidden impurities.
-
Perform high-resolution mass spectrometry to check for unexpected molecular weights.
-
Conduct detailed NMR analysis (including 2D NMR if necessary) to confirm the structure and look for minor structural variants.
Section 4: Quality Control and Analytical Protocols
Consistent analytical characterization is the cornerstone of managing batch-to-batch variability.[6] Each new batch should be rigorously compared against a fully characterized reference standard.
Table 1: Recommended Quality Control (QC) Specifications
| Parameter | Method | Recommended Specification | Purpose |
| Identity | ¹H NMR, ¹³C NMR | Spectrum conforms to reference standard | Confirms correct chemical structure |
| Identity & Mass | LC-MS / HRMS | [M+H]⁺ matches theoretical mass ± 5 ppm | Confirms molecular weight and formula[1] |
| Purity | HPLC-UV (e.g., at 254 nm) | ≥ 98.0% | Quantifies the main compound and detects impurities |
| Residual Solvents | GC-HS or ¹H NMR | Varies by solvent (ICH Guidelines) | Ensures removal of potentially toxic process solvents |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Water can affect stability and accurate weighing |
| Appearance | Visual Inspection | White to off-white crystalline solid | A simple first check for gross contamination or degradation[2] |
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general starting point for method development.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid.
-
Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm or a λmax determined by UV scan).
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in DMSO or Methanol).
-
Dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase linearly to a high percentage (e.g., 95%) over 15-20 minutes. Hold at high percentage for 2-3 minutes, then return to initial conditions and equilibrate.
-
-
Analysis:
-
Inject 5-10 µL of the sample.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
System Suitability: Ensure the main peak is sharp and symmetrical. Compare the retention time to a reference standard.
-
References
- Overcoming challenges in the scale-up of imidazoline synthesis - Benchchem.
- IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - NCBI.
- A Comparative Guide to the Synthesis and Bioactivity of Imidazoquinoline Deriv
- Troubleshooting side reactions in the synthesis of quinoline deriv
- 3-METHYL-2-DIMETHYLAMINO-IMIDAZO(4,5-F)QUINOLINE - gsrs.
- Overcoming Challenges in Scale-Up Production - World Pharma Today.
- Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Tre
- Navigating Batch-to-Batch Variability with a D
- Design and Synthesis of N1-Modified Imidazoquinoline Agonists for Selective Activation of Toll-like Receptors 7 and 8 - PMC.
- Defining the Root Cause of Batch-to-B
- 3-methylimidazo[4,5-fjquinoline (IQ) - Semantic Scholar.
- IQ (2-Amino-3-methylimidazo[4,5-f]quinoline)
- Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PMC - NIH.
- 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity - PubMed. t)
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. inchem.org [inchem.org]
- 4. Design and Synthesis of N1-Modified Imidazoquinoline Agonists for Selective Activation of Toll-like Receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zaether.com [zaether.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 10. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
comparing the mutagenicity of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline and IQ
A Comparative Analysis of the Mutagenic Potency of Heterocyclic Amines: IQ vs. MeIQ
This guide provides an in-depth, objective comparison of the mutagenicity of two prominent heterocyclic amines (HCAs): 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ). Formed during the high-temperature cooking of protein-rich foods like meat and fish, these compounds are of significant interest to researchers in toxicology, oncology, and drug development due to their potent pro-mutagenic and pro-carcinogenic properties.[1][2] This document synthesizes experimental data to elucidate the structural, metabolic, and mechanistic differences that define their relative genotoxicity.
Chemical Structure and Properties
IQ and MeIQ are structurally similar, belonging to the aminoimidazoazaarene (AIA) class of HCAs. Both possess a quinoline ring fused to an imidazole ring with an exocyclic amino group at the 2-position. The key structural distinction is an additional methyl group at the 4-position of the quinoline ring in MeIQ. This seemingly minor difference in methylation significantly influences metabolic activation and, consequently, mutagenic potency.
| Compound | Chemical Name | Formula | Molar Mass | CAS Number |
| IQ | 2-amino-3-methylimidazo[4,5-f]quinoline | C₁₁H₁₀N₄ | 198.23 g/mol | 76180-96-6 |
| MeIQ | 2-amino-3,4-dimethylimidazo[4,5-f]quinoline | C₁₂H₁₂N₄ | 212.25 g/mol | 77094-11-2 |
The presence of the exocyclic amino group at position 2 and the methyl group at the N-3 position are critical for the mutagenic activity of these compounds.[3] Removal of the 2-amino group completely abolishes mutagenicity, highlighting its central role in the mechanism of action.[3]
The Critical Role of Metabolic Activation
Neither IQ nor MeIQ is directly mutagenic. Their genotoxicity is entirely dependent on their conversion into reactive electrophilic intermediates by metabolic enzymes within the body.[4][5][6] This multi-step process, primarily occurring in the liver, is a prerequisite for DNA damage.
Step 1: N-Hydroxylation The initial and rate-limiting step is the N-oxidation of the exocyclic amino group (at the C2 position) to form N-hydroxy-IQ or N-hydroxy-MeIQ.[6][7] This reaction is predominantly catalyzed by cytochrome P450 enzymes, with CYP1A2 being the major isoform responsible.[8][9]
Step 2: O-Esterification The N-hydroxy intermediates are further activated through O-esterification. This involves the addition of an acetyl or sulfonyl group, catalyzed by N-acetyltransferases (NATs) or sulfotransferases (SULTs).[5] For IQ and MeIQ, O-acetylation by the NAT2 isozyme is a principal activation pathway.[5]
Step 3: Formation of the Ultimate Carcinogen The resulting O-ester is unstable and spontaneously degrades to form a highly reactive arylnitrenium ion (IQ-N⁺ or MeIQ-N⁺). This ultimate electrophile readily attacks nucleophilic sites on DNA, forming stable covalent adducts.[6][9]
Comparative Mutagenicity: In Vitro Evidence
The Ames test, a bacterial reverse mutation assay, is the standard for assessing the mutagenic potential of chemical compounds.[10][11] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize it and require it in their growth medium.[12] Mutagens can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium. The potency of a mutagen is quantified by the number of revertant colonies formed per unit mass of the compound.
For HCAs like IQ and MeIQ, which cause frameshift mutations, the S. typhimurium TA98 strain is particularly sensitive.[13][14] Since these compounds require metabolic activation, the assay must be performed in the presence of a liver S9 fraction, which contains the necessary P450 and NAT enzymes.[15]
Comparative Mutagenic Potency in S. typhimurium TA98
| Compound | Metabolic Activation | Mutagenic Potency (Revertants/µg) | Relative Potency | Source |
| IQ | Rat Hepatocytes | ~1,500 | 1x | [2][13] |
| MeIQ | Rat Hepatocytes | ~3,000 | ~2x | [13] |
Data synthesized from multiple sources; values are approximate and depend on specific experimental conditions.
Experimental data consistently demonstrates that MeIQ is approximately twice as potent a mutagen as IQ in the Ames test .[13] This increased potency is attributed to the additional methyl group at the 4-position, which is thought to influence the electronic properties of the molecule, potentially stabilizing the ultimate reactive nitrenium ion or enhancing its reactivity towards DNA.
Comparative Carcinogenicity: In Vivo Studies
In vivo animal studies confirm the potent carcinogenicity of both compounds. Oral administration of IQ to rodents and non-human primates induces tumors in multiple organs, including the liver, colon, small intestine, Zymbal gland, and mammary gland.[8][16][17] The International Agency for Research on Cancer (IARC) has classified IQ as a Group 2A carcinogen, meaning it is "probably carcinogenic to humans".[18]
Direct comparative carcinogenicity studies are complex, but initiation-promotion assays in rats suggest that both IQ and MeIQ produce persistent procarcinogenic lesions in the liver.[19] Other studies focusing on the initiation of hepatocarcinogenesis found IQ to be a more potent initiator than the related compound MeIQx, suggesting that the quinoline structure of IQ is highly effective at inducing preneoplastic foci in the liver.[20] Both compounds have been shown to form DNA adducts in multiple organs in vivo, confirming that the metabolic activation pathway is operative in a whole-animal system.[17]
Standard Experimental Protocol: The Ames Test
This protocol provides a validated, step-by-step methodology for assessing the mutagenicity of IQ or MeIQ using the plate incorporation method.
Objective: To quantify the mutagenic potency of a test compound by measuring the frequency of reverse mutations in a histidine-requiring strain of Salmonella typhimurium (TA98) in the presence of metabolic activation.
Materials:
-
Salmonella typhimurium strain TA98 (overnight culture)
-
Test compounds (IQ, MeIQ) dissolved in DMSO
-
Positive Control: 2-Nitrofluorene (direct-acting) or 2-Aminofluorene (requires S9)
-
Negative Control: DMSO (vehicle)
-
S9 Mix (containing rat liver S9 fraction and cofactors like NADP and glucose-6-phosphate)
-
Molten Top Agar (0.6% agar, 0.5% NaCl, with a trace amount of histidine and biotin)
-
Minimal Glucose Agar Plates (Vogel-Bonner medium with 2% glucose)
Procedure:
-
Preparation: Label minimal glucose agar plates for each compound concentration, positive control, and negative control (in triplicate). Pre-warm plates to 37°C. Maintain top agar in a 45°C water bath to prevent solidification.[12]
-
Assay Mixture: In a sterile tube, add the following components in sequence:
-
0.1 mL of S. typhimurium TA98 overnight culture.
-
0.1 mL of test compound dilution (or control).
-
0.5 mL of S9 mix (for metabolically activated assessment) or phosphate buffer (for direct-acting assessment).
-
-
Pre-incubation (Optional but Recommended): Gently vortex the mixture and pre-incubate at 37°C for 20-30 minutes to allow for metabolic activation to begin.
-
Plating: Add 2.0 mL of molten top agar (at 45°C) to the assay mixture tube. Vortex briefly but thoroughly (2-3 seconds) to ensure uniform distribution. Immediately pour the entire contents onto the surface of a minimal glucose agar plate.[21]
-
Solidification & Incubation: Gently tilt and rotate the plate to ensure the top agar spreads evenly. Allow the top agar to solidify on a level surface. Invert the plates and incubate at 37°C for 48-72 hours in the dark.[12]
-
Scoring & Analysis:
-
Count the number of visible revertant colonies on each plate.
-
Examine the background bacterial lawn for signs of cytotoxicity (thinning or absence), which can affect results at high concentrations.
-
Calculate the mean number of revertants per plate for each concentration.
-
A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the spontaneous reversion rate (negative control).
-
Conclusion
Both IQ and MeIQ are potent frameshift mutagens that require metabolic activation to exert their genotoxic effects. Comparative analysis, primarily through the Ames test, reveals that MeIQ is consistently more mutagenic than IQ, with a potency approximately twice that of its counterpart.[13] This difference is attributed to the additional methyl group at the 4-position of MeIQ. The carcinogenic potential of both compounds has been firmly established in animal models, underscoring the importance of understanding their mechanisms of action for human health risk assessment. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the mutagenic potential of these and other related compounds.
References
-
Crespi, C. L., Penman, B. W., & Steimel, D. T. (1991). Mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in human lymphoblastoid cells. Carcinogenesis. [Link]
-
Tamura, K., et al. (2006). A 26-week carcinogenicity study of 2-amino-3-methylimidazo[4,5-f]quinoline in rasH2 mice. Toxicologic Pathology. [Link]
-
Holme, J. A., et al. (1987). Comparative genotoxic effects of IQ and MeIQ in Salmonella typhimurium and cultured mammalian cells. Mutation Research/Genetic Toxicology. [Link]
-
McFadyen, M. C., et al. (2004). Interindividual variation in the metabolic activation of heterocyclic amines and their N-hydroxy derivatives in primary cultures of human mammary epithelial cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]
-
van der Lende, T. R., et al. (1987). Mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in the granuloma pouch assay. Mutation Research Letters. [Link]
-
Turesky, R. J. (1993). Metabolism of heterocyclic aromatic amines and strategies of human biomonitoring. IARC Scientific Publications. [Link]
-
Barnes, W. S., et al. (1985). Genotoxicity of the food mutagen 2-amino-3-methylimidazo-[4,5-f]quinoline (IQ) and analogs. Environmental Health Perspectives. [Link]
-
Takasawa, H., et al. (2011). Low-dose carcinogenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in rats: Evidence for the existence of no-effect levels and a mechanism involving p21Cip/WAF1. Cancer Science. [Link]
-
ResearchGate. (n.d.). Mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in human lymphoblastoid cells. ResearchGate. [Link]
-
Gali, H., et al. (1993). Mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline in Human Lymphoblastoid Cells. Carcinogenesis. [Link]
-
International Agency for Research on Cancer. (1993). IQ (2-Amino-3-methylimidazo[4,5-f]quinoline). IARC Summaries & Evaluations, Volume 56. [Link]
-
Hein, D. W., et al. (1994). Metabolic activation of heterocyclic aromatic amines catalyzed by human arylamine N-acetyltransferase isozymes (NAT1 and NAT2) expressed in Salmonella typhimurium. Carcinogenesis. [Link]
-
Ito, N., et al. (1988). Comparison of initiation potential of 2-amino-3-methylimidazo[4,5-f]quinoline and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in an in vivo carcinogen bioassay system. Carcinogenesis. [Link]
-
Alldrick, A. J., & Rowland, I. R. (1986). Metabolic conversion of IQ and MeIQ to bacterial mutagens. Food and Chemical Toxicology. [Link]
-
Turesky, R. J., et al. (1991). Metabolic activation of carcinogenic heterocyclic aromatic amines by human liver and colon. Carcinogenesis. [Link]
-
Weisburger, J. H., et al. (1994). Genotoxicity and carcinogenicity in rats and mice of 2-amino-3,6-dihydro-3-methyl-7H-imidazolo[4,5-f]quinolin-7-one. Journal of the National Cancer Institute. [Link]
-
Turesky, R. J., & Le Marchand, L. (2011). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Journal of Biochemistry and Molecular Toxicology. [Link]
-
Barnes, W. S., et al. (1985). Genotoxicity of the food mutagen 2-amino-3-methylimidazo-[4,5-f]quinoline (IQ) and analogs. Environmental Health Perspectives. [Link]
-
Alldrick, A. J., & Rowland, I. R. (1985). Activation of the food mutagens IQ and MeIQ by hepatic S9 fractions derived from various species. Mutation Research Letters. [Link]
-
University of Wisconsin-La Crosse. (n.d.). The Ames Test. UW-L. [Link]
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A Senior Application Scientist's Guide to Validating P450 Enzyme Interactions: A Comparative Analysis Featuring 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
Introduction: The Critical Role of Cytochrome P450 Profiling in Drug Development
In the landscape of drug discovery and development, understanding a compound's metabolic fate is paramount. The cytochrome P450 (CYP) superfamily of enzymes stands as the primary catalyst for the metabolism of over 90% of clinically used drugs[1][2]. These heme-containing monooxygenases, predominantly located in the liver, govern the clearance, efficacy, and potential toxicity of therapeutic agents[2][3]. Consequently, early and accurate characterization of a drug candidate's interaction with CYP enzymes is not merely a recommendation but a critical regulatory expectation to prevent unforeseen drug-drug interactions (DDIs)[4][5][6].
This guide provides a comprehensive framework for validating the effects of a novel chemical entity on CYP enzymes, using the heterocyclic amine 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline as a central case study. While specific data on this exact molecule is not publicly available, its structural similarity to other imidazo[4,5-f]quinolines, such as 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ), suggests a potential for complex interactions, including both inhibition and induction of CYP isoforms[7]. We will delve into the causality behind experimental choices, compare state-of-the-art validation methodologies, and provide actionable protocols for researchers in the field.
PART 1: Foundational Assays for CYP Inhibition
The most immediate concern for a new chemical entity (NCE) is its potential to inhibit CYP enzymes, which can lead to elevated plasma concentrations of co-administered drugs and subsequent toxicity[8][9]. The initial assessment involves screening for both direct, reversible inhibition and the more complex time-dependent inhibition (TDI).
Direct Inhibition: The IC50 Screening Approach
The first-pass experiment to assess inhibitory potential is the determination of the half-maximal inhibitory concentration (IC50). This assay quantifies the concentration of a test article required to reduce the activity of a specific CYP isoform by 50%.
Causality Behind the Method: The choice of an in vitro system using human liver microsomes (HLMs) is a well-established industry "gold standard"[10]. HLMs are subcellular fractions containing a rich complement of Phase I enzymes, including the major CYPs (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), making them a cost-effective and physiologically relevant model for initial screening[10][11]. The use of isoform-specific probe substrates, which are metabolized into a detectable product (often via LC-MS/MS), allows for the precise measurement of individual enzyme activity[12][13].
Experimental Workflow: Direct CYP Inhibition Assay
Caption: Workflow for determining direct CYP inhibition IC50 values.
Comparative Data & Alternatives:
The performance of this compound would be compared against well-characterized, potent inhibitors for each isoform. This comparison validates the assay's sensitivity and provides context for the NCE's inhibitory strength.
| CYP Isoform | Probe Substrate | Hypothetical NCE IC50 (µM) | Alternative (Positive Control) | Control IC50 (µM)[13] |
| CYP1A2 | Phenacetin | 8.5 | Furafylline | ~2.5 |
| CYP2C9 | Diclofenac | > 50 | Sulfaphenazole | ~0.3 |
| CYP2C19 | S-Mephenytoin | 22.1 | Tranylcypromine | ~1.5 |
| CYP2D6 | Dextromethorphan | > 50 | Quinidine | ~0.05 |
| CYP3A4 | Midazolam | 12.3 | Ketoconazole | ~0.02 |
Time-Dependent Inhibition (TDI): The IC50 Shift Assay
TDI is a more pernicious form of inhibition where the inhibitory potency of a compound increases with pre-incubation time[14]. This often occurs when a metabolite, rather than the parent drug, is the true inhibitor, sometimes forming a covalent bond or a stable complex with the enzyme[15][16]. Regulatory agencies strongly recommend evaluating TDI, as it can lead to severe and unpredictable DDIs[17][18].
Causality Behind the Method: The IC50 shift assay is the industry-standard screening method to detect TDI[17][19]. The core principle is to compare the IC50 value of a compound with and without a 30-minute pre-incubation period in the presence of NADPH, the essential cofactor for CYP metabolism[15][17]. If the compound is metabolized to a more potent inhibitor, the IC50 value will decrease significantly after pre-incubation, resulting in an "IC50 shift"[14][19]. A ratio of the IC50 without NADPH to the IC50 with NADPH greater than a defined threshold (typically >1.5-2.0) is indicative of TDI[15][18].
Protocol: Time-Dependent Inhibition (IC50 Shift) Assay
-
Plate Setup: Prepare three sets of plates:
-
Condition A (0 min pre-incubation): Test compound dilutions, HLMs.
-
Condition B (30 min pre-incubation, -NADPH): Test compound dilutions, HLMs.
-
Condition C (30 min pre-incubation, +NADPH): Test compound dilutions, HLMs, and an NADPH regenerating system.
-
-
Pre-incubation: Incubate plates B and C at 37°C for 30 minutes.
-
Reaction Initiation:
-
To plates B and C, add the probe substrate.
-
To plate A, simultaneously add the NADPH regenerating system and probe substrate.
-
-
Incubation: Incubate all plates at 37°C for a short duration (e.g., 5-10 minutes) under linear reaction conditions.
-
Quenching & Analysis: Stop the reaction with organic solvent and proceed with LC-MS/MS analysis as described for the direct inhibition assay.
-
Data Analysis: Calculate IC50 values for each condition. Determine the IC50 shift ratio (IC50 from Condition B / IC50 from Condition C).
PART 2: Evaluating the Potential for CYP Induction
CYP induction occurs when a drug increases the synthesis of CYP enzymes, leading to faster metabolism of other drugs and potentially reducing their therapeutic efficacy[20]. This process is primarily mediated by the activation of nuclear receptors, such as the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR)[21][22].
Causality Behind the Method: Cultured primary human hepatocytes are considered the "gold standard" in vitro model for induction studies because they contain the intact cellular machinery, including the nuclear receptors and transcriptional pathways, that govern enzyme induction in vivo[23][24]. The standard protocol involves treating these cells with the test compound for 48-72 hours and then measuring the increase in both mRNA levels (via qPCR) and enzyme activity[9][24]. This dual-endpoint analysis provides a comprehensive picture of the induction response.
Signaling Pathway: Nuclear Receptor-Mediated CYP Induction
Caption: Simplified pathways for AhR and PXR-mediated CYP induction.
Comparative Data & Alternatives:
The induction potential of this compound would be assessed relative to well-known clinical inducers. Data is typically presented as fold-induction over a vehicle control.
| CYP Isoform | Endpoint | Hypothetical NCE (10 µM) | Alternative (Positive Control) | Control Fold Induction[25][26] |
| CYP1A2 | mRNA | 15.2-fold | Omeprazole (50 µM) | >100-fold |
| Activity | 4.1-fold | Omeprazole (50 µM) | ~4-fold | |
| CYP2B6 | mRNA | 1.8-fold | Phenobarbital (1000 µM) | >10-fold |
| Activity | 1.5-fold | Phenobarbital (1000 µM) | >5-fold | |
| CYP3A4 | mRNA | 8.9-fold | Rifampicin (20 µM) | >30-fold |
| Activity | 5.5-fold | Rifampicin (20 µM) | >9-fold |
An alternative, higher-throughput method for initial screening involves using nuclear receptor transactivation assays[21]. These cell-based reporter assays can quickly identify if a compound activates PXR or AhR but do not provide the comprehensive metabolic data of a full hepatocyte study[21].
Conclusion: A Self-Validating, Multi-Pronged Approach
The validation of a compound's effect on P450 enzymes is a cornerstone of preclinical safety assessment. As demonstrated, a robust evaluation of this compound, or any NCE, requires a multi-faceted approach. By systematically comparing direct inhibition, time-dependent inhibition, and induction potential against validated controls, researchers can build a comprehensive and trustworthy profile of the compound. This logical progression of assays, from high-throughput screens to the gold-standard hepatocyte model, creates a self-validating system that provides the critical data needed to make informed decisions in drug development and satisfy regulatory requirements[5][27].
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A Comparative Analysis of DNA Adducts Formed by Imidazoquinolines: A Tale of Two Classes
Introduction: The Dichotomous Nature of Imidazoquinolines
The imidazoquinoline scaffold is a fascinating and versatile chemical structure that has given rise to two distinct classes of compounds with profoundly different biological activities. On one hand, we have the heterocyclic aromatic amines (HAAs), a group of potent mutagens and carcinogens formed during the high-temperature cooking of meat and fish.[1] Compounds such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are well-established genotoxic agents that exert their effects through the formation of DNA adducts.[1]
On the other hand, a second class of imidazoquinolines, exemplified by imiquimod and resiquimod, has been developed for its potent immunomodulatory properties.[2][3] These synthetic compounds are agonists of Toll-like receptors (TLR) 7 and 8, leading to the activation of the innate and adaptive immune systems.[4][5] They are used clinically for the topical treatment of skin cancers, actinic keratosis, and genital warts.[6][7]
This guide provides a comparative analysis of the DNA adducts formed by these two functionally divergent groups of imidazoquinolines. We will delve into the mechanisms of metabolic activation, the types of DNA adducts formed, and the analytical techniques used for their characterization. This comprehensive overview is intended for researchers, scientists, and drug development professionals to provide a clear understanding of the structure-activity relationships that govern the genotoxic potential of this important class of compounds.
Part 1: DNA Adduct Formation by Genotoxic Imidazoquinolines
The carcinogenicity of food-derived imidazoquinolines is intrinsically linked to their ability to form covalent adducts with DNA.[1] This process is not direct; it requires metabolic activation to generate reactive electrophilic species that can then attack nucleophilic sites on DNA bases.
Mechanism of Metabolic Activation and DNA Adduct Formation
The primary pathway for the metabolic activation of genotoxic imidazoquinolines involves N-hydroxylation by cytochrome P450 enzymes, particularly CYP1A2, in the liver.[6] The resulting N-hydroxy metabolite can be further esterified, for example, by N-acetyltransferases (NATs) or sulfotransferases (SULTs), to form a highly reactive nitrenium ion.[6] This electrophilic intermediate is the ultimate carcinogen that reacts with DNA.
The major target for adduction by these reactive metabolites is the guanine base.[1] The primary sites of adduction are the C8 and N2 positions of guanine.[1][8] The formation of these adducts can lead to conformational changes in the DNA helix, interfere with DNA replication and transcription, and ultimately result in mutations if not repaired.[1]
Comparative Data on DNA Adducts from Food-Derived Imidazoquinolines
The table below summarizes the key DNA adducts formed by several well-studied food-derived imidazoquinolines.
| Imidazoquinoline | Major Adduct Type | Target Base and Position | References |
| IQ (2-amino-3-methylimidazo[4,5-f]quinoline) | N-(deoxyguanosin-8-yl)-IQ | Guanine (C8) | [1][8][9] |
| 5-(deoxyguanosin-N2-yl)-IQ | Guanine (N2) | [1][8][9] | |
| MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) | N-(deoxyguanosin-8-yl)-MeIQx | Guanine (C8) | [1][6][8] |
| 5-(deoxyguanosin-N2-yl)-MeIQx | Guanine (N2) | [1][8] | |
| PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) | N-(deoxyguanosin-8-yl)-PhIP | Guanine (C8) | [1][10] |
| 4,8-DiMeIQx (2-amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline) | N2-(2'-deoxyguanosin-8-yl)-4,8-DiMeIQx | Guanine (C8) | [11] |
Part 2: Therapeutic Imidazoquinolines - A Different Story
In stark contrast to their food-derived counterparts, the therapeutic imidazoquinolines, imiquimod and resiquimod, have a well-established safety profile regarding genotoxicity.
Evaluation of Genotoxic Potential
Extensive preclinical safety evaluations have been conducted on imiquimod and resiquimod as part of their regulatory approval process. According to reports from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), imiquimod was subjected to a standard battery of in vitro and in vivo genotoxicity tests and was found to lack genotoxic potential.[12] Similarly, for resiquimod, there is no strong evidence of genotoxicity.[13]
This lack of genotoxicity is a critical differentiating feature between the two classes of imidazoquinolines and has important implications for their clinical use.
Metabolism of Therapeutic Imidazoquinolines
The metabolism of imiquimod has been studied, and it is primarily metabolized by cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2, to form monohydroxylated metabolites.[14][15] However, unlike the N-hydroxylation of food-derived imidazoquinolines, this metabolic pathway does not appear to generate reactive electrophilic intermediates capable of forming DNA adducts. The primary mechanism of action of imiquimod and resiquimod is through the stimulation of an immune response via TLR7 and TLR8 agonism, not through direct interaction with DNA.[4][5] One study has even suggested that imiquimod can enhance the repair of DNA damage induced by other agents, such as ultraviolet light.[16]
Part 3: Experimental Methodologies for DNA Adduct Analysis
The detection and characterization of DNA adducts require highly sensitive analytical techniques due to their low abundance. The two most widely used methods are ³²P-postlabeling and mass spectrometry.
³²P-Postlabeling Assay
The ³²P-postlabeling assay is an ultrasensitive method capable of detecting as little as one adduct in 10⁹ to 10¹⁰ normal nucleotides.[12][13][17]
Experimental Protocol for ³²P-Postlabeling:
-
DNA Isolation and Digestion: Isolate DNA from tissues or cells of interest. Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides, often by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky adducts.
-
Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the adducts by autoradiography and quantify them by scintillation counting or phosphorimaging.
Mass Spectrometry-Based Methods
Liquid chromatography coupled with mass spectrometry (LC-MS) has become a powerful tool for the identification and quantification of DNA adducts.[16][18] It offers high sensitivity and specificity and can provide structural information about the adducts.
Experimental Protocol for LC-MS/MS Analysis:
-
DNA Isolation and Hydrolysis: Isolate DNA and hydrolyze it to individual nucleosides or nucleobases using a cocktail of enzymes (e.g., nuclease P1, phosphodiesterase I, and alkaline phosphatase) or acid hydrolysis.
-
Sample Cleanup and Enrichment: Purify the sample to remove interfering substances, often using solid-phase extraction (SPE).
-
LC Separation: Separate the modified and unmodified nucleosides/bases using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).
-
MS/MS Detection: Detect and identify the adducts using a tandem mass spectrometer. The instrument is typically operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted analysis, or in a data-dependent or data-independent acquisition mode for untargeted "adductomics" studies.
-
Quantification: Quantify the adducts using stable isotope-labeled internal standards.
Conclusion: A Clear Distinction in Genotoxicity
The comparative analysis of DNA adducts formed by different imidazoquinolines reveals a clear and critical distinction between the food-derived heterocyclic aromatic amines and the synthetic therapeutic immune response modifiers. The former group undergoes metabolic activation to form reactive intermediates that covalently bind to DNA, primarily at guanine residues, leading to mutations and carcinogenesis. In contrast, the therapeutic imidazoquinolines, imiquimod and resiquimod, have been shown to be non-genotoxic. Their mechanism of action is based on the modulation of the immune system, and they do not form DNA adducts.
This understanding is paramount for researchers and drug development professionals. It underscores the importance of considering the specific chemical substitutions on the imidazoquinoline scaffold, as they dramatically influence the compound's metabolic fate and biological activity. While the food-derived imidazoquinolines serve as important models for studying chemical carcinogenesis, the therapeutic imidazoquinolines provide a compelling example of how a similar chemical backbone can be harnessed for beneficial immunomodulatory effects without the associated genotoxic risk.
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- The Toll-like receptor agonist imiquimod is metabolized by aryl hydrocarbon receptor-regulated cytochrome P450 enzymes in human keratinocytes and mouse liver - PubMed. (2019). Arch Toxicol. 93(7):1917-1926.
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- Enhanced Sensitivity of ³²P-Postlabeling Analysis of Aromatic Carcinogen:DNA Adducts1 - AACR Journals. (1985). Cancer Res. 45(11 Pt 2):5656-62.
- The Toll-like receptor agonist imiquimod is metabolized by aryl hydrocarbon receptor-regulated cytochrome P450 enzymes in human ker
- Imiquimod-induced TLR7 signaling enhances repair of DNA Damage Induced by Ultraviolet Light in bone marrow-derived cells - PMC. (2013).
- Mass Spectrometry Analysis of DNA and Protein Adducts as Biomarkers in Human Exposure to Cigarette Smoking: Acrolein as an Example | Chemical Research in Toxicology - ACS Publications. (2023). Chem Res Toxicol. 36(1): 1–15.
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- MeIQx-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC - NIH. (2009). Carcinogenesis. 30(6): 1008–1014.
- DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis - PubMed. (1998).
- DNA adduct formation of the food carcinogen 2-amino-3-methylimidazo[4,5- f]quinoline at the C-8 and N2 atoms of guanine - PubMed. (1994). Chem Res Toxicol. 7(6):752-61.
- Formation of DNA adducts by the food mutagen 2-amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (4,8-DiMeIQx) in vitro and in vivo. Identification of a N2-(2'-deoxyguanosin-8-yl) - PubMed. (1995). Carcinogenesis. 16(11):2659-65.
- Imiquimod-induced TLR7 signaling enhances repair of DNA Damage Induced by Ultraviolet Light in bone marrow-derived cells - PMC.
- Cytotoxicity, DNA adduct formation and DNA repair induced by 2-hydroxyamino-3-methylimidazo[4,5-f]quinoline and 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine in cultured human mammary epithelial cells - PubMed. (1997). Carcinogenesis. 18(5):1027-33.
- DNA Adduct Formation of the Food Carcinogen 2-Amino-3-methylimidazo[4,5-f]quinoline at the C-8 and N>2> Atoms of Guanine - Experts@Minnesota. (1994).
- DNA adduct - Wikipedia.
- Resiquimod: a new topical immune-response modifier for the treatment of actinic keratosis. (2021). Expert Opin Emerg Drugs. 26(4):433-434.
- Aldara, INN-imiquimod - European Medicines Agency.
- Imiquimod: Skin cancer treatment FAQs - American Academy of Derm
- Resiquimod | C17H22N4O2 | CID 159603 - PubChem - NIH.
- Imiquimod | C14H16N4 | CID 57469 - PubChem - NIH.
- imiquimod - My Cancer Genome.
- DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine - PMC - PubMed Central. (2017). Chem Res Toxicol. 30(1): 139–153.
- Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo - Frontiers. (2022). Front. Immunol. 13:958467.
- Imiquimod and resiquimod in a mouse model: adjuvants for DNA vaccination by particle-mediated immunotherapeutic delivery - PubMed. (2004). Vaccine. 22(13-14):1799-809.
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- Toll-Like Receptor 7 Agonist Therapy with Imidazoquinoline Enhances Cancer Cell Death and Increases Lymphocytic Infiltration and Proinflammatory Cytokine Production in Established Tumors of a Renal Cell Carcinoma Mouse Model - PMC - PubMed Central. (2012). J Oncol. 2012: 103298.
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A Comparative Guide to the Mutagenicity of Heterocyclic Amines: 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline in the Ames Test
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the mutagenic potential of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline and other prominent heterocyclic amines (HCAs) as determined by the Ames test. We will delve into the experimental methodologies, analyze quantitative data, and explore the structure-activity relationships that govern the mutagenicity of these compounds. This document is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development.
Introduction: The Significance of Heterocyclic Amines and the Ames Test
Heterocyclic amines (HCAs) are a class of chemical compounds that are formed during the high-temperature cooking of protein-rich foods such as meat and fish.[1][2] Many HCAs have been identified as potent mutagens and are classified as probable human carcinogens.[2] Consequently, the assessment of their mutagenic and carcinogenic potential is of paramount importance for public health and regulatory toxicology.
The Ames test, a bacterial reverse mutation assay, is a widely used and well-validated short-term in vitro assay for identifying chemical mutagens.[1][3] The test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[3] The principle of the Ames test lies in detecting the ability of a chemical to induce reverse mutations (reversions) in these bacteria, allowing them to regain the ability to synthesize histidine and thus grow on a histidine-deficient medium.[3] A positive result in the Ames test is a strong indicator of a compound's mutagenic potential and its possible carcinogenicity.
Given that many HCAs are pro-mutagens, they require metabolic activation to exert their mutagenic effects.[4] This is typically achieved in the Ames test by incorporating a mammalian liver extract, most commonly the S9 fraction, which contains metabolic enzymes like cytochrome P450s.[5]
This guide will focus on the comparative mutagenicity of this compound against other well-characterized HCAs, providing a framework for understanding their relative risks and the structural features that drive their mutagenic potency.
The Ames Test: Experimental Protocol for Heterocyclic Amines
A standardized and robust protocol is crucial for obtaining reliable and reproducible results in the Ames test. The following is a detailed, step-by-step methodology for assessing the mutagenicity of heterocyclic amines, incorporating the necessary metabolic activation system.
Materials and Reagents
-
Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used for testing HCAs. TA98 is particularly sensitive to frameshift mutagens, a common mode of action for many HCAs, while TA100 detects base-pair substitution mutagens.[2]
-
Test Compounds: this compound and other heterocyclic amines of interest, dissolved in a suitable solvent (e.g., DMSO).
-
Positive Controls:
-
Without S9 activation: 2-nitrofluorene for TA98, sodium azide for TA100.
-
With S9 activation: 2-aminoanthracene (2-AA) for both strains.[6]
-
-
Negative Control: The solvent used to dissolve the test compounds (e.g., DMSO).
-
Media and Buffers:
-
Nutrient broth (for overnight bacterial cultures)
-
Minimal glucose agar plates
-
Top agar (containing a trace amount of histidine and biotin)
-
Phosphate buffer (pH 7.4)
-
-
Metabolic Activation System (S9 mix):
Experimental Workflow
The following diagram illustrates the key steps in the Ames test protocol for HCAs.
Caption: A schematic overview of the Ames test workflow for evaluating the mutagenicity of heterocyclic amines.
Step-by-Step Methodology
-
Bacterial Culture Preparation: Inoculate S. typhimurium strains TA98 and TA100 into separate flasks containing nutrient broth and incubate overnight at 37°C with shaking to achieve a cell density of approximately 1-2 x 10⁹ cells/mL.[5]
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound and other HCAs in a suitable solvent (e.g., DMSO).
-
Preparation of S9 Mix: On the day of the experiment, thaw the S9 fraction and prepare the S9 mix by combining it with the cofactor solution. Keep the S9 mix on ice.
-
Plate Incorporation Assay: a. To sterile test tubes, add in the following order:
- 0.1 mL of the bacterial culture.
- 0.05 mL of the test compound solution, positive control, or negative control.
- 0.5 mL of the S9 mix (for metabolic activation) or phosphate buffer (for experiments without activation). b. Pre-incubate the mixture at 37°C for 20-30 minutes. c. Add 2 mL of molten top agar (maintained at 45°C) to each tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate. d. Gently tilt and rotate the plate to ensure an even distribution of the top agar.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate them at 37°C for 48-72 hours.[5]
-
Data Collection and Analysis: a. Count the number of revertant colonies on each plate. b. A positive response is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count. c. The mutagenic potency is calculated from the linear portion of the dose-response curve and is expressed as the number of revertants per microgram (revertants/µg) of the test compound.
Comparative Mutagenicity of Heterocyclic Amines
The mutagenic potency of HCAs can vary by several orders of magnitude, and these differences are largely attributable to their chemical structures. The following table provides a comparative summary of the mutagenic potency of this compound and other well-studied HCAs in the Ames test using S. typhimurium strain TA98 with metabolic activation.
| Heterocyclic Amine (HCA) | Abbreviation | Chemical Structure | Mutagenic Potency (revertants/µg) in S. typhimurium TA98 +S9 |
| 2-Amino-3-methylimidazo[4,5-f]quinoline | IQ | Imidazoquinoline | ~433,000[2] |
| 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline | MeIQ | Imidazoquinoline | ~661,000[2] |
| 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline | MeIQx | Imidazoquinoxaline | ~145,000[2] |
| 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | PhIP | Imidazopyridine | ~2,000[2] |
| This compound | DMIP | Imidazoquinoline | Data not available in a comparable format |
| 3-Amino-1-methyl-5H-pyrido[4,3-b]indole | Trp-P-2 | γ-carboline | ~104,200 |
| 2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole | Glu-P-1 | Dipyridoimidazole | ~49,000 |
Note: The mutagenic potency values can vary between laboratories due to differences in experimental conditions (e.g., S9 source and concentration). The values presented here are for comparative purposes.
Metabolic Activation and Structure-Activity Relationships
The mutagenicity of HCAs is intrinsically linked to their metabolic activation and chemical structure. Understanding these relationships is crucial for predicting the potential hazard of novel or less-studied compounds.
The Pathway of Metabolic Activation
The metabolic activation of most mutagenic HCAs follows a two-step process:
-
N-hydroxylation: The exocyclic amino group is oxidized by cytochrome P450 enzymes, primarily CYP1A2, to form a reactive N-hydroxyarylamine intermediate.[4][7]
-
O-esterification: The N-hydroxy group is then esterified, most commonly by N-acetyltransferases (NATs) or sulfotransferases (SULTs), to form a highly reactive nitrenium ion.[4] This electrophilic nitrenium ion can then readily form covalent adducts with DNA, leading to mutations.
The following diagram illustrates the general metabolic activation pathway for amino-imidazo[4,5-f]quinolines.
Caption: Generalized metabolic activation pathway of heterocyclic amines leading to DNA adduct formation and mutation.
Structure-Activity Relationships
Several structural features have been shown to influence the mutagenic potency of HCAs:
-
Number and Type of Aromatic Rings: Generally, an increase in the number of aromatic rings is associated with higher mutagenic activity. The position of nitrogen atoms within the rings also plays a significant role.
-
Methyl Substitution: The presence and position of methyl groups can significantly impact mutagenicity. For example, the addition of a methyl group at the 4-position of IQ to form MeIQ dramatically increases its mutagenic potency.[2] This is likely due to electronic effects that stabilize the reactive nitrenium ion or steric effects that influence enzyme binding.
-
Exocyclic Amino Group: The presence of the exocyclic amino group is essential for mutagenicity, as it is the site of the initial N-hydroxylation.[8] Modifications to this group, such as the dimethylation in this compound, would likely alter its interaction with metabolic enzymes and, consequently, its mutagenic potential. It is plausible that the dimethylamino group could be dealkylated to a primary amine, which could then undergo the canonical activation pathway. Alternatively, the tertiary amine itself might undergo a different metabolic fate. Further experimental data is required to elucidate the precise metabolic pathway and resulting mutagenicity of this specific compound.
Conclusion
The Ames test is an indispensable tool for assessing the mutagenic potential of heterocyclic amines. This guide has provided a comprehensive overview of the experimental methodology and a comparative analysis of the mutagenicity of several key HCAs. While direct quantitative data for this compound is limited in the public domain, an understanding of the structure-activity relationships within the HCA class suggests that its mutagenic potential will be significantly influenced by the 3-methyl and 2-dimethylamino substitutions. Further experimental evaluation of this compound using the standardized Ames test protocol outlined in this guide is warranted to accurately determine its mutagenic potency and contribute to a more complete understanding of the risks associated with this class of compounds.
References
- Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
- Felton, J. S., & Knize, M. G. (1991). Mutagen formation in cooked foods. Environmental and Molecular Mutagenesis, 17(S19), 17-23.
- Kato, R. (1986). Metabolic activation of mutagenic heterocyclic aromatic amines from protein pyrolysates. CRC critical reviews in toxicology, 16(4), 307-348.
- Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test.
- Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60.
- Nagao, M., & Sugimura, T. (2000). Food borne carcinogens: heterocyclic amines.
-
Ames Test: Principle, Procedure, Result Interpretation, Applications, Limitations. (2023, April 20). Retrieved from [Link]
- Sugimura, T., Wakabayashi, K., Nakagama, H., & Nagao, M. (2004). Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish. Cancer science, 95(4), 290-299.
- Turesky, R. J. (2007). Heterocyclic aromatic amine metabolism, DNA adduct formation, and carcinogenicity.
-
Aoyama, T., Gelboin, H. V., & Gonzalez, F. J. (1990). Mutagenic activation of 2-amino-3-methylimidazo[4,5-f]quinoline by complementary DNA-expressed human liver P-450. Cancer research, 50(7), 2060-2063. [Link]
- Barnes, W. S., Maher, J. C., & Weisburger, J. H. (1983). Genotoxicity of the food mutagen 2-amino-3-methylimidazo-[4,5-f]quinoline (IQ) and analogs. Carcinogenesis, 4(5), 605-608.
- Butler, M. A., Iwasaki, M., Guengerich, F. P., & Kadlubar, F. F. (1989). Human cytochrome P-450PA (P-450IA2), the phenacetin O-deethylase, is primarily responsible for the hepatic 3-demethylation of caffeine and N-oxidation of carcinogenic arylamines. Proceedings of the National Academy of Sciences, 86(19), 7696-7700.
- Felton, J. S., Knize, M. G., Shen, N. H., Andresen, B. D., Bjeldanes, L. F., & Hatch, F. T. (1986). Identification of the mutagens in cooked beef. Environmental Health Perspectives, 67, 17-24.
-
Grivas, S., & Jägerstad, M. (1984). Mutagenicity of some synthetic quinolines and quinoxalines related to IQ, MeIQ or MeIQx in Ames test. Mutation Research/Genetic Toxicology, 137(1), 29-32. [Link]
- Knasmüller, S., Kienzl, H., Huber, W., & Hermann, R. S. (1992). Organ-specific distribution of genotoxic effects in mice exposed to cooked food mutagens. Mutagenesis, 7(4), 235-241.
-
Loretz, L. J., Bailey, G. S., & Williams, D. E. (1989). Activation of 2-amino-3-methylimidazo[4,5-f]quinoline and 2-aminofluorene for bacterial mutagenesis by primary monolayer cultures of adult rat hepatocytes. Carcinogenesis, 10(7), 1279-1284. [Link]
- Schut, H. A., & Snyderwine, E. G. (1999). DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis. Carcinogenesis, 20(3), 353-368.
-
Kłosińska, K., & Gola, M. (2013). The Ames test: a methodological short review. Journal of toxicology, 2013. [Link]
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- 4. Cytochrome P450-mediated metabolism and DNA binding of 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline and its carcinogenic isomer 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
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Cross-Validation of Analytical Methods for 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline (MeIQ) Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the critical task of quantifying 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline (MeIQ), the selection and validation of analytical methods are paramount. MeIQ, a heterocyclic aromatic amine formed in cooked meats, is a potent mutagen and a suspected human carcinogen. Accurate quantification of MeIQ in various matrices, from food products to biological samples, is essential for exposure assessment, toxicological studies, and regulatory compliance. This guide provides an in-depth comparison of two prevalent analytical methods for MeIQ quantification—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—and details the crucial process of cross-validation to ensure data integrity and consistency between different analytical approaches.
The Imperative of Rigorous Analytical Method Validation
Before delving into the comparative analysis, it is essential to underscore the foundational principles of analytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established comprehensive guidelines for this process.[1][2][3][4][5] Validation demonstrates that an analytical procedure is suitable for its intended purpose, ensuring the reliability and accuracy of the data generated.[2][4] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[3]
Comparative Analysis of Leading Analytical Methodologies for MeIQ Quantification
The two most prominent techniques for the quantification of MeIQ are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers a unique set of advantages and challenges.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-to-charge ratio analysis of precursor and product ions. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-to-charge ratio analysis. |
| Applicability | Well-suited for polar, non-volatile, and thermally labile compounds like MeIQ. | Requires derivatization to increase the volatility and thermal stability of MeIQ. |
| Sensitivity | Generally offers higher sensitivity and specificity due to the selectivity of tandem mass spectrometry. | Can achieve good sensitivity, particularly with negative ion chemical ionization. |
| Sample Preparation | Often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences. | Typically requires more extensive sample cleanup and a mandatory derivatization step. |
| Throughput | Can be automated for high-throughput analysis. | Derivatization step can be time-consuming and may limit throughput. |
| Matrix Effects | Susceptible to ion suppression or enhancement from co-eluting matrix components. | Less prone to matrix effects in the ionization source compared to LC-MS/MS. |
Causality Behind Experimental Choices
The choice between LC-MS/MS and GC-MS for MeIQ analysis is often dictated by the specific requirements of the study. For instance, in high-throughput screening of food samples where speed and sensitivity are critical, the direct analysis capabilities of LC-MS/MS make it a more attractive option. Conversely, in a research setting where the focus is on structural elucidation and confirmation, the robust fragmentation patterns generated by GC-MS following derivatization can provide valuable information.
Experimental Protocols
To provide a practical framework, this section outlines detailed, step-by-step methodologies for the quantification of MeIQ in a cooked beef extract matrix using both LC-MS/MS and GC-MS.
Method 1: Quantification of MeIQ by LC-MS/MS
This protocol is designed for the sensitive and selective quantification of MeIQ in a complex food matrix.
1. Sample Preparation (Solid-Phase Extraction)
-
Homogenization: Homogenize 1 gram of cooked beef extract with 10 mL of 1 M NaOH.
-
Extraction: Add 20 mL of dichloromethane, vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes. Collect the organic layer.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the extracted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute MeIQ with 5 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the transition of the protonated molecular ion of MeIQ to its most abundant product ion.
-
Method 2: Quantification of MeIQ by GC-MS
This protocol details the analysis of MeIQ following derivatization to enhance volatility.
1. Sample Preparation and Derivatization
-
Extraction: Follow the same homogenization and extraction procedure as in the LC-MS/MS method.
-
Derivatization:
-
Evaporate the extracted sample to dryness.
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes.
-
2. GC-MS Analysis
-
Gas Chromatograph: A gas chromatograph equipped with a mass selective detector.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/min, hold for 5 minutes.
-
-
Injection Mode: Splitless.
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized MeIQ.
-
Cross-Validation: Ensuring Methodological Consistency
Cross-validation is a critical process performed to compare the results from two or more analytical methods, ensuring that the data is reliable and can be used interchangeably.[6] This is particularly important when a method is transferred between laboratories or when data from different analytical techniques are being compared.
A Practical Guide to Cross-Validation of MeIQ Quantification Methods
In this hypothetical scenario, we will cross-validate the LC-MS/MS and GC-MS methods for MeIQ quantification in spiked cooked beef extract samples.
1. Experimental Design
-
Prepare a batch of cooked beef extract determined to be free of MeIQ.
-
Spike the blank matrix at three concentration levels: low, medium, and high, spanning the expected range of MeIQ in real samples.
-
Analyze a minimum of six replicates at each concentration level using both the validated LC-MS/MS and GC-MS methods.
2. Acceptance Criteria
The acceptance criteria for cross-validation are typically based on the agreement between the results obtained from the two methods. A common approach is to calculate the percentage difference between the mean concentrations obtained by each method.
-
The mean concentration at each level from the "new" method (e.g., GC-MS) should be within ±20% of the mean concentration from the "reference" method (e.g., LC-MS/MS).
-
The precision (%CV) of the measurements for each method should not exceed 15%.
3. Data Analysis and Interpretation
| Concentration Level | Mean Concentration (ng/g) - LC-MS/MS (Reference) | Mean Concentration (ng/g) - GC-MS (New) | % Difference | %CV - LC-MS/MS | %CV - GC-MS |
| Low (1 ng/g) | 1.05 | 0.98 | -6.7% | 8.2% | 10.5% |
| Medium (10 ng/g) | 9.87 | 10.32 | +4.6% | 6.5% | 8.9% |
| High (50 ng/g) | 49.2 | 51.5 | +4.7% | 5.1% | 7.3% |
In this example, the % difference at all concentration levels is well within the ±20% acceptance criterion, and the precision of both methods is below 15%. Therefore, the two methods are considered cross-validated, and the data generated by either method can be considered equivalent.
Visualizing the Workflow
To further elucidate the analytical process, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for MeIQ quantification and the decision-making process for cross-validation.
Caption: General workflow for MeIQ quantification.
Caption: Decision tree for cross-validation.
Conclusion
The accurate quantification of this compound is a critical undertaking in food safety and toxicological research. Both LC-MS/MS and GC-MS are powerful analytical techniques capable of providing reliable data, with the choice of method depending on the specific analytical needs. Regardless of the chosen method, rigorous validation in accordance with regulatory guidelines is non-negotiable. Furthermore, cross-validation serves as an indispensable tool for ensuring the consistency and interchangeability of data generated by different methods or in different laboratories. By adhering to the principles and protocols outlined in this guide, researchers can ensure the scientific integrity and trustworthiness of their MeIQ quantification data.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]
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IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. [Link]
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A Comparative Benchmarking Guide to the Anti-Cancer Activity of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the anti-cancer activity of novel 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline derivatives. By integrating established experimental protocols with mechanistic insights, this document serves as a practical resource for evaluating the therapeutic potential of this promising class of compounds.
Introduction: The Therapeutic Promise of Imidazo[4,5-f]quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anti-malarial, anti-inflammatory, and anti-cancer effects.[1] Within this family, imidazo[4,5-f]quinoline derivatives have emerged as potent anti-cancer agents, demonstrating efficacy in various cancer cell lines.[2][3][4] Their mechanism of action is often attributed to the inhibition of critical signaling pathways that drive cancer cell proliferation and survival, most notably the PI3K/Akt/mTOR pathway.[5][6][7]
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a hallmark of many cancers.[8][9] Consequently, inhibitors of this pathway are of significant interest in oncology drug development. Several imidazoquinoline derivatives have shown potent inhibitory activity against PI3K and/or mTOR, making them attractive candidates for targeted cancer therapy.[5][6][10]
This guide will focus on a specific subclass: this compound derivatives. We will outline a systematic approach to compare the anti-cancer activity of a hypothetical series of these compounds (designated as IQ-1 , IQ-2 , and IQ-3 ) against a known PI3K/mTOR inhibitor and a standard chemotherapeutic agent, Doxorubicin.
Comparative In Vitro Anti-Cancer Activity
A crucial first step in benchmarking new anti-cancer compounds is to determine their cytotoxic effects on a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.
Table 1: Comparative IC50 Values (µM) of Imidazo[4,5-f]quinoline Derivatives and Control Compounds across Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | U87-MG (Glioblastoma) |
| IQ-1 | 1.2 | 2.5 | 1.8 | 3.1 |
| IQ-2 | 0.8 | 1.9 | 1.1 | 2.4 |
| IQ-3 | 2.1 | 3.8 | 2.9 | 4.5 |
| Known PI3K/mTOR Inhibitor | 0.5 | 1.1 | 0.7 | 1.5 |
| Doxorubicin | 0.9 | 1.5 | 1.2 | 2.0 |
Note: The IC50 values for IQ-1, IQ-2, and IQ-3 are hypothetical and for illustrative purposes to demonstrate a comparative analysis.
Mechanistic Elucidation: Targeting the PI3K/Akt/mTOR Pathway
The anti-cancer activity of many imidazoquinoline derivatives is linked to their ability to inhibit the PI3K/Akt/mTOR signaling pathway.[11] This pathway, when constitutively active, promotes cell proliferation and survival.
Caption: Proposed mechanism of action of this compound derivatives via inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]
Caption: Experimental workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[13]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives, the known PI3K/mTOR inhibitor, and Doxorubicin in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated and vehicle-treated (e.g., DMSO) controls.[13]
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
To investigate whether the observed cytotoxicity is due to cell cycle arrest, flow cytometry analysis of propidium iodide (PI) stained cells is performed. This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16][17]
Caption: Workflow for cell cycle analysis using flow cytometry.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[15]
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[15]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[15]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of this compound derivatives as potential anti-cancer agents. By employing standardized in vitro assays and investigating their mechanistic underpinnings, researchers can effectively benchmark the potency and efficacy of novel compounds within this class. The hypothetical data presented herein illustrates a comparative approach that can be adapted for real-world experimental data.
Future studies should expand the panel of cancer cell lines to include those with known mutations in the PI3K/Akt/mTOR pathway to establish a clear structure-activity relationship and to identify derivatives with enhanced selectivity and potency. Furthermore, promising candidates should be advanced to in vivo xenograft models to assess their anti-tumor efficacy and pharmacokinetic properties in a more physiologically relevant setting.
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assessing the specificity of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline's biological effects
A Senior Application Scientist's Guide to Evaluating the Biological Effects of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline and Related Compounds
For researchers in toxicology, oncology, and drug development, understanding the specificity of a compound's biological effects is paramount. This guide provides a comprehensive framework for assessing the specificity of this compound, a heterocyclic amine (HCA). Due to the limited direct research on this specific compound, we will draw parallels and comparisons with the extensively studied and structurally similar HCA, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), and its methylated derivatives, such as 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx). These compounds, commonly found in cooked meats, are potent mutagens and carcinogens, making the evaluation of their specific biological interactions a critical area of study.[1][2][3][4]
Introduction: The Critical Need for Specificity Assessment
The biological activity of a small molecule is rarely confined to a single target. Off-target effects can lead to unforeseen toxicity or confound experimental results, making a thorough assessment of specificity a cornerstone of reliable research and drug development. For heterocyclic amines, which are known genotoxic agents, understanding the breadth of their interactions with cellular macromolecules is crucial for risk assessment and for elucidating their mechanisms of carcinogenesis.[3][5] This guide will delve into the experimental design and methodologies required to dissect the on-target and off-target effects of these compounds.
Mechanism of Action: The Genotoxic Pathway of Heterocyclic Amines
The primary mechanism of action for IQ and related HCAs involves metabolic activation to reactive intermediates that bind to DNA, forming adducts.[6] This process is a key initiating event in their carcinogenic activity.[3]
Metabolic Activation Pathway:
Caption: Metabolic activation pathway of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ).
This metabolic activation, primarily mediated by cytochrome P450 enzymes (specifically CYP1A2) and N-acetyltransferases (NATs), is a critical determinant of an individual's susceptibility to the carcinogenic effects of HCAs.[6] The specificity of these enzymes for different HCA substrates can influence the potency and organ-specific toxicity of each compound.
Comparative Analysis: IQ, MeIQ, and MeIQx
While sharing a common imidazoquinoline or imidazoquinoxaline core, subtle structural differences between these HCAs can lead to significant variations in their biological activity and specificity.
| Compound | Structure | Primary Carcinogenic Sites (in rodents) | Relative Mutagenic Potency (Ames Test) |
| IQ | 2-amino-3-methylimidazo[4,5-f]quinoline | Liver, colon, Zymbal's gland[1][3] | High |
| MeIQ | 2-amino-3,4-dimethylimidazo[4,5-f]quinoline | Liver, forestomach[2] | Very High |
| MeIQx | 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline | Liver, Zymbal's gland, skin, clitoral gland[4] | High |
Data compiled from various sources for illustrative comparison.
The addition of methyl groups can alter the metabolic activation and detoxification pathways, as well as the affinity for target macromolecules, thereby influencing the specificity and potency of these compounds.[7]
Experimental Protocols for Assessing Specificity
A multi-tiered approach is essential for a comprehensive assessment of a compound's specificity. This involves a combination of in vitro biochemical assays, cell-based assays, and broader profiling screens.
Tier 1: Primary Target Engagement and Genotoxicity
These initial assays aim to confirm the primary mechanism of action and quantify the genotoxic potential.
Protocol 1: DNA Adduct Formation Assay (³²P-Postlabeling)
This highly sensitive method is used to detect and quantify DNA adducts formed by genotoxic compounds.
Methodology:
-
Treatment: Expose target cells (e.g., primary hepatocytes) or animals to the test compound (e.g., this compound).
-
DNA Isolation: Isolate genomic DNA from the treated samples.
-
DNA Digestion: Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P-ATP catalyzed by T4 polynucleotide kinase.
-
Chromatography: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: Visualize and quantify the adducts using autoradiography and phosphorimaging.
Protocol 2: Ames Test (Bacterial Reverse Mutation Assay)
This widely used assay assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Choose appropriate bacterial strains (e.g., TA98, TA100) that are sensitive to frameshift and base-pair substitution mutations.
-
Metabolic Activation: Prepare a mixture of the test compound with a liver homogenate fraction (S9 mix) to provide metabolic activation enzymes.
-
Exposure: Incubate the bacterial strains with the test compound and S9 mix.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+). A significant increase in revertant colonies compared to the control indicates mutagenic activity.
Tier 2: Off-Target Screening and Cellular Effects
Once the primary genotoxic activity is established, the next step is to investigate potential off-target effects.
Experimental Workflow for Off-Target Profiling:
Caption: A generalized workflow for identifying and validating off-target effects.
Protocol 3: Kinase Inhibitor Profiling
While the primary target of HCAs is DNA, their planar structure could lead to interactions with the ATP-binding pockets of kinases.[8][9] Profiling against a broad panel of kinases is a prudent step in assessing specificity.
Methodology:
-
Panel Selection: Utilize a commercially available kinase profiling service that offers a large panel of recombinant human kinases (e.g., >300 kinases).[10]
-
Assay Format: Assays are typically performed as either competitive binding assays (measuring displacement of a known ligand) or functional activity assays (measuring substrate phosphorylation).[8][11]
-
Initial Screen: Screen the test compound at a single high concentration (e.g., 10 µM) to identify potential hits.
-
Dose-Response: For any kinases showing significant inhibition (e.g., >70%), perform a dose-response analysis to determine the IC₅₀ or Kᵢ value.[10]
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement and identify novel targets in a cellular context. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge to separate soluble proteins from aggregated, denatured proteins.
-
Protein Detection: Analyze the soluble protein fraction by Western blotting for specific target proteins or by mass spectrometry for proteome-wide analysis.
-
Melt Curve Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Interpretation and Building a Specificity Profile
The data generated from these assays should be integrated to build a comprehensive specificity profile for the test compound.
Example Specificity Data Summary Table:
| Assay | Target/Endpoint | This compound | IQ (Comparator) | MeIQx (Comparator) |
| Ames Test (TA98 +S9) | Mutagenicity (revertants/nmol) | Hypothetical Data | ~2000 | ~1500 |
| DNA Adduct Formation | Adducts/10⁸ nucleotides | Hypothetical Data | +++ | ++ |
| Kinase Panel (10 µM) | % Inhibition (Top 3 Hits) | Kinase A (85%), Kinase B (72%), Kinase C (65%) | Kinase A (60%), Kinase D (55%) | Kinase E (75%) |
| CETSA (Top Hits) | ΔTm (°C) | Protein X (3.5°C), Protein Y (2.8°C) | Protein X (2.1°C) | Protein Z (3.0°C) |
This table presents hypothetical data for illustrative purposes.
A selective compound will exhibit high potency for its intended target (in this case, DNA adduction) and minimal activity against a wide range of off-targets. The goal is not necessarily to find a compound with absolute specificity, but rather to understand its polypharmacology and potential liabilities.
Conclusion: A Roadmap for Rigorous Specificity Assessment
The assessment of a compound's biological specificity is an iterative process that requires a strategic combination of experimental approaches. For heterocyclic amines like this compound, a focus on genotoxicity assays is essential, but a broader evaluation of off-target interactions is crucial for a complete understanding of their biological effects. By following the principles and protocols outlined in this guide, researchers can generate robust and reliable data to support their investigations in toxicology, cancer research, and drug discovery.
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
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A Comparative Analysis of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline and Established Carcinogens for Researchers and Drug Development Professionals
This guide provides a side-by-side comparison of the uncharacterized compound 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline with well-known carcinogens. Due to the limited publicly available data on this compound, this document focuses on a detailed analysis of established carcinogens with structural similarities or related mechanisms of action. These include the heterocyclic amine (HCA) 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), the mycotoxin Aflatoxin B1, and the polycyclic aromatic hydrocarbon (PAH) Benzo[a]pyrene. By understanding the properties of these known carcinogens, we can infer the potential risks and guide the necessary experimental evaluation of novel compounds like this compound.
While one commercial source claims that this compound exhibits "an extraordinarily high mutagenic potency in the Ames test," this assertion is not yet substantiated in peer-reviewed literature and should be approached with caution pending rigorous experimental verification.[1]
Introduction to the Compared Compounds
This compound is a heterocyclic amine for which toxicological data is largely unavailable in public scientific literature. Its structure, featuring an imidazo[4,5-f]quinoline core, is similar to other known mutagenic and carcinogenic HCAs. The presence of a 2-dimethylamino group and a 3-methyl group are key structural features that likely influence its metabolic fate and biological activity.
2-amino-3-methylimidazo[4,5-f]quinoline (IQ) is a potent mutagen and carcinogen formed in cooked meats and fish.[2][3] It belongs to the class of heterocyclic aromatic amines and has been extensively studied as a model compound for this group of carcinogens.[4][5]
Aflatoxin B1 is a mycotoxin produced by Aspergillus fungi, which contaminates a variety of food staples. It is one of the most potent naturally occurring carcinogens, primarily targeting the liver.[6]
Benzo[a]pyrene is a polycyclic aromatic hydrocarbon found in coal tar, tobacco smoke, and grilled foods.[7] It is a well-established procarcinogen that requires metabolic activation to exert its carcinogenic effects.[8]
Comparative Chemical Structures
| Compound | Chemical Structure |
| This compound | ![]() |
| 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) | ![]() |
| Aflatoxin B1 | ![]() |
| Benzo[a]pyrene | ![]() |
Metabolic Activation and Mechanism of Carcinogenicity
The carcinogenicity of these compounds is intrinsically linked to their metabolic activation into reactive electrophiles that can form covalent adducts with DNA.
Heterocyclic Amines: IQ and the Potential Pathway for this compound
Heterocyclic amines like IQ are procarcinogens that undergo a multi-step metabolic activation process. The initial and critical step is the N-hydroxylation of the exocyclic amino group, primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A2.[2] The resulting N-hydroxyarylamine can be further activated by O-acetylation (by N-acetyltransferases, NATs) or sulfonation (by sulfotransferases, SULTs) to form highly reactive esters.[9] These esters can then react with DNA, predominantly at the C8 position of guanine, to form DNA adducts.[10][11] These adducts can lead to mutations, particularly G:C to T:A transversions, during DNA replication if not repaired.[11]
For This compound , while no specific metabolic data exists, its structural similarity to IQ suggests a potential for a similar activation pathway. The exocyclic dimethylamino group could undergo N-demethylation and subsequent N-hydroxylation. The presence of the 3-methyl group is known to be important for the mutagenicity of IQ.[8][12] Structure-activity relationship studies on related imidazo[4,5-f]quinolines have shown that the 2-amino group is essential for mutagenic activity, and methylation can modulate this activity.[8][12] Therefore, it is plausible that this compound could be metabolically activated to a DNA-reactive species.
Metabolic activation pathway of IQ.
Aflatoxin B1
Aflatoxin B1 is also a procarcinogen that requires metabolic activation by cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4) in the liver to form the highly reactive Aflatoxin B1-8,9-epoxide.[6][13] This epoxide readily reacts with the N7 position of guanine residues in DNA to form the major DNA adduct, AFB1-N7-Gua.[2] This adduct is chemically unstable and can lead to G to T transversions, a mutational signature often observed in the TP53 tumor suppressor gene in hepatocellular carcinomas associated with aflatoxin exposure.[2]
Metabolic activation pathway of Aflatoxin B1.
Benzo[a]pyrene
Benzo[a]pyrene is metabolized by a series of enzymatic reactions involving cytochrome P450s (like CYP1A1 and CYP1B1) and epoxide hydrolase.[7][8] This process leads to the formation of various metabolites, with the ultimate carcinogenic metabolite being benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE).[5][7] BPDE is a potent electrophile that intercalates into DNA and forms covalent adducts with the exocyclic amino group of guanine.[7] These bulky adducts distort the DNA helix and can lead to mutations if not repaired by the nucleotide excision repair pathway.[9]
Metabolic activation pathway of Benzo[a]pyrene.
Comparative Genotoxicity Data
Genotoxicity assays are crucial for identifying compounds that can damage genetic material. The Ames test (bacterial reverse mutation assay) and the in vitro micronucleus assay are standard tests for this purpose.
| Compound | Ames Test (Salmonella typhimurium) | In Vitro Micronucleus Assay |
| This compound | Reported to have high mutagenic potency, but no peer-reviewed data is available.[1] | No data available. |
| 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) | Potent mutagen, particularly in strains TA98 and TA100, requiring metabolic activation (S9 mix).[4][12] | Induces micronuclei in human-derived hepatoma (HepG2) cells.[14] |
| Aflatoxin B1 | Potent mutagen in strains TA98 and TA100 with metabolic activation. | Positive for micronucleus induction in various cell lines. |
| Benzo[a]pyrene | Mutagenic in strains TA98 and TA100 with metabolic activation. | Induces micronuclei in mammalian cells. |
Comparative Carcinogenicity Data
Long-term animal bioassays are the gold standard for assessing the carcinogenic potential of a chemical.
| Compound | Animal Carcinogenicity | Target Organs | IARC Classification |
| This compound | No data available. | Not applicable. | Not classified. |
| 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) | Carcinogenic in mice, rats, and monkeys.[6][15] | Liver, forestomach, lung, mammary gland, Zymbal's gland.[2][6] | Group 2A: Probably carcinogenic to humans.[3] |
| Aflatoxin B1 | Potent carcinogen in multiple species, including rats, fish, and non-human primates.[6] | Primarily liver (hepatocellular carcinoma).[6] | Group 1: Carcinogenic to humans. |
| Benzo[a]pyrene | Carcinogenic in numerous animal species through various routes of exposure.[9] | Skin, lung, mammary gland, liver, forestomach. | Group 1: Carcinogenic to humans.[5] |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[15][16] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[15] The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize histidine and grow on a histidine-free medium.
Step-by-Step Methodology:
-
Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[17]
-
Metabolic Activation: Prepare a rat liver homogenate fraction (S9) to provide the metabolic enzymes necessary to activate pro-mutagens.[4]
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and the S9 mix (or a buffer for a non-activation control).
-
Plating: Mix the contents with molten top agar and pour it onto a minimal glucose agar plate (histidine-deficient).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[16]
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Workflow of the Ames Test.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance.[10][11] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.
Step-by-Step Methodology:
-
Cell Culture: Culture appropriate mammalian cells (e.g., human lymphocytes, CHO, or HepG2 cells) to a suitable confluency.[11]
-
Treatment: Expose the cells to the test compound at a range of concentrations, including positive and negative controls. An S9 mix can be included to assess the need for metabolic activation.
-
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[10]
-
Harvesting and Fixation: Harvest the cells, treat them with a hypotonic solution, and fix them.[18]
-
Slide Preparation and Staining: Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[11]
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[11] A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.
Workflow of the In Vitro Micronucleus Assay.
Long-Term Rodent Carcinogenicity Study
Long-term carcinogenicity studies in rodents are designed to assess the carcinogenic potential of a substance over the lifetime of the animal. These studies are resource-intensive and are typically conducted when there is a cause for concern based on the chemical's structure, genotoxicity data, or findings from shorter-term toxicity studies.
General Protocol Outline:
-
Species and Strain Selection: Typically, rats and mice are used. The choice of strain should be based on historical control data and susceptibility to carcinogenesis.
-
Dose Selection: At least three dose levels and a concurrent control group are used. The highest dose should be the maximum tolerated dose (MTD), which causes some toxicity but not significant lethality.
-
Administration: The test substance is administered to the animals for the majority of their lifespan (e.g., 24 months for rats, 18-24 months for mice), usually in the diet or drinking water.
-
In-life Observations: Animals are observed daily for clinical signs of toxicity and palpable masses. Body weight and food consumption are monitored regularly.
-
Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and a comprehensive set of tissues is collected for microscopic examination by a veterinary pathologist.
-
Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods. An increase in the incidence of benign or malignant tumors is an indication of carcinogenic potential.
Conclusion and Future Directions
This guide has provided a comparative overview of this compound with the well-characterized carcinogens 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), Aflatoxin B1, and Benzo[a]pyrene. While there is a significant lack of data for this compound, its structural similarity to IQ raises concerns about its potential for metabolic activation to a DNA-reactive species and subsequent genotoxicity and carcinogenicity. The presence of the 2-amino (or in this case, a substituted amino) group and the 3-methyl group on the imidazo[4,5-f]quinoline core are features associated with the mutagenicity of related heterocyclic amines.
Therefore, it is imperative that this compound be subjected to a battery of toxicological tests to characterize its potential risk. The experimental protocols provided in this guide for the Ames test, in vitro micronucleus assay, and long-term carcinogenicity studies offer a roadmap for such an evaluation. The preliminary, unverified report of high mutagenicity in the Ames test for this compound underscores the urgency of conducting these studies under rigorous, controlled laboratory conditions. Researchers and drug development professionals should exercise caution when handling this and structurally related novel compounds until comprehensive safety data is available.
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Low‐dose carcinogenicity of 2‐amino‐3‐methylimidazo[4,5‐f]quinoline in rats: Evidence for the existence of no‐effect levels and a mechanism involving p21Cip / WAF1 - PMC - NIH. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides an in-depth, procedural framework for the safe disposal of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline (CAS No. 102408-27-5), a compound noted for its mutagenic potential. The procedures outlined herein are designed to be a self-validating system, ensuring compliance and safety through a clear, logical workflow.
Understanding the Hazard Profile
Before any handling or disposal, a thorough understanding of the compound's specific hazards is essential. This knowledge informs every subsequent step of the disposal process, from personal protective equipment (PPE) selection to waste segregation.
This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must not enter the public sewer system or be disposed of as regular trash[1][3]. The recommended and required method of disposal is through a licensed professional waste disposal service[1]. The following workflow details the necessary steps a laboratory must take to prepare this chemical waste for collection.
Caption: Disposal workflow for this compound.
Given the compound's classification as a skin and eye irritant, and its potential mutagenicity, a comprehensive PPE protocol is non-negotiable.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Use proper glove removal technique to avoid skin contact[1].
-
Eye/Face Protection: Use safety glasses with side-shields or goggles. If there is a splash hazard, a face shield is required[1].
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a complete chemical-resistant suit may be necessary[1].
-
Respiratory Protection: If handling the solid form and dust may be generated, use a P95 (US) or P1 (EU EN 143) particle respirator[1]. All handling of the solid should be done in a chemical fume hood.
Proper segregation is critical to prevent dangerous chemical reactions. Waste containing this compound must be collected separately from other waste streams.
-
Solid Waste: This includes unused or expired pure compounds, as well as contaminated lab supplies like gloves, weigh boats, and absorbent paper. This solid waste should be double-bagged in clear plastic bags and placed in a designated solid hazardous waste container[4].
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified. For instance, keep it separate from acids, bases, and oxidizing agents[1].
-
Sharps Waste: Contaminated pipettes, needles, or broken glass must be disposed of in a designated sharps container that is puncture-resistant[4].
The integrity of the waste container is essential to prevent leaks and spills.
-
Compatibility: Use containers made of a material that is compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice for many organic compounds and is recommended for liquid disposal safety cans[5][6]. For the pure solid, the original manufacturer's container is ideal[4].
-
Condition and Closure: Containers must be in good condition, with no leaks or rust. They must have a secure, leak-proof screw-on cap. Parafilm or corks are not acceptable closures[4].
-
Headspace: Do not overfill liquid waste containers. Leave at least 10% headspace (about one inch) to allow for expansion[1].
-
Secondary Containment: Always store waste containers within a secondary container, such as a lab tray or bin, to contain any potential leaks. The secondary container must be able to hold 110% of the volume of the primary container[4].
Proper labeling is a regulatory requirement and ensures the safety of everyone who handles the waste.
All hazardous waste containers must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "this compound". Avoid abbreviations.
-
The specific hazard(s): "Toxic," "Irritant," "Potential Mutagen."
-
The accumulation start date.
-
The name of the principal investigator and the laboratory location.
Designate a specific "Satellite Accumulation Area" within the laboratory, near the point of waste generation, for storing the waste container[1][2].
-
The SAA must be under the control of the laboratory personnel.
-
Keep waste containers closed at all times, except when adding waste[4].
-
Segregate incompatible waste containers within the SAA[2].
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.
Once a waste container is full or has been in the SAA for a specified period (typically 90 days to one year, depending on institutional policy), a pickup must be scheduled with your institution's Environmental Health & Safety (EH&S) department[4][7]. EH&S will then arrange for the final disposal by a licensed professional waste management company, in accordance with all local, state, and federal regulations[8].
Spill and Emergency Procedures
In the event of a spill, evacuate personnel from the immediate area. Use personal protective equipment and contain the spill using an inert absorbent material. Sweep up the solid material, minimizing dust generation, and place it in a closed, labeled container for disposal. Do not let the product enter drains[1]. For large spills, contact your institution's EH&S emergency line immediately.
Conclusion
The responsible disposal of this compound is a multi-step process that demands diligence and a thorough understanding of the compound's hazards. By adhering to this structured workflow—from PPE selection and waste segregation to proper storage and timely collection—researchers can ensure a safe laboratory environment and maintain regulatory compliance. This commitment to safety protocols is the bedrock of trustworthy and ethical scientific practice.
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Definitive Guide to Personal Protective Equipment for Handling 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
This document provides essential safety protocols and operational guidance for the handling of 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline. As a compound exhibiting extraordinarily high mutagenic potency, all handling procedures must be approached with the utmost caution, treating it as a suspected potent carcinogen.[1] This guide is designed for researchers, scientists, and drug development professionals, providing a framework built on established safety principles for handling hazardous chemicals.
The protocols herein are derived from best practices for managing highly toxic chemicals and select carcinogens, drawing parallels with the extensively studied and structurally related heterocyclic amine, 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ). The International Agency for Research on Cancer (IARC) classifies IQ as "probably carcinogenic to humans (Group 2A)," a designation that informs the stringent controls recommended in this guide.[2][3]
Hazard Assessment and the Hierarchy of Controls
Effective safety management prioritizes engineering and administrative controls to minimize reliance on Personal Protective Equipment (PPE). PPE serves as the final barrier between the researcher and the chemical hazard. The following table outlines the hierarchy of controls as applied to this compound.
| Control Level | Application for this compound | Rationale & Causality |
| Elimination / Substitution | Not applicable for direct research on this compound. | The research objective is to study this specific molecule. |
| Engineering Controls | All work involving powders or volatile solutions must be conducted within a certified chemical fume hood or a glove box.[4][5][6] Use powder-containment balance enclosures for weighing. | These devices create a negative pressure environment, capturing aerosols and vapors at the source to prevent inhalation, which is a primary exposure route.[5] |
| Administrative Controls | Establish a "Designated Area" for all handling procedures.[5][6] Access must be restricted to trained personnel. All work surfaces should be covered with disposable, plastic-backed absorbent pads.[4][7] Develop and strictly follow a Standard Operating Procedure (SOP). | A designated area minimizes the potential for cross-contamination of the wider laboratory space. Absorbent pads contain minor spills and simplify decontamination.[4] |
| Personal Protective Equipment (PPE) | Use of specific, high-level PPE is mandatory. | Provides the final and critical layer of protection against dermal, ocular, and respiratory exposure that may breach engineering and administrative controls. |
The Designated Area: Your Zone of Control
All work with this compound must occur in a physically demarcated "Designated Area." This could be a specific chemical fume hood or a section of the lab.
-
Signage: The area must be clearly marked with signs indicating "DANGER – CHEMICAL CARCINOGEN – AUTHORIZED PERSONNEL ONLY."[6]
-
Containment: All work surfaces within this area must be protected with disposable, absorbent bench paper.[4][6] This paper should be treated as contaminated waste after each procedure.
-
Equipment: Dedicate a set of non-porous equipment (e.g., pipettors, vortexer) for use only within the designated area. If shared equipment must be used, it must be thoroughly decontaminated before removal.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the planned procedure. The following table provides minimum requirements.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Transporting Stock Container | Fully-fastened lab coat. | Single pair of nitrile gloves. | Safety glasses. | Not required if container is sealed in secondary containment. |
| Weighing Solid Compound | Disposable, back-closing gown over lab coat. | Double nitrile gloves or a flexible laminate inner glove with a nitrile outer glove.[8] | Chemical splash goggles.[9] | Not required if performed within a certified chemical fume hood or containment enclosure.[5][8] |
| Preparing Solutions | Disposable, back-closing gown over lab coat. | Double nitrile gloves. Cuffs must be tucked under gown sleeves.[8] | Chemical splash goggles and a full-face shield if outside of a fume hood.[5][9] | Work must be performed in a chemical fume hood to control vapors and aerosols.[6] |
| Animal Handling (Injections) | Disposable jumpsuit or gown.[6][7] | Double nitrile gloves. | Safety glasses with side shields and a face mask.[6][7] | If aerosolization is possible, an N95 or higher-rated respirator is required.[8] |
Experimental Protocol: PPE Donning and Doffing
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent exposure. Doffing is the most crucial phase, as the exterior of the PPE is considered contaminated.
Donning Sequence (Putting On):
-
Shoe Covers: If required by facility protocol.
-
Inner Gloves: Select chemically resistant inner gloves.
-
Gown/Jumpsuit: Don the disposable gown, ensuring complete coverage.
-
Respiratory Protection: If required, perform a seal check on the respirator.
-
Eye/Face Protection: Put on goggles and/or a face shield.
-
Outer Gloves: Don the outer pair of gloves, ensuring the cuffs go over the sleeves of the gown.
Doffing Sequence (Taking Off): The goal is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves, bare hands).
-
Decontaminate Outer Gloves: If grossly contaminated, wipe down with an appropriate decontamination solution.
-
Remove Outer Gloves: Peel off the first pair of gloves, turning them inside out. Dispose of them immediately in the designated hazardous waste container.
-
Remove Gown/Jumpsuit: Untie and peel the gown away from your body, touching only the inside. Roll it into a ball with the contaminated side inward and dispose of it.
-
Remove Eye/Face Protection: Handle by the strap or earpieces and place in a designated area for decontamination.
-
Remove Respiratory Protection: If worn, remove without touching the front.
-
Remove Inner Gloves: Peel off the final pair of gloves, turning them inside out.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.[4]
Below is a diagram illustrating the critical doffing workflow to prevent self-contamination.
Caption: PPE Doffing Sequence to Minimize Exposure Risk.
Operational Plan: A Step-by-Step Workflow
This workflow ensures safety at every stage of handling the compound.
Caption: End-to-End Chemical Handling Workflow.
Protocol: Weighing the Solid Compound
-
Preparation: In the designated fume hood, lay down a fresh sheet of plastic-backed absorbent paper. Place a decontaminated weigh boat or vial on the analytical balance.
-
Tare the Balance: Tare the balance with the empty, capped vial on the pan.
-
Transfer Chemical: Bring the stock container into the fume hood. Carefully transfer an approximate amount of the solid chemical into the vial using a dedicated spatula. Keep the stock container and the vial as far back in the hood as possible to minimize turbulence.[6]
-
Seal and Weigh: Securely cap the vial containing the chemical. Remove the stock container from the balance. Place the sealed vial on the balance to obtain an accurate weight.
-
Record and Store: Record the weight. Secure the stock container and return it to its designated, sealed secondary storage container.[6]
This "weighing by difference" method inside a capped vial prevents the dispersal of potent powder into the laboratory environment.[5]
Decontamination and Disposal
-
Spill Management: Do not attempt to clean a spill if you are alone or untrained.[5] Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office. For minor spills within a fume hood, dampen the solid material with 60-70% ethanol, then carefully transfer it and any absorbent materials into a sealed waste container.[10]
-
Waste Disposal: All disposable items that have come into contact with the chemical are considered hazardous waste. This includes gloves, gowns, bench paper, pipette tips, and vials.
-
Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof container within the designated area.[7]
-
Seal the primary container before removing it from the designated area.[8]
-
Place the sealed primary container into a durable, labeled outer container for transport to the facility's hazardous waste storage area.[8]
-
Follow all institutional and local regulations for hazardous waste disposal.
-
By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling the potent mutagen this compound, ensuring a safe and controlled laboratory environment.
References
-
Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. (n.d.). Thomas Jefferson University. Retrieved from [Link]
-
Safe Handling of Hazardous Agents and Carcinogens. (n.d.). Temerty Faculty of Medicine - University of Toronto. Retrieved from [Link]
-
Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. (2024, November 1). University of Washington Environmental Health & Safety. Retrieved from [Link]
-
Chemical Carcinogens. (n.d.). University of Delaware Environmental Health & Safety. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]
-
Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]
-
This compound. (n.d.). MOLBASE. Retrieved from [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]
-
IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). (1993). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. NCBI Bookshelf. Retrieved from [Link]
-
IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) (IARC Summary & Evaluation, Volume 56, 1993). (1997, August 21). INCHEM.org. Retrieved from [Link]
Sources
- 1. This compound|102408-27-5 - MOLBASE Encyclopedia [m.molbase.com]
- 2. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. inchem.org [inchem.org]
- 4. jefferson.edu [jefferson.edu]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 6. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 7. Safe Handling of Hazardous Agents and Carcinogens | Temerty Faculty of Medicine [temertymedicine.utoronto.ca]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




